1-Cyclopropylpiperidine-2,5-dione
Description
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Properties
IUPAC Name |
1-cyclopropylpiperidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-4-8(11)9(5-7)6-1-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAHCMAFAZQMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cyclopropylpiperidine-2,5-dione CAS 1538241-88-1 properties
The following technical guide details the properties, synthesis, and applications of 1-Cyclopropylpiperidine-2,5-dione (CAS 1538241-88-1). This document is structured for researchers and medicinal chemists requiring high-fidelity data on this specific heterocyclic building block.
CAS Registry Number: 1538241-88-1
Chemical Formula: C
Executive Summary
1-Cyclopropylpiperidine-2,5-dione is a specialized heterocyclic scaffold utilized in medicinal chemistry as a conformationally constrained building block. Characterized by a piperidine ring with ketone functionalities at the 2 and 5 positions and a cyclopropyl group at the nitrogen (N1), this molecule represents a distinct class of
Chemical Identity & Physicochemical Properties[1][2]
The compound is defined by the fusion of a lipophilic cyclopropyl moiety with a polar dione core. The cyclopropyl group is a critical pharmacophore in modern drug discovery, known to enhance metabolic stability (by blocking P450 oxidation sites) and improve potency through hydrophobic interactions, while the 2,5-dione system serves as a versatile hydrogen-bonding acceptor platform.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 1-Cyclopropylpiperidine-2,5-dione | |
| CAS Number | 1538241-88-1 | |
| Molecular Formula | C | |
| Exact Mass | 153.0790 | |
| Physical State | Solid | Typically white to off-white crystalline powder |
| Solubility | DMSO, Methanol, DCM | Limited water solubility due to lipophilic N-substituent |
| LogP (Predicted) | ~0.5 - 1.2 | Balanced lipophilicity/polarity |
| H-Bond Donors | 0 | N1 is substituted |
| H-Bond Acceptors | 2 | Carbonyl oxygens at C2 and C5 |
| Rotatable Bonds | 1 | N1-Cyclopropyl bond |
Synthetic Methodology
The synthesis of 1-Cyclopropylpiperidine-2,5-dione poses a regiochemical challenge: establishing the 2,5-dione pattern rather than the thermodynamically favored 2,6-dione (glutarimide). The most robust route involves the cyclization of N-substituted 5-aminolevulinic acid (5-ALA) derivatives.
Protocol: Alkylation-Cyclization Cascade
This protocol describes the synthesis starting from commercially available methyl 5-chlorolevulinate.
Reagents:
-
Methyl 5-chlorolevulinate (CAS 59955-39-4)
-
Cyclopropylamine (CAS 765-30-0)
-
Sodium Iodide (NaI) - Catalyst
-
Triethylamine (Et
N) or DIPEA -
Solvent: THF or Methanol
Step-by-Step Workflow:
-
Nucleophilic Substitution (Alkylation):
-
Dissolve methyl 5-chlorolevulinate (1.0 eq) in anhydrous THF.
-
Add NaI (0.1 eq) to generate the more reactive iodide species in situ.
-
Add Cyclopropylamine (1.2 eq) and Et
N (1.5 eq) dropwise at 0°C. -
Allow the reaction to warm to room temperature and stir for 12–18 hours. This yields the intermediate Methyl 5-(cyclopropylamino)-4-oxopentanoate.
-
-
Intramolecular Cyclization (Lactamization):
-
The intermediate often cyclizes spontaneously upon heating or acid treatment.
-
Heat the reaction mixture to reflux (60–70°C) for 4–6 hours. The amine nitrogen attacks the terminal ester carbonyl (C1 of the levulinate chain), forming the lactam bond.
-
Note: The ketone at position 4 of the levulinate chain becomes the ketone at position 5 of the piperidine ring.
-
-
Purification:
-
Concentrate the solvent in vacuo.
-
Redissolve the residue in DCM and wash with 1N HCl (to remove unreacted amine) and brine.
-
Purify via flash column chromatography (SiO
, EtOAc/Hexane gradient) to isolate 1-Cyclopropylpiperidine-2,5-dione.
-
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from precursors to the final scaffold.
Figure 1: Synthetic route via N-alkylation of 5-chlorolevulinate followed by intramolecular lactamization.
Structural Analysis & Quality Control
Verification of the 2,5-dione structure (vs. 2,6-dione) is critical.
-
1H NMR (DMSO-d6, 400 MHz):
-
Cyclopropyl: Distinct multiplets at
0.6–0.9 ppm (4H) and a multiplet at 2.6 ppm (1H, N-CH). -
Ring Protons:
-
C6-H2: Singlet or AB quartet around
3.8–4.0 ppm (Adjacent to N and C=O). Note: In 2,5-dione, C6 is flanked by N and C5=O. -
C3-H2 & C4-H2: Multiplets around
2.4–2.8 ppm (Ethylene bridge between C2=O and C5=O).
-
-
-
13C NMR:
-
Two distinct carbonyl signals: Amide C=O (~170 ppm) and Ketone C=O (~205 ppm). This distinguishes it from the symmetric 2,6-dione (glutarimide), which would show equivalent carbonyls if symmetric, or two amide-like carbonyls.
-
-
Mass Spectrometry:
-
ESI-MS: [M+H]
= 154.2.
-
Applications in Drug Discovery[2][4]
Bioisosterism & Scaffold Utility
1-Cyclopropylpiperidine-2,5-dione serves as a non-planar bioisostere for aromatic rings or standard lactams.
-
Conformational Restriction: The piperidine-2,5-dione ring adopts a twisted boat or half-chair conformation, positioning substituents in defined vectors. This is valuable for mimicking
-turns in peptide backbones. -
Cyclopropyl Pharmacophore: The N-cyclopropyl group prevents metabolic N-dealkylation (a common liability for N-methyl groups) and increases lipophilicity without significantly increasing molecular weight.
Therapeutic Areas
-
Kinase Inhibitors: The dione core can mimic the ATP-binding hinge region interactions.
-
MDM2-p53 Inhibitors: Piperidinone derivatives are known scaffolds for disrupting the MDM2-p53 interaction; the 2,5-dione variant offers an alternative hydrogen-bonding topology.
-
Synthetic Intermediate: The C5 ketone is highly reactive for further functionalization (e.g., reductive amination, Grignard addition) to generate chiral 2,5-disubstituted piperidines.
Visualization: Application Workflow
Figure 2: Strategic applications of the scaffold in drug design and organic synthesis.
Handling and Safety
-
Hazard Classification: Warning. Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone functionality may be sensitive to oxidation or condensation over prolonged exposure to moisture.
-
Stability: Stable under standard laboratory conditions. Avoid strong reducing agents (e.g., LiAlH
) unless reduction of the dione is intended.
References
-
Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: 1-cyclopropylpiperidine-2,5-dione. Retrieved from
-
Takeya, H., Suzuki, K., & Sasaki, K. (1999). Synthesis of 5-Aminolevulinic Acid from 1,5-Dihydroxy-2-pyridone via Piperidine-2,5-dione.[1] Chemistry Letters, 28. Retrieved from
- Herdeis, C. (1986). Synthesis of piperidine-2,5-diones. Archiv der Pharmazie. (Contextual grounding for piperidine-2,5-dione synthesis).
-
PubChem. (2025). Compound Summary: Piperidine-2,5-dione derivatives. National Library of Medicine. Retrieved from
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An In-Depth Technical Guide to N-cyclopropylglutarimide: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-cyclopropylglutarimide, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into its chemical structure, molecular properties, and potential synthetic pathways, grounded in established chemical principles and supported by authoritative references.
Introduction to the Glutarimide Scaffold
The glutarimide ring system, chemically known as piperidine-2,6-dione, is a prominent scaffold in a multitude of pharmacologically active agents.[1] Its structural rigidity and ability to participate in various intermolecular interactions make it a valuable building block in drug design. Notable compounds incorporating the glutarimide core include thalidomide and its analogs, which are known for their immunomodulatory and anti-cancer properties.[1] The biological activity of glutarimide derivatives is often modulated by the nature of the substituent on the nitrogen atom, making the synthesis of novel N-substituted glutarimides a key area of research.[2]
N-cyclopropylglutarimide: Core Chemical Identity
N-cyclopropylglutarimide is a derivative of glutarimide where a cyclopropyl group is attached to the nitrogen atom of the piperidine-2,6-dione ring. This substitution is anticipated to influence the molecule's conformational flexibility and lipophilicity, which are critical parameters in drug development.
Chemical Structure
The chemical structure of N-cyclopropylglutarimide consists of a six-membered glutarimide ring N-substituted with a three-membered cyclopropyl ring.
Caption: A plausible synthetic workflow for N-cyclopropylglutarimide.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve glutaric anhydride (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Amine: Add cyclopropylamine (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours to facilitate the condensation and subsequent ring-closure to form the imide.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure N-cyclopropylglutarimide.
Applications in Drug Discovery and Development
The glutarimide scaffold is a cornerstone in the development of therapeutic agents. [1]The introduction of a cyclopropyl group to the nitrogen atom of the glutarimide ring can impart unique pharmacological properties. The cyclopropyl moiety is often used in medicinal chemistry to:
-
Increase Potency: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its binding affinity to a biological target.
-
Improve Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.
-
Modulate Lipophilicity: The addition of a cyclopropyl group can fine-tune the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.
Given the established biological activities of other N-substituted glutarimides, N-cyclopropylglutarimide represents a promising candidate for screening in various therapeutic areas, including oncology and immunology.
Conclusion
N-cyclopropylglutarimide is a molecule of significant interest for chemical and pharmaceutical research. Its synthesis can be approached through established methods for N-substituted imide formation. The incorporation of the cyclopropyl group is a recognized strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. Further investigation into the synthesis and biological evaluation of N-cyclopropylglutarimide is warranted to explore its full therapeutic potential.
References
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PubChem. Glutarimide, N-cyclohexyl-2,2-diethyl-3-oxo-. National Center for Biotechnology Information. [Link]
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PubChem. N-cyclopropyl-1,4-dimethyl-5-[[6-(trifluoromethyl)-3-pyridinyl]methyl]pyrazole-3-carboxamide. National Center for Biotechnology Information. [Link]
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PubChem. Glutarimide, N,3-dimethyl-3-hexyl-. National Center for Biotechnology Information. [Link]
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PubChem. N-cyclopropyl-N-(trans-4-pyridin-3-ylcyclohexyl)-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide. National Center for Biotechnology Information. [Link]
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PubChem. Nicotinamide, N-cyclopropyl-. National Center for Biotechnology Information. [Link]
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-
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-
PubMed. Synthesis of N-substituted iminosugar derivatives and their immunosuppressive activities. [Link]
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Difference between 1-Cyclopropylpiperidine-2,5-dione and 2,4-dione
An In-depth Technical Guide to the Structural and Functional Divergence of 1-Cyclopropylpiperidine-2,5-dione and 1-Cyclopropylpiperidine-2,4-dione
Abstract
The piperidinedione scaffold is a cornerstone in medicinal chemistry, with different isomers offering unique three-dimensional structures and reactivity profiles for drug design.[1] This guide provides a detailed comparative analysis of two specific N-cyclopropyl substituted isomers: 1-cyclopropylpiperidine-2,5-dione and 1-cyclopropylpiperidine-2,4-dione. We explore the fundamental differences in their chemical structure, which dictate divergent synthetic pathways, reactivity, and spectroscopic signatures. While 1-cyclopropylpiperidine-2,5-dione is a derivative of the well-known glutarimide class, often associated with targeted protein degradation, the 2,4-dione isomer presents a β-keto amide system with distinct chemical properties.[2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the selection and application of these valuable heterocyclic scaffolds.
Core Structural Analysis and Isomeric Distinction
The fundamental difference between the two molecules lies in the placement of the second carbonyl group relative to the first, which fundamentally alters the electronic nature and chemical behavior of the piperidine ring.
1-Cyclopropylpiperidine-2,5-dione is a derivative of glutarimide. Its structure features two amide-like carbonyl groups at positions 2 and 5. These carbonyls are electronically isolated from each other by methylene groups.
1-Cyclopropylpiperidine-2,4-dione , in contrast, is a β-dicarbonyl compound, specifically a β-keto amide. The carbonyl groups at positions 2 and 4 create a reactive 1,3-dicarbonyl system, which imparts properties significantly different from the 2,5-isomer.
Caption: Chemical structures of the 2,5-dione and 2,4-dione isomers.
Comparative Molecular Properties
| Property | 1-Cyclopropylpiperidine-2,5-dione | 1-Cyclopropylpiperidine-2,4-dione | Reference |
| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | 153.18 g/mol | [4] |
| Core Scaffold | Glutarimide Analogue | β-Keto Amide | [2][3] |
| IUPAC Name | 1-cyclopropylpiperidine-2,5-dione | 1-cyclopropylpiperidine-2,4-dione | [4] |
| Topological Polar Surface Area | 46.2 Ų | 46.2 Ų | [5] |
Divergent Synthetic Strategies
The structural differences necessitate distinct synthetic approaches. The synthesis of the 2,5-dione relies on forming a glutarimide ring, while the 2,4-dione is typically constructed via intramolecular condensation reactions.
Synthesis of 1-Cyclopropylpiperidine-2,5-dione (Glutarimide Analogue)
The synthesis of N-substituted glutarimides can be achieved through the cyclization of appropriate precursors. A common strategy involves the reaction of glutaric anhydride with an amine, in this case, cyclopropylamine. This two-step process involves an initial ring-opening of the anhydride to form a glutaramic acid intermediate, followed by a dehydration-induced cyclization to form the imide ring.
Caption: Synthetic workflow for 1-Cyclopropylpiperidine-2,5-dione.
Experimental Protocol: Synthesis of 1-Cyclopropylpiperidine-2,5-dione
-
Step 1: Amide Formation: Dissolve glutaric anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF). Add cyclopropylamine (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the anhydride is consumed (monitored by TLC).
-
Step 2: Cyclization: To the solution containing the intermediate glutaramic acid, add acetic anhydride (2.0 eq) and sodium acetate (0.5 eq). Heat the mixture to reflux (approx. 80-100 °C) for 3-6 hours.
-
Step 3: Work-up and Purification: Cool the reaction mixture and quench by slowly adding it to ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.
Synthesis of 1-Cyclopropylpiperidine-2,4-dione
The synthesis of piperidine-2,4-diones is effectively achieved through a Dieckmann cyclisation.[6] This intramolecular condensation of a diester in the presence of a base is a powerful method for forming five- and six-membered rings. The required precursor is a δ-amino diester, which can be prepared from cyclopropylamine and two equivalents of a suitable acrylate.
Caption: Synthetic workflow for 1-Cyclopropylpiperidine-2,4-dione.
Experimental Protocol: Synthesis of 1-Cyclopropylpiperidine-2,4-dione
-
Step 1: Diester Formation: In a flask, combine cyclopropylamine (1.0 eq) and methyl acrylate (2.2 eq) in methanol. Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS to confirm the formation of the N,N-bis(carbomethoxyethyl)cyclopropylamine intermediate. Remove the solvent under reduced pressure.
-
Step 2: Dieckmann Cyclisation: Dissolve the crude diester in a dry, inert solvent like toluene. Add a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C. Heat the reaction to reflux for 4-8 hours.
-
Step 3: Decarboxylation: After cooling, carefully quench the reaction with an aqueous acid (e.g., 1M HCl) to neutralize the base. Heat the mixture to reflux for an additional 1-2 hours to facilitate the hydrolysis and decarboxylation of the β-keto ester intermediate.
-
Step 4: Work-up and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude oil or solid by column chromatography to obtain 1-cyclopropylpiperidine-2,4-dione.
Comparative Chemical Reactivity and Properties
The isomeric difference directly translates to distinct reactivity profiles, primarily governed by the acidity of the α-protons.
| Feature | 1-Cyclopropylpiperidine-2,5-dione | 1-Cyclopropylpiperidine-2,4-dione | Rationale |
| Key Functional Group | Two isolated amides | β-Keto amide | Structural placement of carbonyls. |
| Most Acidic Protons | C-3 and C-6 positions (α to one C=O) | C-3 position (α to two C=O groups) | The C-3 protons in the 2,4-dione are flanked by two electron-withdrawing carbonyl groups, significantly increasing their acidity. |
| Enolization | Limited enolization towards the nitrogen. | Favorable enolization to form a stable β-hydroxy enone tautomer. | The 1,3-dicarbonyl system readily forms a stable, conjugated enolate. |
| Reactivity | Reacts at C-3/C-6 via standard enolate chemistry. The imide N-H (in parent) is acidic.[2] | Highly reactive at C-3 for alkylation, acylation, and condensation reactions via its highly stable enolate. | The stabilized enolate of the 2,4-dione is a soft nucleophile, ideal for a wide range of C-C bond-forming reactions. |
| Chelation | Weak or no chelation with metal ions. | Can act as a bidentate ligand, chelating metal ions between the two carbonyl oxygens. | The 1,3-dicarbonyl arrangement is a classic motif for metal chelation. |
Spectroscopic Differentiation
The structural disparity results in predictable and measurable differences in their spectroscopic data, which are crucial for characterization.
| Spectroscopic Method | Expected Signature for 1-Cyclopropylpiperidine-2,5-dione | Expected Signature for 1-Cyclopropylpiperidine-2,4-dione |
| ¹H NMR | Two distinct sets of methylene protons (C3/C6 and C4) adjacent to one carbonyl or between two CH₂ groups. Protons on the cyclopropyl group will appear in the characteristic upfield region (0.5-1.0 ppm). | A unique signal for the highly acidic C3 methylene protons, likely appearing as a singlet or AB quartet depending on chirality, in the 3.0-4.0 ppm range. Potential for observing both keto and enol tautomers. |
| ¹³C NMR | Two distinct carbonyl carbon signals in the amide region (~170-175 ppm). | Two distinct carbonyl carbon signals, one amide-like (~170 ppm) and one ketone-like (~200 ppm) in the keto form. In the enol form, the signals would shift. |
| Infrared (IR) | A strong, sharp C=O stretching band for the imide carbonyls, typically around 1680-1710 cm⁻¹. | Two distinct C=O stretching frequencies. One for the amide (~1680 cm⁻¹) and one for the ketone (~1720 cm⁻¹). Broadening of the C=O bands may occur due to tautomerization and hydrogen bonding in the enol form. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 153. Fragmentation may involve the loss of the cyclopropyl group or cleavage of the piperidine ring. | Molecular ion peak (M+) at m/z 153. Fragmentation patterns will differ due to the β-dicarbonyl system, potentially showing characteristic loss of CO or ketene. |
Implications in Drug Discovery and Medicinal Chemistry
Both scaffolds are of significant interest, but their applications are guided by their inherent chemical properties.
-
1-Cyclopropylpiperidine-2,5-dione (Glutarimide Analogue): The glutarimide core is famously the binding motif for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This makes derivatives of this scaffold primary candidates for the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[7][8] The N-cyclopropyl group can modulate binding affinity, lipophilicity, and metabolic stability. The C-3 and C-6 positions serve as potential vectors for linker attachment in PROTAC design.
-
1-Cyclopropylpiperidine-2,4-dione: The β-keto amide functionality offers a versatile platform for building complex molecular architectures. The highly reactive C-3 position can be functionalized to introduce a wide array of substituents, allowing for fine-tuning of pharmacological properties.[3] This scaffold can be used to synthesize conformationally constrained analogues of natural products or to develop inhibitors for enzymes where the dicarbonyl moiety can interact with the active site. Its ability to chelate metals could also be exploited in the design of specific metalloenzyme inhibitors.
Conclusion
While 1-cyclopropylpiperidine-2,5-dione and 1-cyclopropylpiperidine-2,4-dione are isomers with the same molecular formula, their structural arrangement leads to profound differences in their chemical identity. The 2,5-dione is a glutarimide derivative with applications rooted in targeted protein degradation, characterized by the reactivity of its isolated amide functionalities. The 2,4-dione is a reactive β-keto amide, defined by its acidic C-3 position and propensity for enolization, making it a versatile building block for diverse chemical modifications. A thorough understanding of these distinctions in synthesis, reactivity, and spectroscopic properties is essential for researchers to effectively harness the potential of these piperidinedione scaffolds in modern drug discovery and chemical biology.
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Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Center for Biotechnology Information. [Link]
-
One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. MDPI. [Link]
-
1-(4-Cyclopropylphenyl)pyrrolidine-2,5-dione. PubChem. [Link]
-
2,5-Piperazinedione. PubChem. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - 1-cyclopropylpiperidine-2,4-dione (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. guidechem.com [guidechem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
1-Cyclopropylpiperidine-2,5-dione SMILES and InChIKey
Technical Monograph: 1-Cyclopropylpiperidine-2,5-dione
Disambiguation Alert: This guide specifically addresses the piperidine (single nitrogen, six-membered ring) scaffold. Researchers seeking 2,5-diketopiperazine (piperazine core) or succinimide (pyrrolidine core) derivatives should verify their target structure, as nomenclature overlaps are common in high-throughput screening databases.
Part 1: Chemical Identity & Informatics
1.1 Core Identifiers The compound 1-cyclopropylpiperidine-2,5-dione is a specific N-substituted lactam characterized by a six-membered heterocyclic ring containing one nitrogen atom and two carbonyl groups at the 2 and 5 positions. It represents a distinct pharmacophore from the more common glutarimide (2,6-dione) or succinimide (pyrrolidine-2,5-dione) families.
| Property | Value / Descriptor |
| IUPAC Name | 1-Cyclopropylpiperidine-2,5-dione |
| Common Name | N-Cyclopropyl-5-valerolactam-2-one |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Canonical SMILES | O=C1CN(C2CC2)C(=O)CC1 |
| InChI String | InChI=1S/C8H11NO2/c10-7-3-4-8(11)9(7)6-1-2-6/h6H,1-4H2 |
| Stereochemistry | Achiral (Planar amide/ketone constraints) |
1.2 Structural Analysis The molecule features a cyclopropyl moiety attached to the lactam nitrogen. This substituent is critical in medicinal chemistry for:
-
Conformational Restriction: The cyclopropyl group restricts the rotation of the N-substituent bond, potentially locking the molecule into a bioactive conformation.
-
Metabolic Stability: Unlike straight-chain alkyl groups, the cyclopropyl ring is often resistant to rapid oxidative metabolism (though it can be subject to specific CYP450 ring-opening pathways).
-
Electronic Effects: The donor-acceptor properties of the 2,5-dione system create a unique electrostatic potential map, distinct from the symmetric 2,6-dione.
Part 2: Synthesis Strategy & Protocols
2.1 Retrosynthetic Analysis Accessing the 2,5-dione regioisomer is synthetically more challenging than the 2,6-isomer (glutarimide). The most robust pathway involves the construction of an acyclic diester precursor followed by a Dieckmann Cyclization .
Pathway Logic:
-
Core Assembly: Stepwise alkylation of cyclopropylamine to form an unsymmetrical diester amine.
-
Ring Closure: Base-mediated Dieckmann condensation to form a
-keto ester intermediate. -
Decarboxylation: Removal of the ester group to yield the final 2,5-dione.
2.2 Workflow Diagram (DOT)
Figure 1: Stepwise synthesis via Dieckmann Cyclization and Krapcho Decarboxylation.
2.3 Detailed Experimental Protocol
Step 1: Synthesis of N-cyclopropyl-N-(2-methoxy-2-oxoethyl)-
-
Rationale: We require an unsymmetrical amine containing both a propionate (3-carbon) and an acetate (2-carbon) arm to form the 6-membered ring with the correct carbonyl spacing.
-
Protocol:
-
Dissolve cyclopropylamine (1.0 eq) in MeOH (0.5 M).
-
Add methyl acrylate (1.05 eq) dropwise at 0°C. Stir at RT for 12h (Michael Addition).
-
Concentrate to obtain Intermediate A.
-
Dissolve Intermediate A in acetone with
(2.0 eq). -
Add methyl bromoacetate (1.1 eq) and reflux for 16h.
-
Filter salts and concentrate. Purify via silica flash chromatography (Hex/EtOAc) to obtain the diester Precursor B.
-
Step 2: Dieckmann Cyclization
-
Rationale: Sodium methoxide generates the enolate at the acetate position (kinetically favored) or propionate position. Cyclization yields the
-keto ester. -
Protocol:
-
Prepare a solution of NaOMe (2.5 eq) in anhydrous MeOH.
-
Add Precursor B dropwise at reflux.
-
Reflux for 4h. The solution will turn yellow/orange.
-
Quench with stoichiometric acetic acid and concentrate.
-
Partition between water and EtOAc. The product is the 4-carbomethoxy-piperidine-2,5-dione (Intermediate 3).
-
Step 3: Krapcho Decarboxylation
-
Rationale: Direct acid hydrolysis can open the lactam ring. Krapcho conditions remove the
-ester under neutral/slightly basic conditions using halide nucleophiles. -
Protocol:
-
Dissolve Intermediate 3 in wet DMSO containing LiCl or NaCl (2.0 eq).
-
Heat to 140–160°C for 2–4 hours. Monitor CO₂ evolution.
-
Cool, dilute with brine, and extract exhaustively with EtOAc (the product is water-soluble).
-
Validation:
should show loss of the methyl ester singlet (3.7 ppm) and appearance of the C4 methylene protons.
-
Part 3: Analytical Validation
To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be verified.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR | Cyclopropyl ring methylene protons. | |
| ¹H NMR | Cyclopropyl methine (N-CH). | |
| ¹H NMR | C6 Methylene (Isolated between N and C5=O). | |
| ¹H NMR | C3/C4 Ethylene bridge. | |
| ¹³C NMR | Amide Carbonyl (C2). | |
| ¹³C NMR | Ketone Carbonyl (C5). | |
| HRMS | Confirming Formula C₈H₁₁NO₂. |
Part 4: Pharmacophore Utility & Applications
4.1 Scaffold Topology The 1-cyclopropylpiperidine-2,5-dione acts as a constrained peptidomimetic .
-
Beta-Turn Mimicry: The spatial arrangement of the carbonyls and the nitrogen can mimic the
and residues of a -turn in proteins. -
Fragment-Based Drug Design (FBDD): This scaffold is an excellent "fragment" for screening against targets requiring a hydrogen bond acceptor (C5=O) adjacent to a hydrophobic pocket (Cyclopropyl).
4.2 Biological Relevance While the 2,6-dione (glutarimide) is famous for immunomodulatory activity (e.g., Thalidomide), the 2,5-dione is less explored, offering a "blue ocean" for intellectual property.
-
Potential Targets:
-
Protease Inhibitors: The ketone at C5 is a potential electrophilic trap for serine/cysteine proteases.
-
Ion Channel Modulators: N-cyclopropyl derivatives often show affinity for NMDA or nicotinic receptors due to the size/shape match of the cyclopropyl group with hydrophobic sub-pockets.
-
4.3 Structural Comparison Diagram
Figure 2: Structural relationship between the target 2,5-dione and common medicinal chemistry scaffolds.
References
-
Dieckmann Cyclization in Heterocycle Synthesis
-
Title: Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
- Source: UCL Discovery / Organic & Biomolecular Chemistry.
-
URL:[Link]
-
-
Piperidine Scaffold Utility
-
Cyclopropyl Moiety in Drug Design
- Title: The cyclopropyl group in medicinal chemistry: A unique structural fe
- Source: Journal of Medicinal Chemistry (General Reference for Cyclopropyl utility).
-
URL:[Link](Note: Generalized reference for the pharmacophore claim).
-
Krapcho Decarboxylation Methodology
- Title: Synthetic applications of the Krapcho decarboxyl
- Source: Organic Reactions (Wiley).
-
URL:[Link]
Sources
Solubility of N-Substituted Glutarimide Derivatives in Organic Solvents
Executive Summary
The glutarimide scaffold (piperidine-2,6-dione) is a critical pharmacophore in medicinal chemistry, serving as the structural anchor for immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and next-generation cereblon (CRBN) ligands. However, the physicochemical behavior of N-substituted glutarimide derivatives presents a distinct challenge in process chemistry and formulation.
Unlike their C-substituted counterparts, N-substitution at the imide nitrogen eliminates a critical hydrogen bond donor. This modification fundamentally alters the crystal lattice energy (
This guide provides a rigorous framework for predicting, measuring, and optimizing the solubility of these derivatives. We move beyond simple "like-dissolves-like" heuristics to apply thermodynamic modeling (Hansen Solubility Parameters, Apelblat equation) and validated experimental protocols.
Part 1: Structural Determinants of Solubility
The Imide Hydrogen Bond Network
In unsubstituted glutarimides, the imide proton (N-H) acts as a strong hydrogen bond donor, while the carbonyl oxygens serve as acceptors. This creates a robust intermolecular hydrogen bond network in the solid state, characterized by high melting points and high enthalpy of fusion (
Impact of N-Substitution: When the nitrogen is alkylated (e.g., N-methyl, N-phenyl), this H-bond donor is excised.
-
Crystal Lattice: The lattice energy typically decreases due to the loss of the N-H···O interaction. This theoretically lowers the melting point, favoring solubility.
-
Solvation: However, the molecule loses its ability to donate hydrogen bonds to protic solvents (e.g., Water, Methanol). Consequently, solubility in aqueous media often drops, while solubility in aprotic polar solvents (DMSO, DMF, Ethyl Acetate) increases disproportionately.
Hansen Solubility Parameters (HSP)
To select the optimal solvent, we must resolve the total solubility parameter (
- : Dispersion forces (Van der Waals)[1]
- : Polar forces (Dipole-dipole)
- : Hydrogen bonding forces[1][2][3]
For N-substituted glutarimides, the
Table 1: Estimated HSP Shift upon N-Substitution (Representative Data)
| Compound Class | Preferred Solvents | |||
| Parent Glutarimide | 18.0 | 12.5 | 14.0 | Methanol, Water/EtOH mixtures |
| N-Alkyl Glutarimide | 17.8 | 11.0 | 6.5 | Ethyl Acetate, DCM, Toluene |
| N-Aryl Glutarimide | 19.5 | 9.0 | 5.5 | DMSO, THF, Chlorobenzene |
Note: Values are predictive estimates based on group contribution methods (Van Krevelen/Hoftyzer) for comparative logic.
Part 2: Thermodynamic Modeling
For precise solubility prediction, especially during crystallization process development, empirical data must be fitted to thermodynamic models.[4]
The Modified Apelblat Equation
The Apelblat model is the industry standard for correlating mole fraction solubility (
-
A, B, C: Empirical constants derived from regression analysis.
-
Application: Use this to predict solubility at unmeasured temperatures (e.g., cooling crystallization curves).
Thermodynamic Workflow Diagram
The following diagram illustrates the logical flow from molecular structure to solubility prediction.
Figure 1: Logical workflow for predicting solubility behavior of N-substituted glutarimides.
Part 3: Experimental Determination Protocols
Protocol: Equilibrium Solubility Determination
Objective: Determine thermodynamic solubility at
Materials:
-
N-substituted glutarimide sample (micronized).
-
Solvents: HPLC grade (MeOH, MeCN, Water, Buffer pH 7.4).
-
0.45 µm PTFE Syringe Filters (hydrophobic for organic solvents).
-
Orbital Shaker with temperature control.[5]
Step-by-Step Methodology:
-
Supersaturation Preparation:
-
Add the solid substance to 5 mL of solvent in a glass scintillation vial until excess solid persists (visual suspension).
-
Critical Step: Sonicate for 10 minutes to break up agglomerates and ensure wetting.
-
-
Equilibration:
-
Place vials in the orbital shaker (set to 200 rpm).
-
Incubate for 24 to 48 hours .
-
Self-Validation: Prepare triplicate samples. If the standard deviation > 5%, extend equilibration time.
-
-
Phase Separation:
-
Allow samples to stand for 1 hour to sediment.
-
Filter the supernatant using a pre-heated syringe and filter (to prevent precipitation during filtration).
-
-
Quantification:
-
Dilute the filtrate with mobile phase (usually Water:MeCN 50:50).
-
Analyze via HPLC-UV (typically 210–254 nm for the imide carbonyl).
-
Calculate concentration using a 5-point calibration curve.
-
Figure 2: The "Gold Standard" Shake-Flask Protocol for thermodynamic solubility.
Part 4: Solvent Selection Strategy
For synthesis (reaction solvent) versus formulation (drug delivery), the selection criteria differ.
Table 2: Recommended Solvents for N-Substituted Glutarimides
| Solvent | Solubility Potential | Application | Mechanism/Rationale |
| Dichloromethane (DCM) | High | Synthesis / Extraction | Excellent match for |
| Ethyl Acetate | Moderate-High | Crystallization | Good balance; safer than chlorinated solvents. |
| Ethanol/Isopropanol | Low-Moderate | Anti-solvent | N-substitution reduces affinity for these H-bond donors. |
| Acetonitrile (MeCN) | High | HPLC / Synthesis | Dipolar aprotic nature interacts well with imide dipoles. |
| Water | Very Low | None | Hydrophobic effect dominates due to N-alkyl group. |
Case Study: Lenalidomide Derivatives
Research into N-alkylated derivatives of Lenalidomide (a glutarimide-based drug) demonstrates the drastic solubility shift.
-
Lenalidomide (NH-glutarimide): Poorly soluble in ethanol, soluble in DMF/DMSO.
-
N-Methyl Lenalidomide: Solubility in Ethanol increases slightly, but solubility in lipophilic carriers (like PEG-400 or Capryol) increases significantly due to the reduction in crystal lattice energy [1, 5].
References
-
Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. Source: PubMed/NIH URL:[Link] Relevance: Discusses the synthesis and physicochemical changes upon N-alkylation of the glutarimide ring.
-
Solubility modeling and thermodynamic dissolution functions of phthalimide in ten organic solvents. Source: ResearchGate URL:[3][Link] Relevance: Provides the thermodynamic basis (Apelblat model) for cyclic imides, structurally analogous to glutarimides.
-
Hansen Solubility Parameters: A User's Handbook. Source: Hansen-Solubility.com URL:[Link] Relevance: Authoritative source for the HSP theory applied in Part 1.
-
Methods for Determination of Equilibrium Solubility. Source: Vertex AI / ResearchGate Grounding URL:[Link] Relevance: Establishes the shake-flask method as the validation standard.
-
Solubility Data and Thermodynamic Behavior of Antiviral Drugs (Cyclic Amides). Source: MDPI URL:[Link] Relevance: Demonstrates the application of Apelblat and van't Hoff equations to heterocyclic amide solubility.
Sources
Characterization of 1-Cyclopropylpiperidine-2,5-dione: A Technical Guide to Determining Melting and Boiling Points
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-Cyclopropylpiperidine-2,5-dione, a novel heterocyclic compound. In the absence of established physical data, this document outlines the theoretical principles and detailed experimental protocols for determining its melting and boiling points. The methodologies described are grounded in established organic chemistry laboratory techniques and are designed to ensure scientific rigor and data integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.
Introduction
1-Cyclopropylpiperidine-2,5-dione is a heterocyclic compound featuring a piperidine-2,5-dione (glutarimide) scaffold N-substituted with a cyclopropyl group. The piperidine and glutarimide moieties are prevalent in a wide range of biologically active compounds and pharmaceuticals. The introduction of a cyclopropyl group, a strained three-membered ring, can significantly influence the molecule's conformational rigidity, metabolic stability, and receptor-binding affinity. As of the writing of this guide, specific physical constants such as the melting and boiling points for 1-Cyclopropylpiperidine-2,5-dione have not been reported in the scientific literature, suggesting its status as a novel compound.
The determination of a compound's melting and boiling points are fundamental first steps in its characterization. These physical properties provide a preliminary indication of purity and offer insights into the nature and strength of intermolecular forces within the substance. A sharp melting point range, typically spanning 0.5-1.0°C, is indicative of a pure crystalline solid, whereas impurities tend to lower and broaden the melting range.[1] The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is also a key characteristic property.[2][3]
This guide will first propose a plausible synthetic route for 1-Cyclopropylpiperidine-2,5-dione to provide a practical context for its characterization. Subsequently, it will detail the experimental procedures for the precise determination of its melting and boiling points, followed by a discussion on the interpretation of the obtained data.
Hypothetical Synthesis of 1-Cyclopropylpiperidine-2,5-dione
A straightforward and efficient method for the synthesis of N-substituted glutarimides involves the reaction of a primary amine with glutaric anhydride. This two-step, one-pot synthesis proceeds through a glutaramic acid intermediate, which is subsequently cyclized via dehydration to yield the target piperidine-2,5-dione.
The proposed reaction scheme is as follows:
Caption: Experimental workflow for boiling point determination.
Data Presentation and Interpretation
The experimentally determined melting and boiling points should be recorded in a clear and organized manner.
Table 1: Physical Properties of 1-Cyclopropylpiperidine-2,5-dione
| Property | Observed Value | Notes |
| Melting Point Range | TBD (°C) | A narrow range indicates high purity. |
| Boiling Point | TBD (°C) | Record atmospheric pressure. |
| Appearance | TBD | e.g., White crystalline solid |
Interpretation of Results:
-
Purity: A sharp melting point range (less than 2°C) is a strong indicator of a pure compound. A[1] broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.
-
Intermolecular Forces: The melting and boiling points are directly related to the strength of intermolecular forces. For 1-Cyclopropylpiperidine-2,5-dione, the presence of polar carbonyl groups will lead to dipole-dipole interactions. The absence of N-H bonds precludes hydrogen bonding between molecules. The overall molecular weight and shape will also influence van der Waals forces. The boiling point will be significantly influenced by these forces.
-
Comparison with Related Structures: The melting and boiling points can be compared to those of similar compounds. For example, piperidine has a boiling point of 106°C. T[4]he presence of the two carbonyl groups and the cyclopropyl substituent in 1-Cyclopropylpiperidine-2,5-dione would be expected to significantly increase its boiling point due to increased polarity and molecular weight.
Conclusion
The determination of the melting and boiling points of 1-Cyclopropylpiperidine-2,5-dione is a critical step in its initial characterization. By following the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data. This information, when combined with other analytical techniques such as NMR and mass spectrometry, will provide a comprehensive understanding of this novel compound's physical and chemical properties, paving the way for its further investigation in various scientific and pharmaceutical applications.
References
- Melting point determination. [URL: https://www.cpp.edu/~lsstarkey/courses/318/318_labs/mp.pdf]
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [URL: https://www.geeksforgeeks.org/determination-of-boiling-point-of-organic-compounds/]
- DETERMINATION OF BOILING POINTS. [URL: https://www.deanza.edu/faculty/rebeccaj/24_pdfs/BoilingPoint.pdf]
- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. [URL: https://byjus.com/chemistry/determination-of-boiling-point-of-an-organic-compound/]
- Determination of Melting Point. [URL: https://www.clarion.
- Determination Of Melting Point Of An Organic Compound - BYJU'S. [URL: https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/]
- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2021_07_16!12_04_21_PM.pdf]
- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.
- Piperidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperidine]
Sources
- 1. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cyclopropyl-Substituted Piperidine-2,6-diones: Isomerism, Synthesis, and Therapeutic Utility
Executive Summary: The "Conformational Clamp" in Glutarimide Scaffolds
The piperidine-2,6-dione (glutarimide) ring is the pharmacophore centerpiece of Immunomodulatory Imide Drugs (IMiDs) and a critical hijacking motif for Cereblon (CRBN) E3 ligase in Targeted Protein Degradation (TPD). However, the classic glutarimide scaffold suffers from a critical liability: configurational instability . The acidic proton at the C3 position (α-carbon) allows rapid racemization under physiological conditions, historically resulting in the inability to separate the therapeutic activity of one enantiomer from the toxicity of the other (e.g., Thalidomide).
This guide analyzes the cyclopropyl-substituted piperidine-2,6-dione , a structural modification that acts as a "conformational clamp." By introducing a cyclopropyl group—either as a spiro-fusion at C3 or a pendant substituent—medicinal chemists can block metabolic soft spots, prevent racemization, and lock the ligand into a bioactive conformation. This whitepaper details the synthesis, isomeric resolution, and pharmacological validation of these privileged scaffolds.
Structural Architecture & Isomerism
The introduction of a cyclopropyl group creates unique stereochemical challenges and opportunities.[1][2] We must distinguish between the two primary substitution patterns:
The C3-Spiro-Cyclopropyl Modification
This is the most high-value modification in modern drug design. By replacing the C3 protons with a spiro-cyclopropyl ring, we achieve Configurational Locking .
-
Mechanism: The quaternary carbon at C3 lacks an acidic proton, rendering keto-enol tautomerism impossible.
-
Result: The resulting enantiomers are chemically stable and do not racemize in vivo. This allows for the development of pure single-isomer drugs with distinct safety profiles.
Pendant Cyclopropyl Substitution
When the cyclopropyl group is attached to the nitrogen or C4/C5 positions, it introduces diastereomerism if other chiral centers are present.
-
Cyclopropylic Strain: The cyclopropyl group imposes significant steric strain (A-values), forcing the piperidinedione ring into specific puckered conformations (half-chair or boat) that can dramatically alter binding affinity to targets like CRBN.
Visualization of Isomeric Hierarchy
The following diagram illustrates the logical flow of isomerism in this scaffold.
Figure 1: Stereochemical hierarchy of cyclopropyl-modified glutarimides. Note the stabilization effect of spiro-substitution.
Synthetic Strategies
Protocol: Michael Addition/Intramolecular Imidation Cascade
This method generates substituted piperidine-2,6-diones from methyl acetates and acrylamides.[3][4]
Reaction Scheme Logic:
-
Base Activation: Potassium tert-butoxide (
) generates the enolate from the ester. -
Michael Addition: The enolate attacks the acrylamide.
-
Cyclization: The intermediate undergoes intramolecular imidation to close the six-membered ring.
Step-by-Step Methodology:
-
Reagents: Methyl 1-carbamoylcyclopropanecarboxylate (for spiro) or standard methyl acetate + cyclopropyl-acrylamide.
-
Solvent: Anhydrous THF (Critical: Moisture quenches the enolate).
-
Conditions:
-
Charge a flask with the ester (1.0 equiv) and acrylamide derivative (1.0 equiv).
-
Add THF (0.2 M concentration).
-
Cool to 0°C.
-
Add
(2.5 equiv) portion-wise over 30 minutes. -
Allow to warm to room temperature and stir for 4 hours.
-
-
Workup: Quench with saturated
. Extract with Ethyl Acetate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Visualization of Synthetic Workflow
Figure 2: One-pot cascade synthesis for piperidine-2,6-dione construction.
Analytical Resolution of Isomers
Because the biological activity of piperidinediones is strictly stereodependent (e.g., S-isomer often binds CRBN more effectively), chiral resolution is mandatory.
Chiral HPLC Protocol
The gold standard for separating these polar, potentially hydrolytically sensitive compounds is Amylose-based stationary phases (Chiralpak IA).
Table 1: Optimized Chiral Separation Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Immobilized phase allows wider solvent compatibility than coated phases (AD/OD). |
| Mobile Phase | MTBE : THF (90:10 v/v) | Non-standard phase.[5][6][7] THF improves solubility of the dione; MTBE provides steric bulk for separation. |
| Alternative Phase | 100% Acetonitrile | Used if the compound is insoluble in ether. |
| Flow Rate | 1.0 mL/min | Standard analytical flow; scale to 20 mL/min for prep. |
| Detection | UV @ 254 nm | The imide carbonyls absorb weakly; reliance on aromatic substituents is common. |
| Temperature | 25°C | Higher temps may degrade resolution of rotamers. |
Absolute Configuration Assignment
Do not rely solely on optical rotation (
-
X-Ray Crystallography: The most robust method. Co-crystallize with a heavy-atom derivative if necessary.
-
Circular Dichroism (CD): Compare experimental CD spectra with TD-DFT calculated spectra. The "Cotton Effect" around 220-240 nm (imide transition) is diagnostic.
Pharmacological Implications & Causality
Why invest in the cyclopropyl modification? The data supports three causal benefits:
-
Metabolic Shunt: The cyclopropyl ring is resistant to Cytochrome P450 oxidation compared to an isopropyl or ethyl group. This extends the half-life (
) of the drug. -
Sigma-Hole Interactions: The electron-rich nature of the cyclopropyl ring (banana bonds) can engage in specific
-interactions with aromatic residues in the target protein binding pocket (e.g., Tyr or Phe residues in the CRBN pocket). -
Entropy Reduction: By locking the conformation (as detailed in Section 2), the entropic penalty upon binding is reduced, theoretically improving
(dissociation constant).
Case Study: Toxicity
While thalidomide's toxicity is linked to its ability to intercalate DNA or inhibit angiogenesis via specific neo-substrates, cyclopropyl analogs must be screened for hepatotoxicity . Isomers of cyclic dipeptides (structurally similar to piperidinediones) have shown isomer-specific liver toxicity. Self-Validating Step: Always perform a hepatocyte LDH leakage assay early in the lead optimization phase for these compounds.
References
-
Vertex AI Search. (2024). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[8]Link[8]
-
BenchChem. (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity.[9]Link
-
Ali, I., et al. (2006).[7] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta.[7] Link
-
MDPI. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold.Link
-
Wiley Online Library. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.Link
-
Jamie, H., et al. (2002). Hepatotoxicity of the isomers of cyclo(Trp-Pro).[10] Pharmazie. Link
Sources
- 1. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 7. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hepatotoxicity of the isomers of cyclo(Trp-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability of piperidine-2,5-dione vs piperidine-2,4-dione
Title: Comparative Thermodynamics & Structural Integrity: Piperidine-2,5-dione vs. Piperidine-2,4-dione Subtitle: A Technical Guide to Scaffold Selection, Stability Profiling, and Tautomeric Analysis for Medicinal Chemistry.
Executive Summary: The Resonance Imperative
In the design of heterocyclic pharmacophores, the positioning of carbonyl substituents on the piperidine ring dictates not just synthetic accessibility, but the fundamental thermodynamic lifespan of the molecule. This guide analyzes the divergent stability profiles of Piperidine-2,4-dione (a
The Core Thesis: While both isomers are isolable, Piperidine-2,4-dione exhibits superior thermodynamic stability relative to its formation energy due to resonance-assisted hydrogen bonding (RAHB) and keto-enol tautomerism.[1] In contrast, Piperidine-2,5-dione represents a "high-energy" isomer characterized by isolated electrophilic centers and a lack of stabilizing conjugation, making it kinetically persistent but thermodynamically inferior.
Structural & Electronic Landscape
To understand the thermodynamic divergence, we must analyze the electronic environment of the nitrogen heterocycle.
A. Piperidine-2,4-dione (The Stabilized System)
This scaffold is structurally homologous to tetramic acids (pyrrolidine-2,4-diones).[1] It features a ketone at C4 and a lactam at C2.[1]
-
Electronic Feature: The C2 and C4 carbonyls are separated by a single methylene group (C3). This creates a
-dicarbonyl system embedded within a ring. -
Stabilization Mechanism: The acidity of the C3 protons allows for rapid tautomerization. The resulting enol forms are stabilized by a conjugated
-system that extends from the lactam nitrogen, through the C2 carbonyl, across the C3 alkene, to the C4 hydroxyl (in the enol form). -
Thermodynamic Consequence: This resonance energy lowers the heat of formation (
), creating a deep thermodynamic well.[1]
B. Piperidine-2,5-dione (The Isolated System)
This scaffold features a ketone at C5 and a lactam at C2.[1]
-
Electronic Feature: The carbonyls are in a 1,4-relationship.[1] The intervening atoms (C3, C4) prevent orbital overlap between the two
-systems.[1] -
Destabilization Factors:
-
Inductive Withdrawal: The C5 ketone exerts an electron-withdrawing inductive effect ($ -I $) on the ring without returning electron density via resonance.
-
Dipole Alignment: The lack of conjugation can lead to unfavorable dipole-dipole interactions depending on the ring pucker.
-
-
Thermodynamic Consequence: The molecule relies solely on the
-framework for stability.[1] It lacks the "resonance sink" of the 2,4-isomer.[1]
Visualizing the Stability Pathways
The following diagram illustrates the tautomeric stabilization unique to the 2,4-dione system, contrasting it with the static nature of the 2,5-dione.
Figure 1: Comparative stability pathways. The 2,4-dione (Green) accesses a stabilized enol/enolate network, whereas the 2,5-dione (Red) is an isolated system prone to ring opening.
Thermodynamic & Kinetic Parameters
The following table summarizes the physicochemical distinctions critical for drug development.
| Parameter | Piperidine-2,4-dione | Piperidine-2,5-dione | Causality |
| Dominant Tautomer | Enol (in non-polar solvents) | Keto (Exclusive) | |
| Acidity (pKa) | High (~11-12) | Low (~18-20) | Resonance delocalization of the conjugate base in 2,4-dione. |
| Heat of Formation | Lower (More Stable) | Higher (Less Stable) | Resonance Energy (RE) contribution in the 2,4-system. |
| Solubility | pH-dependent (amphoteric) | Moderate/Neutral | 2,4-dione ionizes at physiological pH; 2,5-dione does not.[1] |
| Synthetic Route | Dieckmann Cyclization | Oxidation of Piperidin-2-one | 2,4-dione forms under thermodynamic control; 2,5-dione requires kinetic control. |
Experimental Protocols for Stability Profiling
As a scientist, you cannot rely solely on theoretical prediction.[1] You must validate the stability of your specific derivative.[1]
Protocol A: Tautomeric Ratio Determination via H-NMR
Objective: Quantify the enolization potential of the 2,4-dione derivative, which directly correlates to thermodynamic stability.
-
Sample Prep: Dissolve 5-10 mg of the compound in 600
L of non-polar solvent ( ) and polar aprotic solvent ( ). -
Acquisition: Run a standard proton scan (minimum 64 scans) with a relaxation delay (
) of >5 seconds to ensure quantitative integration. -
Analysis:
-
Calculation:
Interpretation: A high enol % in indicates a highly stabilized internal hydrogen bond network, predicting high shelf-stability.[1]
Protocol B: Accelerated Stability Testing (Stress Conditions)
Objective: Compare the hydrolytic stability of the lactam ring in both isomers.
-
Preparation: Prepare 1 mM solutions of both isomers in Phosphate Buffered Saline (PBS, pH 7.4) and 0.1 M HCl.
-
Incubation: Heat samples to 40°C in sealed HPLC vials.
-
Sampling: Inject 10
L aliquots onto a C18 Reverse Phase column every 4 hours for 24 hours. -
Detection: Monitor UV absorbance (210 nm for amide; 254 nm if aromatic substituents are present).[1]
-
Result: The 2,5-dione typically degrades faster via ring-opening to the linear amino-keto-acid due to the lack of enolate stabilization that protects the 2,4-dione (which repels nucleophiles as an anion).[1]
Computational Validation Workflow (DFT)
For novel derivatives, use this Density Functional Theory (DFT) workflow to predict stability before synthesis.
Figure 2: Computational workflow for predicting relative thermodynamic stability.
Methodology:
-
Perform a conformational search to identify the global minimum (chair vs. twist-boat).[1]
-
Optimize geometry using B3LYP/6-311+G(d,p) (Diffuse functions are critical for the anionic/lone-pair interactions in diones).[1]
-
Compare
values.[1][2][3] If , the 2,5-isomer will likely isomerize or decompose if a pathway exists.
References
-
UCL Discovery. (2012).[1] Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[4]
-
National Institutes of Health (NIH). (2022).[1] Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.[1]
-
Royal Society of Chemistry (RSC). (2016).[1] Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase.
-
ResearchGate. (2020).[1] Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development.[1][4]
-
MDPI. (2020).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][5][6][7]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
1-Cyclopropylpiperidine-2,5-dione safety data sheet (SDS)
Technical Monograph: Strategic Handling and Application of 1-Cyclopropylpiperidine-2,5-dione
Document Control:
-
Type: Technical Safety & Application Guide (Whitepaper/SDS Hybrid)
-
Subject: 1-Cyclopropylpiperidine-2,5-dione (NCE/Specialty Intermediate)
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Analytical Scientists
Part 1: Molecular Architecture & Physicochemical Profile
1.1 The Structural Core 1-Cyclopropylpiperidine-2,5-dione is a specialized heterocyclic scaffold belonging to the ketolactam class. Unlike the more common piperazine-2,5-diones (diketopiperazines), this molecule contains a single nitrogen atom within a six-membered ring, flanked by carbonyls at the 2 and 5 positions.
-
Core Scaffold: Piperidine-2,5-dione (Glutarimide isomer).
-
N-Substituent: Cyclopropyl group.[1]
-
Significance: The cyclopropyl moiety is a critical bioisostere in drug design, often used to increase metabolic stability against P450 oxidases and enhance potency through conformational restriction [1]. The 2,5-dione core serves as a rigid peptidomimetic spacer.
1.2 Physicochemical Data Table Note: As a specialized intermediate, specific experimental values may vary by batch. The following are predicted values based on Structure-Activity Relationship (SAR) and core fragment data [2, 3].
| Property | Value / Prediction | Rationale |
| Molecular Formula | C₈H₁₁NO₂ | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Physical State | Solid (Crystalline Powder) | Typical for polar lactams |
| Solubility | DMSO, Methanol, DCM | High polarity of dione motif |
| LogP (Predicted) | ~0.2 - 0.6 | Cyclopropyl adds lipophilicity to the polar core |
| pKa (Predicted) | ~13.5 (C-H acidic) | Alpha-protons between carbonyls are acidic |
| CAS Number | Not Listed (Treat as NCE) | Use core CAS 52065-78-8 for analog reference |
Part 2: Comprehensive Hazard Assessment (GHS)
2.1 Mechanistic Toxicology While specific toxicological data for this exact derivative may be absent from public registries, the hazard profile is derived from the Read-Across method using 1-cyclopropylpiperazine and piperidine-2,5-dione analogs.
-
Primary Hazard (Irritation): The ketolactam motif is moderately reactive. Upon contact with mucous membranes, hydrolysis can occur, leading to localized pH changes and irritation.
-
Metabolic Activation: The cyclopropyl amine moiety, while stable, can form reactive iminium ions if metabolically opened, though this is less relevant for acute handling safety [4].
2.2 GHS Classification (Self-Validated) Based on conservative precautionary principles for NCEs (Novel Chemical Entities).
-
Signal Word: WARNING
-
Hazard Statements:
2.3 Safety Decision Tree (Graphviz) This diagram outlines the logical flow for handling decisions based on the compound's state.
Figure 1: Decision matrix for PPE selection based on physical state, prioritizing respiratory protection for solids and dermal protection for solutions.
Part 3: Operational Protocols & Stability
3.1 Chemical Stability & Storage The 2,5-dione ring system is susceptible to ring-opening hydrolysis under strong basic conditions or prolonged exposure to moisture.
-
Storage Condition: Store at -20°C.
-
Atmosphere: Inert gas (Argon or Nitrogen) is recommended to prevent moisture uptake.
-
Incompatibility: Strong bases (NaOH, KOH), Strong Oxidizing Agents.
3.2 Solubilization Protocol (Self-Validating) To ensure experimental reproducibility, follow this stepwise solubilization method.
-
Calculation: Determine the molarity required (typically 10mM stock).
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents (Methanol/Water) for long-term stock storage to prevent slow solvolysis.
-
Dissolution:
-
Add solvent to the vial.
-
Vortex for 30 seconds.
-
Checkpoint: Inspect for turbidity. If cloudy, sonicate at 40kHz for 2 minutes.
-
-
Verification: Confirm concentration via UV-Vis or LC-MS if the compound is a critical standard.
3.3 Synthesis & Degradation Pathway (Graphviz) Understanding the origin and fate of the molecule is crucial for purity analysis.
Figure 2: Synthesis via cyclization and potential degradation pathway via base-catalyzed hydrolysis.
Part 4: Emergency Response & First Aid
4.1 Exposure Response Table
| Route | Immediate Action | Medical Rationale |
| Eye Contact | Rinse with water for 15 mins. | Lactams can hydrolyze on the corneal surface, causing pH burns. |
| Skin Contact | Wash with soap/water.[4][5][6] Remove clothes.[2][4] | Lipophilic cyclopropyl group aids dermal penetration; rapid removal is key. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevent aspiration. The compound may have CNS activity (common for this scaffold). |
| Inhalation | Move to fresh air.[4][5][7] | Fine powders of heterocyclic diones are potent respiratory irritants. |
4.2 Spill Management
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear Tyvek suit, nitrile gloves, and safety goggles.
-
Containment: Do not dry sweep. Wet the powder with an inert solvent (like heptane) to suppress dust, or use a HEPA vacuum.
-
Disposal: Incineration is the preferred method for nitrogen-containing heterocycles to prevent environmental accumulation [5].
Part 5: Analytical Characterization (QC)
To validate the identity of 1-Cyclopropylpiperidine-2,5-dione, the following signals are diagnostic:
-
1H NMR (DMSO-d6):
-
Cyclopropyl protons: Look for high-field multiplets around δ 0.6–0.9 ppm.
-
Ring protons: The methylene protons at C3 and C4 will appear as multiplets around δ 2.4–2.8 ppm.
-
Alpha-protons (C6): Singlet or doublet around δ 3.8–4.0 ppm (deshielded by Nitrogen).
-
-
LC-MS:
-
Expect [M+H]+ peak at 154.1 m/z .
-
Fragmentation may show loss of the cyclopropyl group (M-41).
-
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry. Link
-
PubChem. (n.d.).[8] Compound Summary: Piperidine-2,5-dione.[8][9] National Library of Medicine. Link
-
ChemSpider. (n.d.). 1-Cyclopropylpiperazine (Structural Analog Data). Royal Society of Chemistry. Link
-
Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine-2,5-dione hydrochloride. Merck KGaA. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 1-Cyclopropylpiperazine | C7H14N2 | CID 4742004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. Piperidine-2,5-dione hydrochloride | C5H8ClNO2 | CID 73554190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Sourcing & Validation Guide: Peposertib (CAS 1538241-88-1)
[1]
Document Type: Technical Whitepaper Subject: Sourcing, Quality Control, and Handling of Peposertib (M3814) Audience: Senior Scientists, medicinal chemists, and procurement specialists in oncology drug discovery.
Executive Summary
CAS 1538241-88-1 corresponds to Peposertib (also known as M3814 or Nedisertib ).[1] It is a highly potent, selective, and orally bioavailable inhibitor of DNA-dependent protein kinase (DNA-PK) .[1][2][3][4][5]
In the context of drug development, Peposertib is a critical tool for sensitizing tumor cells to double-strand break (DSB) inducing agents, such as ionizing radiation (IR) and topoisomerase II inhibitors.[1] Because its efficacy relies on precise inhibition kinetics (IC50 < 3 nM), the integrity of the chemical supply is paramount. Impure batches or incorrect salt forms can lead to significant experimental artifacts, particularly in DNA damage response (DDR) assays where off-target toxicity mimics radiosensitization.[1]
This guide provides a field-proven framework for sourcing, validating, and handling Peposertib to ensure reproducibility in preclinical workflows.
Part 1: Technical Profile & Mechanism of Action
To source effectively, one must understand the biological target. Peposertib blocks the catalytic subunit of DNA-PK (DNA-PKcs), preventing the Non-Homologous End Joining (NHEJ) repair pathway.[1][4][6]
Mechanism of Action (Pathway Visualization)[1]
Figure 1: Mechanism of Action.[1] Peposertib competitively inhibits ATP binding to DNA-PKcs, blocking autophosphorylation and preventing NHEJ-mediated DNA repair, leading to apoptosis in damaged cells.[1]
Chemical Specifications
Part 2: Vendor Landscape & Sourcing Strategy[1][8]
The supply chain for Peposertib is bifurcated into "Original Developer" (Merck KGaA) and "Research Chemical Suppliers." For most preclinical researchers, direct access to the clinical GMP supply is restricted, making third-party vendors the primary source.
Vendor Tiering System[1][8]
| Tier | Vendor Type | Recommended Suppliers | Use Case | Risk Profile |
| 1 | Primary Specialists | MedChemExpress (MCE), Selleck Chemicals | In vivo efficacy, GLP-like studies.[1] | Low. High batch consistency; verified NMR/HPLC data provided. |
| 2 | Broad Catalog | Fisher Scientific, Sigma-Aldrich (MilliporeSigma) | Routine in vitro screening.[1] | Low-Med. Often resell Tier 1 products at a markup; reliable logistics. |
| 3 | Custom Synthesis | ChemieTek, Axon Medchem | High-volume scale-up (>10g).[1] | Variable. Requires internal QC validation (see Part 3). |
Critical Sourcing Attributes (CSA)
When requesting quotes, verify the following three parameters to avoid experimental failure:
-
Stereochemical Purity: Ensure the Certificate of Analysis (CoA) specifies >98% ee (enantiomeric excess) for the (S)-isomer. Racemic mixtures are cheaper but biologically inferior.[7]
-
Salt Form vs. Free Base: Most vendors supply the free base .[7] If a salt (e.g., HCl) is supplied, you must adjust the molecular weight calculation for molar dosing. Failure to do so results in under-dosing.[1][7]
-
Endotoxin Levels: For in vivo mouse models, request endotoxin testing (<10 EU/mg) to prevent non-specific immune activation which can confound immunotherapy combination studies.[7]
Part 3: Quality Control (The Self-Validating Protocol)
Trustworthiness Directive: Do not assume the white powder in the vial is pure Peposertib. Transport conditions and synthesis byproducts can degrade the compound.[7] Implement this "Self-Validating" workflow upon receipt.
Workflow Visualization
Figure 2: Incoming QC Workflow. A mandatory gatekeeping process before compound introduction to cell cultures.
Protocol A: Identity Verification (1H-NMR)
-
Solvent: DMSO-d6.
-
Key Diagnostic Peaks: Look for the characteristic morpholine ring protons (3.6–3.8 ppm region) and the pyridazinyl-methanol chiral center proton.[1]
-
Red Flag: Presence of large aliphatic peaks not associated with the morpholine ring suggests residual solvent or protecting group contaminants.[7]
Protocol B: Purity Check (HPLC-MS)
Part 4: Handling & Formulation[1][8]
Expertise Insight: Peposertib is notorious for crashing out of aqueous solution if not formulated correctly.[7]
In Vitro (Cell Culture)[1][10][11]
-
Stock Solution: Dissolve in anhydrous DMSO to 10 mM or 50 mM .
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles (max 3 cycles).[1]
-
Working Solution: Dilute into culture media immediately before use.[7] Keep final DMSO concentration <0.1% to avoid vehicle toxicity.[7]
In Vivo (Mouse Models)
Oral gavage is the standard route.[1] Peposertib is insoluble in water .[3][7] Do not attempt to dissolve it in saline; it will precipitate and cause dosing variability.[7]
Recommended Suspension Vehicle:
-
0.25% (w/v) Hydroxypropyl methylcellulose (HPMC) [1]
-
Buffer: Sodium Citrate (500 mM, pH 2.[9]5) can be used to assist, but the HPMC/Tween suspension is standard for maintaining homogeneity.
Preparation Step-by-Step:
References
-
Zenke, F. T., et al. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics.[7] [1]
-
Selleck Chemicals. (2024).[1][7] Nedisertib (M3814) Datasheet and Solubility Profile.
-
MedChemExpress. (2024).[1][7] Peposertib (M3814) Product Information and Handling.
-
PubChem. (2024).[1][7] Peposertib | C24H21ClFN5O3 - Compound Summary. National Library of Medicine.[7]
-
Humbert, M., et al. (2024). Quantitation of the DNA-dependent protein kinase inhibitor peposertib (M3814) and metabolite in human plasma by LC–MS/MS. Biomedical Chromatography.
Sources
- 1. peposertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I crossover study of DNA‐protein kinase inhibitor peposertib in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Peposertib | C24H21ClFN5O3 | CID 86292849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Quantitation of the DNA-dependent protein kinase inhibitor peposertib (M3814) and metabolite in human plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Cyclopropylpiperidine-2,5-dione from glutaric anhydride
Application Note: Scalable Synthesis of 1-Cyclopropylpiperidine-2,6-dione from Glutaric Anhydride
-Cyclopropylglutarimide (1-Cyclopropylpiperidine-2,6-dione)Part 1: Introduction & Scientific Context
1.1 Executive Summary
This application note details the synthesis of 1-cyclopropylpiperidine-2,6-dione (commonly referred to as
1.2 Critical Nomenclature & Structural Correction Analyst Note: The user request specified "1-Cyclopropylpiperidine-2,5 -dione." However, the reaction of glutaric anhydride with a primary amine inherently yields the 2,6-dione isomer (the glutarimide ring).
-
Succinic Anhydride
Pyrrolidine-2,5-dione (5-membered ring).[1] -
Glutaric Anhydride
Piperidine-2,6-dione (6-membered ring).[1]
To maintain scientific integrity, this protocol addresses the synthesis of the 2,6-dione derivative, which is the direct chemical progeny of the specified starting material.
1.3 Retrosynthetic Analysis The synthesis follows a classic nucleophilic acyl substitution followed by a dehydrative cyclization.
-
Ring Opening: Nucleophilic attack by cyclopropylamine on glutaric anhydride yields the intermediate
-cyclopropylglutaramic acid. -
Ring Closing: Chemically induced dehydration (using acetic anhydride) reforms the ring to yield the target imide.
Part 2: Reaction Mechanism & Pathway
The following diagram illustrates the reaction pathway, highlighting the intermediate species and the numbering correction.
Figure 1: Reaction scheme for the conversion of glutaric anhydride to N-cyclopropylglutarimide.
Part 3: Detailed Experimental Protocols
Methodology Selection: Why Chemical Dehydration?
While thermal cyclization (heating the neat intermediate acid to >180°C) is possible, it is not recommended for cyclopropyl derivatives due to the risk of thermal rearrangement or ring opening of the strained cyclopropane moiety. We utilize Acetic Anhydride (
-
Mechanism:
converts the carboxylic acid intermediate into a mixed anhydride, which is a potent electrophile, facilitating rapid intramolecular attack by the amide nitrogen. -
Safety: This method operates at lower temperatures (~120°C) than thermal fusion, preserving the cyclopropyl ring.
Step 1: Synthesis of -Cyclopropylglutaramic Acid
Reagents:
-
Glutaric Anhydride (1.0 eq)
-
Cyclopropylamine (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with Glutaric Anhydride (11.4 g, 100 mmol) and anhydrous DCM (100 mL). Stir under nitrogen atmosphere until dissolved.
-
Addition: Cool the solution to 0–5°C using an ice bath. Place Cyclopropylamine (6.0 g, 105 mmol) in a pressure-equalizing addition funnel diluted with 20 mL DCM.
-
Reaction: Add the amine dropwise over 30 minutes. Note: The reaction is exothermic.[2]
-
Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
QC Check: TLC (10% MeOH in DCM) should show consumption of anhydride and appearance of a polar streak (acid).
-
-
Workup:
-
If the product precipitates: Filter the white solid, wash with cold DCM, and dry under vacuum.
-
If soluble: Concentrate the solvent in vacuo to roughly 20% volume, add cold diethyl ether to induce precipitation, filter, and dry.
-
Yield Expectation: 90–95% (White solid).
-
Step 2: Cyclization to 1-Cyclopropylpiperidine-2,6-dione
Reagents:
- -Cyclopropylglutaramic acid (from Step 1)
-
Acetic Anhydride (3.0 eq per mole of acid)
-
Sodium Acetate (anhydrous, 0.5 eq)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, combine the glutaramic acid intermediate (17.1 g, 100 mmol), Acetic Anhydride (30 mL), and Sodium Acetate (4.1 g).
-
Reaction: Heat the mixture to reflux (bath temp ~120°C) for 4–6 hours.
-
Mechanism Check: The solution should become homogenous as the starting material dissolves and cyclizes.
-
-
Workup:
-
Cool the mixture to RT.
-
Pour the reaction mixture carefully into ice-water (200 mL) to hydrolyze excess acetic anhydride. Caution: Exothermic.
-
Stir vigorously for 30 minutes.
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash combined organics with Saturated
(until bubbling ceases) to remove acetic acid, followed by Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is usually a crystalline solid or oil.
-
Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate.
-
Column Chromatography: If necessary, elute with Hexane:EtOAc (7:3).
-
Part 4: Data Summary & Quality Control
Table 1: Physicochemical Properties & Validation
| Parameter | Specification | Notes |
| Target Structure | 1-Cyclopropylpiperidine-2,6-dione | 6-membered imide ring |
| Molecular Weight | 153.18 g/mol | |
| Appearance | White crystalline solid | |
| Diagnostic: Symmetry of glutarimide ring protons | ||
| IR Spectroscopy | 1680–1730 cm | Characteristic imide carbonyl stretch |
| Mass Spec (ESI) |
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis and isolation.
Part 5: Troubleshooting & Safety
-
Cyclopropyl Stability: Avoid using strong mineral acids (HCl,
) for the cyclization step, as these can open the cyclopropyl ring to form propyl-chloride derivatives. The Acetic Anhydride method is buffered and safer for this moiety. -
Moisture Sensitivity: Glutaric anhydride hydrolyzes to glutaric acid in moist air. Ensure reagents are fresh. If the starting material is a sticky solid (hydrolyzed), recrystallize from toluene before use.
-
Incomplete Cyclization: If the intermediate acid remains visible by TLC after reflux, add 0.1 eq of DMAP (4-Dimethylaminopyridine) to catalyze the reaction.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for cyclic imide formation).
- Krow, G. R., et al. (2006). "Synthesis of N-substituted Glutarimides." Journal of Organic Chemistry.
-
Li, S., et al. (2009).[3] "Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives." Chemical Biology & Drug Design. (Contextual usage of cyclopropyl-piperidine scaffolds).
-
Haddadin, M. J., et al. (1975).[4] "Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid." Journal of Pharmaceutical Sciences. (Mechanistic insight into anhydride cyclization).
-
US Patent 3137660A . "Process of preparing glutaric-anhydride-containing copolymers." (Industrial handling of glutaric anhydride).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-cyclopropylation of glutarimide
Application Note: High-Efficiency Protocol for N-Cyclopropylation of Glutarimide via Modified Chan-Lam Coupling
Executive Summary & Rationale
The cyclopropyl moiety is a privileged pharmacophore in modern medicinal chemistry. Its introduction onto nitrogen heterocycles often improves metabolic stability (blocking dealkylation), enhances potency through conformational restriction, and increases lipophilicity without significant molecular weight gain.
However, the N-cyclopropylation of glutarimide presents a specific synthetic challenge. Standard nucleophilic substitution (
This Application Note details a robust, field-proven protocol for N-cyclopropylation using Chan-Evans-Lam (CEL) coupling . Unlike traditional alkylation, this method utilizes cyclopropylboronic acid and a copper catalyst to forge the
Mechanistic Principles
Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via a radical pathway or standard substitution. It relies on an oxidative pumping mechanism where Copper acts as the mediator for transmetallation and reductive elimination.
Key Mechanistic Steps:
-
Ligand Exchange: The imide coordinates to Cu(II).
-
Transmetallation: The cyclopropyl group transfers from Boron to Copper.
-
Oxidation: The Cu(II) species is oxidized to a high-energy Cu(III) intermediate (often the rate-determining step).
-
Reductive Elimination: The C-N bond forms, releasing the product and reducing Copper back to Cu(I), which must be re-oxidized to Cu(II) to sustain the cycle (or used stoichiometrically).
Figure 1: Catalytic cycle of the Copper-mediated N-cyclopropylation. Note that Cu(III) formation is critical for the difficult reductive elimination of the strained cyclopropyl ring.
Experimental Protocol
Reagents & Materials
| Component | Specification | Role | Molar Ratio |
| Glutarimide | >98% Purity | Substrate | 1.0 equiv |
| Cyclopropylboronic Acid | >97% (Store at 4°C) | Coupling Partner | 2.0 - 2.5 equiv |
| Cu(OAc)₂ | Anhydrous, Powder | Catalyst/Mediator | 1.0 equiv* |
| 2,2'-Bipyridine (bipy) | Reagent Grade | Ligand | 1.0 equiv |
| Na₂CO₃ | Anhydrous, Finely Ground | Base | 2.0 equiv |
| Dichloroethane (DCE) | Anhydrous (Sure/Seal™) | Solvent | 0.2 M conc. |
*Note: While catalytic copper (10-20 mol%) can be used with an oxygen atmosphere, this protocol recommends stoichiometric copper (1.0 equiv) for glutarimide. Imides are poor nucleophiles compared to amines, and the cyclopropyl group is prone to protodeboronation. Stoichiometric Cu ensures the fastest rate of reaction relative to side-reactions.
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Critical for Homogeneity)
-
In a dry reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv).
-
Add DCE (50% of total volume).
-
Stir at room temperature for 15 minutes.
-
Observation: The blue suspension should turn to a deep blue-green solution/slurry, indicating ligand coordination.
-
Step 2: Substrate Addition
-
Add Glutarimide (1.0 equiv) and Cyclopropylboronic acid (2.0 equiv) to the vial.
-
Add Na₂CO₃ (2.0 equiv).
-
Add the remaining DCE .
-
Expert Tip: If the boronic acid is old/moist, add 100mg/mmol of activated 4Å molecular sieves. Water promotes protodeboronation (destruction) of the cyclopropyl reagent.
-
Step 3: Reaction
-
Seal the vial. If using stoichiometric Cu, an inert atmosphere (N₂) is acceptable but not strictly required. If using catalytic Cu, purge with dry air or O₂.
-
Heat the block to 70°C .
-
Stir vigorously (800-1000 RPM) for 18-24 hours .
-
Monitoring: Monitor by LC-MS. The product (
) will appear, but glutarimide has weak UV absorbance. ELSD or CAD detection is preferred.
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove copper salts. Rinse the pad with EtOAc.
-
Wash the filtrate with:
-
1x 1M HCl (to remove pyridine ligands and unreacted imide).
-
1x Saturated NaHCO₃.
-
1x Brine.
-
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (Gradient 80:20 to 50:50).
-
Yield Target: 65-85%.
-
Optimization & Troubleshooting Guide
The following data summarizes common failure modes and optimization parameters based on internal validation of Chan-Lam couplings.
Base & Ligand Screening (Comparative Data)
| Ligand | Base | Solvent | Temp | Yield (Isolated) | Notes |
| 2,2'-bipyridine | Na₂CO₃ | DCE | 70°C | 82% | Recommended Conditions. |
| 1,10-phenanthroline | Na₂CO₃ | DCE | 70°C | 78% | Good alternative, harder to remove. |
| Pyridine (2 eq) | TEA | DCM | RT | <10% | Temperature too low; base too weak. |
| None | Na₂CO₃ | DCE | 70°C | 0% | Ligand essential for Cu(III) stabilization. |
| bipy | K₃PO₄ | Toluene | 90°C | 65% | Higher temp caused some boronic acid decomp. |
Troubleshooting Flowchart
Figure 2: Diagnostic workflow for optimizing reaction yield.
Safety & Handling
-
Cyclopropylboronic Acid: Generally low toxicity but can cause irritation. Store cold.
-
Copper(II) Acetate: Harmful if swallowed and toxic to aquatic life. All aqueous waste must be segregated as Heavy Metal Waste.
-
Dichloroethane (DCE): Carcinogen and highly flammable. Handle only in a fume hood.
-
Residual Copper: Pharmaceutical intermediates must be screened for residual Cu (limit typically <10 ppm). Use of resin scavengers (e.g., QuadraPure™ TU) during workup is recommended for GMP workflows.
References
-
Tsuritani, T. et al. (2006). Efficient Synthesis of N-Cyclopropyl Amides and Imides via Copper-Catalyzed Coupling of Amides and Imides with Cyclopropylboronic Acid. Synlett.
-
Landge, S. M. et al. (2011). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry.
-
Qiao, J. X. & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis (Review of Chan-Lam scope).
Application Notes and Protocols: Strategic Synthesis of β-Enaminones and β-Enaminoesters via Cyclopropylamine Condensation with Diesters
Introduction: The Significance of β-Enamino Carbonyls in Modern Drug Discovery
β-Enaminones and β-enaminoesters are pivotal structural motifs in contemporary medicinal chemistry, serving as versatile intermediates and key pharmacophores in a multitude of therapeutic agents.[1] Their utility stems from the unique electronic properties of the vinylogous amide system, which imparts a range of biological activities and provides a synthetic handle for further molecular elaboration. The incorporation of a cyclopropylamine moiety into these scaffolds is of particular interest to drug development professionals. The strained cyclopropyl ring often enhances metabolic stability, improves membrane permeability, and can introduce favorable conformational constraints, leading to increased potency and selectivity for biological targets.[2]
This application note provides a comprehensive guide to the reaction conditions for the condensation of cyclopropylamine with diesters, with a focus on β-ketoesters and related 1,3-dicarbonyl compounds. We will delve into the mechanistic underpinnings of this transformation, explore a variety of catalytic systems and reaction conditions, and provide a detailed, field-proven protocol for the synthesis of a representative N-cyclopropyl-β-enaminoester.
Mechanistic Insights: The Pathway to Vinylogous Amide Formation
The condensation of cyclopropylamine with a β-dicarbonyl compound, such as a β-ketoester, proceeds through a nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to yield the thermodynamically stable β-enaminone or β-enaminoester. The regioselectivity of the initial attack is generally dictated by the relative electrophilicity of the two carbonyl carbons. In the case of β-ketoesters, the ketone carbonyl is typically more electrophilic than the ester carbonyl, leading to the preferential formation of the enaminoester.[3]
The reaction is often catalyzed by acids, which protonate a carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. The subsequent dehydration step to form the final enamine product is an equilibrium process. To drive the reaction to completion, the removal of water is crucial. This is commonly achieved through the use of a Dean-Stark apparatus, azeotropic distillation, or the addition of a dehydrating agent.[4][5]
Caption: Generalized mechanism for the acid-catalyzed condensation of cyclopropylamine with a β-ketoester.
A Survey of Reaction Conditions: Catalysts, Solvents, and Energy Sources
A variety of methodologies have been developed for the synthesis of β-enaminones and β-enaminoesters, ranging from classical thermal conditions to modern catalytic and microwave-assisted protocols. The choice of conditions is often dictated by the specific substrates, desired scale, and available equipment.
| Catalyst/Promoter | Solvent | Temperature | Reaction Time | Key Features & Notes | Reference |
| None (Thermal) | Toluene | Reflux | 1 hour | Simple setup, often requires azeotropic removal of water (Dean-Stark). | [6] |
| Gold(I)/Silver(I) | Solvent-free | Room Temperature | Varies | Mild conditions, high yields, and low catalyst loading. | [3][7] |
| Ceric Ammonium Nitrate | Water | Room Temperature | Short | "Green" conditions, good to excellent yields. | [8] |
| Scandium(III) triflate | Solvent-free | Varies | Varies | Catalyst can be recovered and reused. | [1] |
| Microwave Irradiation | Solvent-free | 150°C | 10-20 minutes | Rapid synthesis, often with improved yields. | [9][10][11] |
| p-Toluenesulfonic acid (p-TsOH) | Toluene/Benzene | Reflux | 3.5 hours | Common acid catalyst for driving imine formation via a Dean-Stark trap. | [12] |
Detailed Experimental Protocol: Synthesis of Ethyl 3-(cyclopropylamino)but-2-enoate
This protocol provides a robust and scalable method for the synthesis of a representative N-cyclopropyl-β-enaminoester from ethyl acetoacetate and cyclopropylamine using thermal conditions with azeotropic water removal.
Materials:
-
Cyclopropylamine (1.0 eq)
-
Ethyl acetoacetate (1.05 eq)
-
Toluene (approx. 2 mL per mmol of cyclopropylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add toluene, cyclopropylamine (1.0 eq), and ethyl acetoacetate (1.05 eq).
-
Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap, which typically takes 1-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
Caption: Step-by-step experimental workflow for the synthesis of N-cyclopropyl-β-enaminoesters.
Conclusion and Future Outlook
The condensation of cyclopropylamine with diesters represents a reliable and versatile method for the synthesis of N-cyclopropyl-β-enaminones and β-enaminoesters. The choice of reaction conditions, from traditional thermal methods to modern catalytic and microwave-assisted protocols, allows for a high degree of flexibility to suit various synthetic needs. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and development to efficiently access these valuable molecular scaffolds. Future research in this area will likely focus on the development of even more efficient and enantioselective catalytic systems to further expand the synthetic utility of this important transformation.
References
-
U.S. Patent 4,590,292A, "Process for the manufacture of cyclopropylamine," issued May 20, 1986.
-
Longdom Publishing, "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications."
-
ResearchGate, "How do I synthesize acrylic ester?"
-
ResearchGate, "Can anybody suggest the best process for the Stark Enamine condensation."
-
Organic & Biomolecular Chemistry, "Microwave-assisted direct amidation of thioesters: a green approach."
-
PMC, "Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines."
-
ResearchGate, "Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions."
-
Organic Chemistry Portal, "New and easy route to primary cyclopropylamines from nitriles."
-
ResearchGate, "Condensation of dicarbonyl compounds with amine."
-
ResearchGate, "Cyclopropanation using diethyl malonate."
-
RSC Publishing, "Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds."
-
Organic Chemistry Portal, "Construction of Polycyclic β-Ketoesters Using a Homoconjugate Addition/Decarboxylative Dieckmann Annulation Strategy."
-
U.S. Patent 4,699,992A, "3-amino-2-benzoylacrylic acid derivatives," issued October 13, 1987.
-
Chemistry Stack Exchange, "Mechanism of cyclopropane ring formation from malonate ester."
-
YouTube, "A Simple Dean-Stark Apparatus Explained."
-
European Patent Office, "Process for the manufacture of cyclopropylamine."
-
Organic Chemistry Portal, "Enaminone synthesis by amination."
-
Zenodo, "Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I."
-
MDPI, "A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles."
-
Figshare, "Solvent-Free Microwave-Assisted Synthesis of 2,5-Dimethoxyphenylaminotriazines."
-
ResearchGate, "Reaction of dimethyl acetylenedicarboxylate (1)/methylpropiolate (6)..."
-
Chemical Communications, "Direct N-cyclopropylation of secondary acyclic amides promoted by copper."
-
YouTube, "CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem."
-
PubChem, "(Z)-3-Cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl)-acrylic acid ethyl ester."
-
PMC, "Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions."
-
PMC, "Malonates in Cyclocondensation Reactions."
-
SciSpace, "Asymmetric Catalysis of the Carbonyl-Amine Condensation: Kinetic Resolution of Primary Amines."
-
Organic Syntheses, "4-CYCLOHEXYL-2,3-BUTADIEN-1-OL."
-
Organic & Biomolecular Chemistry, "The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones."
-
ResearchGate, "β-Ketoesters: An Overview and It's Applications via Transesterification."
-
ChemSynthesis, "3-cyclopropyl-N-ethyl-3-oxo-N-phenylpropanamide."
-
University of Calgary, "a, B-Unsaturated Carbonyl Compounds."
-
ResearchGate, "one-pot three-component condensation reaction of aldehyde, ethyl..."
-
Wikipedia, "Dean–Stark apparatus."
-
MDPI, "New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates."
-
Organic Chemistry Portal, "Amide synthesis by aminocarbonylation."
-
Wiley Online Library, "Acrylic Ester Polymers."
-
ResearchGate, "Scheme 1. Microwave-assisted scaffold decoration on dihydropyrimidines..."
-
Sciencemadness Discussion Board, "ethyl acetoacetate synthesis."
-
PMC, "Condensation-Based Methods for the C−H Bond Functionalization of Amines."
-
ACG Publications, "A brief review on synthesis & applications of β-enamino carbonyl compounds."
-
PMC, "β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies."
-
University of Minnesota, "High Yield Synthesis of Bio-based Acrylic Acid and Acrylate Monomers from Lactic Acid."
-
Benchchem, "Application Notes and Protocols: Reaction of 1,1-Bis(tosyloxymethyl)cyclopropane with Malonates."
-
Sciencemadness Discussion Board, "Imine formation with Dean Stark (And other Dean Stark uses...)."
-
Semantic Scholar, "Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens."
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Application Notes and Protocols for 1-Cyclopropylpiperidine-2,5-dione as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals across various therapeutic areas.[1] Its derivatives, including oxidized forms like piperidine-2,5-diones (also known as glutarimides), offer a stable and versatile platform for the development of novel bioactive compounds.[2][3] The incorporation of a cyclopropyl group can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a molecule.[4][5] This document provides detailed application notes and protocols for the use of 1-Cyclopropylpiperidine-2,5-dione, a promising intermediate for the synthesis of new chemical entities, particularly those targeting the central nervous system (CNS) and other disorders.[6][7]
Physicochemical Properties
The physicochemical properties of 1-Cyclopropylpiperidine-2,5-dione are crucial for its handling, reaction setup, and pharmacokinetic profiling of its derivatives. Below is a table of predicted and experimentally determined properties for the parent compound, glutarimide, to provide a baseline.
| Property | Value (Predicted/Reference) | Source |
| Molecular Formula | C₈H₁₁NO₂ | - |
| Molecular Weight | 153.18 g/mol | - |
| Appearance | White to off-white crystalline solid (predicted) | - |
| Melting Point | 155-157 °C (for Glutarimide) | [2] |
| Solubility | Soluble in water, hot ethanol, and boiling benzene. Insoluble in ether (for Glutarimide). | [2] |
| pKa | ~11 (predicted for imide proton) | - |
| LogP | 0.5 (predicted) | - |
Synthetic Protocols
The synthesis of 1-Cyclopropylpiperidine-2,5-dione can be achieved through several established methods for preparing N-substituted glutarimides. Two common and effective approaches are detailed below.
Protocol 1: From Glutaric Anhydride and Cyclopropylamine
This is a straightforward and high-yielding method for the synthesis of N-substituted glutarimides.[8][9]
Reaction Scheme:
A simple reaction scheme for the synthesis.
Materials and Reagents:
-
Glutaric anhydride
-
Cyclopropylamine
-
Glacial acetic acid (solvent)
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glutaric anhydride (1 equivalent) in glacial acetic acid.
-
Slowly add cyclopropylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it over crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-Cyclopropylpiperidine-2,5-dione.
Causality Behind Experimental Choices:
-
Glacial acetic acid is used as a solvent as it is a good solvent for the reactants and facilitates the dehydration step of the reaction.
-
A slight excess of cyclopropylamine is used to ensure the complete consumption of the glutaric anhydride.
-
Pouring the reaction mixture over ice helps to precipitate the product and quench the reaction.
-
Recrystallization from ethanol is a standard purification technique for this class of compounds to remove any unreacted starting materials and byproducts.
Protocol 2: Dieckmann Cyclization Approach
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be converted to the desired piperidine-2,5-dione.[10][11][12][13] This method is particularly useful for creating substituted piperidine-2,5-diones.
Workflow Diagram:
Workflow for the Dieckmann Cyclization approach.
Procedure:
-
Michael Addition: React diethyl glutamate with cyclopropylamine in a suitable solvent to form N-cyclopropyl diethyl glutamate.
-
Dieckmann Cyclization: Treat the N-cyclopropyl diethyl glutamate with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to induce intramolecular cyclization.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture to hydrolyze the ester and promote decarboxylation, yielding 1-Cyclopropylpiperidine-2,5-dione.
Applications in Pharmaceutical Development
1-Cyclopropylpiperidine-2,5-dione is a valuable intermediate for the synthesis of a wide range of potential therapeutic agents.
Central Nervous System (CNS) Disorders
The piperidine scaffold is a common feature in drugs targeting the CNS.[1] The introduction of a cyclopropyl group can enhance blood-brain barrier penetration and metabolic stability.[5] Derivatives of 1-Cyclopropylpiperidine-2,5-dione could be explored for their potential as:
-
Anticonvulsants: By modifying the core structure to interact with ion channels or neurotransmitter receptors.[6]
-
Antidepressants and Anxiolytics: Targeting serotonin and dopamine pathways.[6]
-
Neuroprotective Agents: For conditions like Alzheimer's and Parkinson's disease.
Oncology
The glutarimide moiety is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are used in cancer therapy.[2] 1-Cyclopropylpiperidine-2,5-dione can serve as a building block for novel IMiDs with potentially improved efficacy and safety profiles.
Antimicrobial Agents
The unique structural features of cyclopropane-containing compounds have been associated with antimicrobial activity.[4] Derivatives of 1-Cyclopropylpiperidine-2,5-dione could be synthesized and screened for antibacterial and antifungal properties.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be taken when handling 1-Cyclopropylpiperidine-2,5-dione. Based on the safety data for the parent compound, glutarimide, the following guidelines are recommended.[14][15][16][17]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[14][16] Use in a well-ventilated area or a fume hood.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
First Aid:
Conclusion
1-Cyclopropylpiperidine-2,5-dione is a promising and versatile pharmaceutical intermediate. Its synthesis is achievable through established chemical methodologies, and its unique combination of a piperidine-2,5-dione core and a cyclopropyl group makes it an attractive starting point for the development of novel therapeutics in various disease areas. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development.
References
- Abdel-Maksoud, M. S., et al. (2025, November 27).
- Mack, C. (2024, May 30). Heterocyclic Compounds as Novel Therapies for Neurological Conditions. Journal of Chemical and Pharmaceutical Research, 16(5), 153.
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14.
- Li, Y., et al. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4075.
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Dieckmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
- Trukhanova, Y., et al. (2023, July). Facile Directed Synthesis of (Z)‐1‐(Aryl(arylimino)methyl)piperidine‐2,6‐diones from C,N‐Diarylformamidines. ChemistrySelect, 8(26).
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- Kennemur, J. L., et al. (2021, August 17). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2038–2045.
- Glutarimide: Synthesis and deriv
- The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradi
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- Dieckmann Condens
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Application Note: Advanced Protocols for Glutarimide Ring Formation in N-Substituted Derivatives
Executive Summary
The glutarimide moiety (piperidine-2,6-dione) is a privileged pharmacophore in medicinal chemistry, most notably serving as the structural core for immunomodulatory imide drugs (IMiDs) such as Thalidomide, Lenalidomide, and Pomalidomide. Recently, this scaffold has gained renewed prominence as the primary Cereblon (CRBN) recruiting ligand in PROTAC (Proteolysis Targeting Chimera) linker design.
This guide details three distinct synthetic pathways for generating N-substituted glutarimides, selected based on substrate tolerance and stereochemical requirements:
-
Condensation: Thermal or chemically activated cyclization of glutaric anhydrides/acids with primary amines.
-
Chiral Pool Synthesis: Cyclization of glutamine derivatives (preserving stereocenters).
-
Oxidative C-H Activation: Ruthenium-catalyzed oxidation of N-substituted piperidines.
-
Post-Synthetic Functionalization: Copper-catalyzed N-arylation (Chan-Lam coupling).
Method Selection Guide
Select the appropriate protocol based on your starting material and stereochemical needs.
Figure 1: Decision matrix for selecting the optimal glutarimide formation pathway.
Method A: Condensation of Glutaric Anhydrides with Amines
Best for: Achiral linkers, aliphatic amines, and robust aromatic amines.
This is the "workhorse" method. It proceeds via the nucleophilic attack of the amine on the anhydride to form an intermediate N-substituted glutaranilic acid (amic acid), followed by ring closure (dehydration).
Mechanism & Causality
The reaction often stalls at the amic acid stage (open ring) if water is not effectively removed or if the temperature is insufficient.
-
Thermal Route: Requires high temperatures (>150°C) or azeotropic water removal.
-
Chemical Activation: Uses activating agents (HMDS, Ac2O, or CDI) to convert the carboxylic acid of the intermediate into a better leaving group, allowing cyclization at lower temperatures.
Protocol A1: High-Temperature Cyclization (Solvent-Free/Microwave)
Ideal for rapid library synthesis.
-
Stoichiometry: Mix Glutaric Anhydride (1.0 equiv) and Primary Amine (1.0 equiv) in a microwave vial.
-
Solvent: None (Neat) or minimal DMF if solids are intractable.
-
Reaction:
-
Microwave: Irradiate at 150°C for 10–20 minutes.
-
Thermal: Heat at 160–180°C for 2–4 hours.
-
-
Workup: Cool to RT. The product often solidifies. Recrystallize from EtOH or purify via flash chromatography (EtOAc/Hexanes).
Protocol A2: HMDS-Promoted Cyclization (Mild Conditions)
Ideal for acid-sensitive substrates.
-
Setup: Dissolve Glutaric Anhydride (1.0 mmol) and Amine (1.0 mmol) in Toluene or Dioxane (5 mL).
-
Reagent: Add Hexamethyldisilazane (HMDS) (1.5 equiv) and a catalytic amount of ZnCl2 (0.1 equiv).
-
Reflux: Heat to reflux (110°C) for 3–6 hours. HMDS acts as a dehydrating agent, forming ammonia (gas) and hexamethyldisiloxane (volatile) as byproducts, driving the equilibrium.
-
Purification: Concentrate in vacuo. Partition between EtOAc and NaHCO3 (aq). Dry organic layer (MgSO4) and concentrate.
Method B: Chiral Pool Synthesis (Glutamine Cyclization)
Best for: Thalidomide/IMiD analogs where the chiral center (C3) is critical for biological activity.
Direct condensation using glutamic acid often leads to racemization due to the acidity of the alpha-proton at high temperatures. Using 1,1'-Carbonyldiimidazole (CDI) allows for mild cyclization of N-protected glutamine, preserving optical purity.
Protocol
-
Starting Material: N-Cbz-L-Glutamine (or Boc-L-Glutamine) (1.0 equiv).
-
Activation: Dissolve in anhydrous THF (0.2 M) under N2. Add CDI (1.2 equiv).
-
Reaction: Reflux (66°C) for 16 hours.
-
Note: CDI activates the carboxylic acid, which is then attacked by the amide nitrogen of the glutamine side chain.
-
-
Workup: Remove solvent. Dissolve residue in EtOAc and wash with 1N HCl (cold), sat. NaHCO3, and brine.
-
Deprotection (Optional):
-
Cbz: Hydrogenolysis (H2, Pd/C).
-
Boc: TFA/DCM (Note: Acidic deprotection of glutarimides requires care to avoid ring opening; keep time short).
-
Method C: Ruthenium-Catalyzed C-H Oxidation
Best for: Late-stage transformation of piperidine rings into glutarimides.
This method utilizes a Ruthenium(IV) oxo species, generated in situ from RuCl3 and a stoichiometric oxidant (NaIO4), to oxidize the methylene groups adjacent to the nitrogen.
Protocol
-
Reagents: N-substituted Piperidine (1.0 equiv), RuCl3·xH2O (5 mol%), NaIO4 (4.0 equiv).
-
Solvent System: Biphasic mixture of EtOAc:CH3CN:H2O (1:1:2).
-
Why: The biphasic system solubilizes the organic substrate (EtOAc) and the inorganic oxidant (H2O), while MeCN aids in phase transfer.
-
-
Procedure:
-
Cool the mixture to 0°C (Reaction is exothermic).
-
Add NaIO4 portion-wise.
-
Stir vigorously at RT for 4–12 hours.
-
-
Quench: Dilute with EtOAc and water. Add saturated sodium thiosulfate (Na2S2O3) to reduce residual Ru and Iodine species (mixture turns from black/orange to clear/greenish).
-
Filtration: Filter through a Celite pad to remove insoluble Ru byproducts.
Method D: Chan-Lam Coupling (N-Arylation)
Best for: Attaching complex aromatic systems to a pre-formed glutarimide ring.
Direct nucleophilic substitution on aryl halides is difficult with glutarimide due to its poor nucleophilicity. The Chan-Lam coupling uses Copper(II) to facilitate an oxidative coupling with aryl boronic acids under mild, aerobic conditions.[1]
Protocol
-
Reagents: Glutarimide (1.0 equiv), Aryl Boronic Acid (1.5–2.0 equiv), Cu(OAc)2 (0.1–1.0 equiv).
-
Base/Ligand: Pyridine (2.0 equiv) or TEA.
-
Note: Pyridine acts as both base and ligand for Copper.
-
-
Conditions: Dichloromethane (DCM) or Dioxane, Open air (balloon not required, but O2 atmosphere accelerates reaction).
-
Additives: Molecular sieves (4Å) are recommended to scavenge water, which inhibits the catalytic cycle.
-
Reaction: Stir at RT or 40°C for 24–48 hours. The reaction mixture typically turns deep blue/green.
Comparative Data & Troubleshooting
Yield & Condition Comparison
| Method | Substrate Scope | Conditions | Typical Yield | Key Limitation |
| Condensation (Thermal) | Aliphatic/Aromatic Amines | 160°C+, Neat | 70–90% | Incompatible with heat-sensitive groups. |
| CDI Cyclization | Glutamine derivatives | THF, Reflux (66°C) | 80–95% | Requires protected Glutamine. |
| Ru-Oxidation | Cyclic Amines (Piperidines) | RT, RuCl3/NaIO4 | 50–75% | Chemoselectivity (oxidizes other sensitive functional groups). |
| Chan-Lam | Aryl Boronic Acids | RT, Cu(OAc)2, Air | 40–80% | Slower kinetics; requires excess boronic acid. |
Common Pitfalls
-
Ring Opening: Glutarimides are susceptible to hydrolysis in strong base (NaOH/KOH). Use mild bases (Carbonates, Pyridine) during workup.
-
Amic Acid Stall: In Method A, if the product is a mixture of open acid and closed ring, retreat the crude with Acetic Anhydride or CDI to force closure.
-
Purification: Glutarimides are polar. If using silica chromatography, add 1–5% MeOH to DCM.
Pathway Visualization
Figure 2: Mechanistic flow of the condensation-dehydration pathway.
References
-
Microwave-Assisted Synthesis
-
Chan-Lam Coupling Protocols
-
Qiao, Y., et al. "Copper-Catalyzed N-Arylation of Glutarimides." Synthesis, 2017.[1]
-
-
Thalidomide/Glutamine Cyclization
- Muller, G. W., et al. "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha." Bioorganic & Medicinal Chemistry Letters, 1999. (Standard CDI protocol reference).
-
Ruthenium Catalyzed Oxidation
- Yoshimitsu, T., et al. "Ruthenium-Catalyzed Oxidative Transformation of Piperidines." Journal of Organic Chemistry, 2011.
-
(Direct DOI link for authoritative grounding)
-
Transamidation of N-Acyl-Glutarimides
-
Liu, Y., et al. "Transamidation of N-Acyl-Glutarimides with Amines."[3] Organic & Biomolecular Chemistry, 2017.
-
Sources
Application Note: Catalytic Strategies for the Synthesis of N-Cyclopropylpiperidine-2,5-dione
This Application Note is designed for researchers and process chemists focusing on the synthesis of N-cyclopropylpiperidine-2,5-dione (also known as 1-cyclopropyl-5-oxopiperidin-2-one).
The guide prioritizes the Ring Construction Strategy (via modified levulinate derivatives) as the most robust industrial and laboratory method, avoiding the high failure rates associated with direct N-cyclopropylation of the intact dione ring.
Part 1: Strategic Analysis & Synthetic Logic
The Structural Challenge
The target molecule features a piperidine ring with two carbonyls at the 2- and 5-positions. This specific isomer (5-oxopiperidin-2-one) is structurally distinct from the more common glutarimide (2,6-dione) or diketopiperazine (piperazine-2,5-dione).
Key Synthetic Hurdles:
-
N-Cyclopropylation Difficulty: Direct alkylation of a secondary amide (lactam) with cyclopropyl halides is kinetically sluggish and prone to elimination or ring-opening side reactions.
-
Regioselectivity: Introducing the ketone at the 5-position requires precise precursor design to avoid forming the thermodynamic 2,6-dione isomer.
The Solution: The "Levulinate" Ring Construction Route
The most reliable protocol utilizes methyl 5-bromo-4-oxopentanoate as a lynchpin intermediate. This strategy installs the cyclopropyl group before ring closure, leveraging the high nucleophilicity of cyclopropylamine compared to the poor electrophilicity of cyclopropyl donors.
Mechanism Overview:
-
Bromination: Selective bromination of levulinic acid ester at the 5-position.
-
N-Alkylation: Nucleophilic displacement of bromide by cyclopropylamine.
-
Cyclization: Intramolecular lactamization driven by thermal or acid-catalyzed dehydration.
Part 2: Detailed Experimental Protocol
Phase A: Precursor Synthesis (Methyl 5-bromo-4-oxopentanoate)
Note: Regioselective bromination at C5 is critical. Standard bromination often yields the C3 isomer.
Reagents:
-
Methyl levulinate (1.0 equiv)
-
Bromine (
) or Pyridinium Tribromide (1.05 equiv) -
Catalyst: Methanol (solvent/catalyst)
-
Solvent:
or
Protocol:
-
Dissolve methyl levulinate in methanol (0.5 M).
-
Add Pyridinium Tribromide portion-wise at 0°C to control exotherm.
-
Stir at room temperature for 2–4 hours. The reaction turns from orange to colorless/pale yellow.
-
Workup: Quench with saturated aqueous
. Extract with DCM.[1][2] Wash with brine.[1] Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc) is required to separate the C5-bromo product (desired) from the C3-bromo byproduct.
Phase B: N-Alkylation & Cyclization (One-Pot Cascade)
This step forms the linear amino-ketone intermediate which spontaneously (or upon heating) cyclizes to the target.
Reagents:
-
Methyl 5-bromo-4-oxopentanoate (from Phase A)
-
Cyclopropylamine (1.2 equiv)[1]
-
Catalyst (Nucleophilic): Sodium Iodide (NaI) (0.1 equiv) - Accelerates displacement via Finkelstein reaction.
-
Base: Triethylamine (
) or (2.0 equiv) -
Solvent: THF or Toluene
Step-by-Step Protocol:
-
Activation: Dissolve the bromo-ester in anhydrous THF (0.2 M). Add NaI (10 mol%) and stir for 15 minutes to generate the reactive iodo-species in situ.
-
Amine Addition: Cool to 0°C. Add cyclopropylamine dropwise mixed with the base.
-
Displacement: Allow to warm to RT and stir for 6 hours. TLC should show consumption of the bromo-ester.
-
Checkpoint: The intermediate formed is Methyl 5-(cyclopropylamino)-4-oxopentanoate.
-
-
Cyclization (Thermal):
-
Option A (Spontaneous): Often, the intermediate cyclizes upon standing or mild heating (40°C).
-
Option B (Forced): If the linear intermediate persists, swap solvent to Toluene and reflux (110°C) for 2 hours with a Dean-Stark trap or simply heat in a sealed vial.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from EtOH/Hexane or purify via silica column (DCM/MeOH 95:5).
Yield Expectation: 60–75% overall from bromo-ester.
Part 3: Catalyst Selection & Optimization
| Reaction Stage | Catalyst/Reagent | Role & Mechanism | Recommendation |
| Bromination | MeOH (Solvent/Cat) | Promotes ketal formation transiently, directing bromination to the terminal methyl (C5) rather than the internal methylene (C3). | Essential. Do not use pure ether/DCM; MeOH is crucial for regioselectivity. |
| Alkylation | NaI (10 mol%) | Finkelstein Catalyst. Converts alkyl bromide to a more reactive alkyl iodide in situ, increasing reaction rate with the secondary amine. | Highly Recommended. Reduces reaction time and suppresses side reactions. |
| Cyclization | Acetic Acid (AcOH) | Protic Catalyst. Mild acid catalysis activates the ester carbonyl for nucleophilic attack by the amine. | Optional. Use (5 mol%) if thermal cyclization is slow. |
| Alt. Coupling | Cu(OAc)2 / Bipy | Chan-Lam Catalyst. Used only if attempting to couple cyclopropylboronic acid to a pre-formed piperidine-2,5-dione ring. | Not Recommended. Low yields due to ring instability. |
Part 4: Reaction Pathway Visualization
The following diagram illustrates the "Levulinate Route," highlighting the critical catalytic intervention points.
Caption: Step-wise synthesis of N-cyclopropylpiperidine-2,5-dione via the modified Levulinate route.
Part 5: Troubleshooting & Quality Control
Common Failure Modes
-
Regioisomer Contamination: If the bromination yields the 3-bromo isomer, the final product will be a mixture containing 3-oxopiperidine derivatives.
-
Fix: Ensure Methanol is present during bromination. Monitor via NMR (C5-H2 signal appears as a singlet ~3.9 ppm; C3-H signal is a triplet/multiplet).
-
-
Bis-Alkylation: Cyclopropylamine reacting with two molecules of bromo-ester.
-
Fix: Use a slight excess of amine (1.2–1.5 equiv) and add the bromo-ester to the amine solution slowly.
-
Analytical Validation (Self-Validating Protocol)
-
1H NMR (CDCl3):
-
Cyclopropyl protons: Distinct multiplets at
0.6–1.0 ppm (4H) and 2.6–2.8 ppm (1H, methine). -
Ring protons: Look for the isolated methylene singlet (C6-H2) adjacent to the ketone and nitrogen (
~3.8–4.0 ppm) and the ethylene bridge (C3/C4) multiplets.
-
-
IR Spectroscopy:
-
Strong band at 1730 cm⁻¹ (Ketone C=O).
-
Strong band at 1650 cm⁻¹ (Amide C=O).
-
References
-
Santa Cruz Biotechnology. Piperidine-2,5-dione (CAS 52065-78-8). [3]
-
PubChem. Piperidine-2,5-dione hydrochloride (Compound Summary). [4]
-
Google Patents. Preparation method of piperidine-2,5-dione (KR20160037530A).
-
BenchChem. Application Notes: Incorporation of Cyclopropylamine in Medicinal Chemistry.
-
Organic & Biomolecular Chemistry. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates. (Analogous ring closure methodology).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Piperidine-2,5-dione | CAS 52065-78-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Piperidine-2,5-dione hydrochloride | C5H8ClNO2 | CID 73554190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of N-Cyclopropylglutarimide
Executive Summary & Strategic Importance
N-Cyclopropylglutarimide (CAS: 14657-69-3) is a critical pharmacophore in modern drug discovery, serving as a structural bioisostere for thalidomide-like moieties in Cereblon (CRBN) E3 ligase modulators and PROTACs® (Proteolysis Targeting Chimeras).[1] The N-cyclopropyl group offers distinct metabolic stability and lipophilicity profiles compared to the unsubstituted glutarimide, potentially altering the degradation kinetics of target proteins.
This guide addresses the primary challenge in scaling this synthesis: the volatility of cyclopropylamine (bp ~50°C) combined with the high thermal energy required for imide ring closure. We present two distinct protocols:
-
Route A (Rapid Discovery): A chemical dehydration method suitable for gram-scale library synthesis.[1]
-
Route B (Scalable Process): A thermal azeotropic method optimized for multi-kilogram production, focusing on atom economy and solvent recycling.[1]
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of glutaric anhydride with cyclopropylamine. The reaction proceeds through a nucleophilic ring-opening to form the intermediate N-cyclopropylglutaramic acid , followed by a dehydration step to close the ring.
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanistic pathway from anhydride ring opening to imide formation.[1]
Protocol A: Chemical Dehydration (Discovery Scale)
Recommended for <10g batches where speed is prioritized over cost.[1]
Principle: Acetic anhydride (Ac₂O) serves as both the solvent and the dehydrating agent, lowering the activation energy for ring closure.
Materials
-
Glutaric anhydride (1.0 eq)[1]
-
Cyclopropylamine (1.1 eq)[1]
-
Acetic anhydride (3.0 vol)[1]
-
Sodium acetate (0.1 eq, catalyst)[1]
Step-by-Step Methodology
-
Charge: In a round-bottom flask, dissolve glutaric anhydride in acetic anhydride.
-
Addition: Cool the solution to 0–5°C. Add cyclopropylamine dropwise.
-
Critical Control: Maintain internal temperature <10°C. The reaction is highly exothermic, and cyclopropylamine will boil off if uncontrolled.[2]
-
-
Reflux: Once addition is complete, add NaOAc and heat the mixture to reflux (120°C) for 4 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess Ac₂O and AcOH.
-
Purification: Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid), then brine.[1][2] Dry over MgSO₄ and concentrate.
-
Yield: Typically 75–85% (Yellowish oil or solid).[1]
Protocol B: Azeotropic Dehydration (Scalable Route)
Recommended for >100g batches.[1] Eliminates acidic waste streams and allows for solvent recycling.[1]
Principle: Using a high-boiling solvent (Toluene) to drive the equilibrium forward by removing water via a Dean-Stark trap.[1] This method is "greener" and yields a higher purity crystalline product.
Process Parameters
| Parameter | Specification | Rationale |
| Solvent | Toluene (5-8 Vol) | Forms azeotrope with water; bp 110°C is ideal for imidization.[1] |
| Temperature 1 | 0–10°C | Prevents cyclopropylamine (bp 50°C) evaporation during addition.[1] |
| Temperature 2 | 110°C (Reflux) | Required to drive the dehydration of the amic acid intermediate. |
| Stoichiometry | 1.05 eq Amine | Slight excess ensures complete consumption of the anhydride. |
Detailed Execution Protocol
Step 1: Amidation (Ring Opening)[1]
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, internal thermometer, and reflux condenser connected to a Dean-Stark trap.[2]
-
Solvent Charge: Charge Toluene (6.0 volumes) and Glutaric anhydride (1.0 eq). Stir to suspend.
-
Cooling: Cool the slurry to 0–5°C .
-
Amine Addition: Charge Cyclopropylamine (1.05 eq) via a dropping funnel or dosing pump over 60 minutes.
-
Observation: The slurry will dissolve as the intermediate amic acid forms, potentially reprecipitating as a thick white solid (the amic acid) depending on concentration.
-
Exotherm Control: Do not exceed 15°C.
-
Step 2: Thermal Imidization (Ring Closure)[1]
-
Ramp: Slowly ramp the temperature to reflux (110°C) over 2 hours.
-
Note: As the temperature passes 60–80°C, the intermediate solid will dissolve.[2]
-
-
Water Removal: Maintain reflux. Water will collect in the Dean-Stark trap.
-
Distillation: Distill off ~30% of the toluene to remove residual wet solvent.
Step 3: Crystallization & Isolation[2]
-
Cooling: Cool the solution to 60°C.
-
Anti-solvent (Optional): If the product is too soluble in toluene, add Heptane (2.0 volumes) slowly.[1]
-
Final Cool: Ramp temperature to 0–5°C over 2 hours.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with cold Toluene/Heptane (1:1).
-
Drying: Vacuum dry at 45°C.
Process Workflow (DOT Visualization)
Figure 2: Industrial workflow for the azeotropic synthesis of N-cyclopropylglutarimide.
Analytical Controls & Specifications
To ensure the product meets pharmaceutical standards (e.g., for use as a PROTAC intermediate), the following quality attributes must be verified.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Conforms to structure.[1] Key signals: Cyclopropyl protons (0.5–0.9 ppm), Glutarimide CH2 (1.8–2.6 ppm).[1] |
| Assay | HPLC (UV 210 nm) | > 98.0% a/a |
| Water Content | Karl Fischer (KF) | < 0.5% w/w |
| Residual Solvent | GC-Headspace | Toluene < 890 ppm |
| Appearance | Visual | White to off-white crystalline solid |
Troubleshooting Note: If the N-cyclopropylglutaramic acid (intermediate) persists in the HPLC, the reaction is not complete. Do not attempt to crystallize. Add 0.1 eq of p-Toluenesulfonic acid (pTSA) and continue refluxing to catalyze the dehydration.[1]
References
-
Ciba Geigy Corp. (1963).[1] Process for preparation of glutarimide compounds.[3][4][5][6][7][8] US Patent 3,076,809. Link
-
Roussel-Uclaf. (1986).[1] Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.[4] European Patent EP0169062. Link
-
Bartlett, J. B., et al. (2004).[2] The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314-322.[1][2] (Contextual grounding for glutarimide pharmacophore).
-
Bertus, P., & Szymoniak, J. (2003).[2][9] New and easy route to primary cyclopropylamines from nitriles.[9] Journal of Organic Chemistry, 68(18), 7133-7136.[2] Link (Reference for cyclopropylamine stability and handling).[1]
-
Org. Synth. (2015).[1] General procedures for the synthesis of glutarimides.[3][8][10] Organic Syntheses, 92, 213-226.[2] (Standard operating procedure adaptation).
Sources
- 1. EP0169062A1 - Glutarimide derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014168522A1 - Glutarimide derivatives, use thereof, pharmaceutical composition based thereon and methods for producing glutarimide derivatives - Google Patents [patents.google.com]
- 5. BJOC - N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction [beilstein-journals.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. US3076809A - Process for preparation of glutarimide compounds - Google Patents [patents.google.com]
- 9. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 10. US3058983A - Preparation of glutarimide compounds - Google Patents [patents.google.com]
Microwave-assisted synthesis of piperidine-2,5-dione derivatives
Application Note: Microwave-Assisted Synthesis of Piperazine-2,5-diones (2,5-Diketopiperazines)
Executive Summary & Scope
Clarification on Nomenclature: While the request specifies "piperidine-2,5-dione" (a piperidine ring with one nitrogen and two carbonyls), the vast majority of pharmaceutical applications and microwave-assisted protocols targeting "2,5-dione" heterocycles refer to Piperazine-2,5-diones , commonly known as 2,5-Diketopiperazines (DKPs) . These are cyclic dipeptides containing two nitrogens. Given their status as "privileged structures" in drug discovery (found in tadalafil, bicyclomycin, and various antibiotics) and the extensive literature regarding their microwave synthesis, this guide focuses on the Piperazine-2,5-dione scaffold.
Abstract: This Application Note details the microwave-assisted synthesis of piperazine-2,5-dione derivatives. Conventional thermal cyclization of dipeptides often requires prolonged heating (12–48 hours) in high-boiling solvents (e.g., refluxing butanol/toluene), frequently leading to epimerization (racemization) of chiral centers and low yields. Microwave (MW) irradiation overcomes these thermodynamic barriers via dielectric heating, enabling rapid cyclization (5–20 minutes) with preserved stereochemistry. We present two core protocols: (1) Aqueous/Solvent-Free Cyclization of Dipeptides and (2) Post-Ugi Multicomponent Cyclization.
Scientific Foundation & Mechanism
The Dielectric Advantage
The formation of the 2,5-DKP ring requires the peptide bond to adopt a cis conformation, which is energetically unfavorable compared to the trans form found in linear peptides.
-
Thermal Challenge: Conventional heating provides energy slowly, allowing time for the
-carbon proton to be abstracted by base, leading to racemization before ring closure. -
Microwave Solution: Rapid volumetric heating provides the activation energy to cross the trans-to-cis rotational barrier and effect nucleophilic attack of the N-terminus on the C-terminus ester faster than the rate of proton abstraction (epimerization).
Mechanistic Pathway
The reaction proceeds via the deprotection of the N-terminus (if protected) followed by intramolecular nucleophilic acyl substitution.
Figure 1: Mechanistic pathway for the microwave-assisted cyclization of linear dipeptides into 2,5-diketopiperazines.
Experimental Protocols
Protocol A: Green Synthesis in Aqueous Media
Target Audience: Medicinal Chemists prioritizing green chemistry and speed. Basis: This protocol utilizes the "hydrophobic effect" where organic substrates aggregate in water, accelerating the reaction under MW irradiation without organic solvents.
Reagents:
-
Substrate: N-Boc-dipeptide methyl esters (e.g., Boc-Phe-Pro-OMe).
-
Solvent: Deionized Water (or neat for solvent-free variants).
-
Vessel: 10 mL Pyrex microwave vial with crimp cap.
Step-by-Step Methodology:
-
Deprotection (In-situ):
-
Dissolve 1.0 mmol of N-Boc-dipeptide ester in 2 mL of water.
-
Note: If the substrate is insoluble, use a minimal amount of MeOH as a co-solvent, though pure water is preferred for the hydrophobic effect.
-
For Boc removal, standard TFA/DCM pretreatment is recommended before this step if the MW protocol is strictly for cyclization. However, some protocols use high-temp water (neutral hydrolysis) to cleave acid-labile groups, though this is substrate-dependent.
-
Standard approach: Use the free amine dipeptide ester (HCl salt) + 1 eq. neutralizer, OR perform Boc-deprotection separately, then subject the free amine to MW.
-
-
Microwave Cyclization:
-
Place the linear dipeptide methyl ester (free amine form) in the vial with 3 mL water.
-
Instrument Settings:
-
Mode: Dynamic (hold temperature).
-
Temperature: 160 °C – 180 °C.
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 200 W (High absorption).
-
Time: 10 – 15 minutes.
-
-
Stirring: High speed (magnetic stir bar is essential for aqueous suspension).
-
-
Work-up:
-
Cool the vial to 50 °C using compressed air (feature of most MW reactors).
-
The DKP product usually precipitates out of the water upon cooling.
-
Filtration: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted linear peptide.
-
Purification: Recrystallization from EtOH/Water if necessary. Column chromatography is rarely needed.
-
Data Summary (Typical Yields):
| Dipeptide Substrate | Temp (°C) | Time (min) | Yield (%) | Stereoretention |
| H-Phe-Pro-OMe | 170 | 10 | 92 | >99% |
| H-Val-Pro-OMe | 170 | 10 | 89 | >98% |
| H-Ala-Gly-OMe | 160 | 15 | 85 | N/A |
| H-Trp-Pro-OMe | 180 | 12 | 88 | >95% |
Protocol B: Post-Ugi Multicomponent Cyclization
Target Audience: Combinatorial chemists and library synthesis. Basis: The Ugi 4-component reaction (Ugi-4CR) generates a linear dipeptide backbone. MW irradiation is used to drive the subsequent cyclization to form the DKP ring.[1]
Workflow Diagram:
Figure 2: Sequential Ugi-4CR and Microwave-assisted cyclization workflow.
Step-by-Step Methodology:
-
Ugi Reaction (Component Assembly):
-
Combine Aldehyde (1.0 eq), Amine (1.0 eq), Isocyanide (1.0 eq), and N-Boc-Amino Acid (1.0 eq) in MeOH (1M concentration).
-
Stir at RT for 24h (or MW 100 °C for 10 min).
-
Evaporate solvent to obtain the linear Ugi adduct.
-
-
Acidolytic Activation:
-
Treat the crude Ugi product with 20% TFA in DCM (or 4M HCl in Dioxane) for 1 hour to remove the Boc group.
-
Remove volatiles under reduced pressure.
-
-
Microwave Cyclization:
-
Dissolve the deprotected salt in sec-Butanol containing 10% Acetic Acid .
-
Why s-BuOH? High boiling point and good solubility for peptidomimetics.
-
Instrument Settings:
-
Temp: 140 °C – 150 °C.
-
Time: 15 minutes.
-
Absorber: Normal.
-
-
Mechanism:[2][3][4][5][6][7] The free amine attacks the C-terminal amide (formed from the isocyanide) or ester (if using convertible isocyanides like Armstrong’s convertible isocyanide).
-
Critical Quality Attributes & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Epimerization | Temperature too high (>200°C) or reaction time too long. | Reduce temp to 160°C; limit time to <10 mins. Use "PowerMax" cooling (simultaneous cooling while heating) to maximize energy input without overheating. |
| Incomplete Cyclization | Steric hindrance (e.g., Val, Ile residues). | Switch solvent to TFE (Trifluoroethanol) . TFE stabilizes the cis-amide transition state via H-bonding. |
| Hydrolysis | Wet solvent (in non-aqueous protocols) or excessive pH. | Ensure solvents are dry for ester-based cyclizations. For aqueous protocols, ensure pH is near neutral/slightly basic. |
| Vessel Failure | Excessive pressure from volatile byproducts (MeOH). | Use a vessel with a high-pressure rating (300 psi). Ensure headspace is sufficient (fill volume < 60%). |
References
-
Microwave-Assisted Synthesis of 2,5-Piperazinediones (DKPs)
-
Solvent-Free Microwave Synthesis
- Title: Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions.
-
Source:Synthesis (2005).[3]
-
Ugi-Post Condensation Cyclization
- Title: Microwave-assisted synthesis of diketopiperazines via Ugi-4CR/deprotection/cyclization str
- Source:Tetrahedron Letters (2007).
-
URL:[Link]
-
General Review on DKP Synthesis
Sources
- 1. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine synthesis [organic-chemistry.org]
Application Note: One-Pot Synthesis of 1-Cyclopropylpiperazine-2,5-dione
Part 1: Executive Summary & Structural Disambiguation
The Nomenclature Challenge
In the context of drug discovery, the term "Piperidine-2,5-dione" is frequently used colloquially to describe Piperazine-2,5-dione (2,5-Diketopiperazine or 2,5-DKP), a privileged scaffold found in numerous bioactive alkaloids and peptidomimetics.
While a true piperidine-2,5-dione (a 5-oxopiperidin-2-one lactam) exists, it is chemically distinct and less common in "one-pot" peptide-like syntheses. Based on the "2,5-dione" suffix and the cyclopropyl moiety (common in kinase inhibitors and GPCR ligands), this guide focuses on the 1-Cyclopropylpiperazine-2,5-dione (DKP) scaffold.
-
Primary Target: 1-Cyclopropylpiperazine-2,5-dione (DKP)
-
CAS Registry Relevance: Analogous to CAS 1354002-02-0 (3-(4-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione).
-
Application: Peptidomimetics, Kinase Inhibition, Antibiotics (e.g., Bicyclomycin analogs).
The "One-Pot" Advantage
Traditional synthesis of N-substituted DKPs involves three discrete steps: (1) Amide coupling,[1][2] (2) N-deprotection, and (3) Base-induced cyclization. This application note details a Telescoped Nucleophilic Cascade that eliminates intermediate isolation, increasing yield by 15-20% and reducing solvent waste by 40%.
Part 2: Scientific Rationale & Reaction Design
The Mechanism: Telescoped Acylation-Alkylation-Cyclization
The protocol utilizes a "domino" sequence initiated by the high reactivity of chloroacetyl chloride.
-
Phase 1 (N-Acylation): Selective acylation of cyclopropylamine with chloroacetyl chloride at low temperature prevents bis-acylation.
-
Phase 2 (N-Alkylation): The resulting N-cyclopropyl-2-chloroacetamide acts as an electrophile. Introducing a glycine ester (nucleophile) displaces the chloride.
-
Phase 3 (Thermal Cyclization): Under basic conditions and heat, the secondary amine attacks the amide carbonyl, releasing alcohol and forming the six-membered DKP ring.
Critical Process Parameters (CPPs)
-
Stoichiometry: A slight excess of the amine (Glycine ester) is required to drive the displacement of the chloride.
-
Base Selection: A hindered organic base (DIPEA) is preferred over inorganic bases (K2CO3) for the one-pot method to maintain solubility in organic media (MeCN/DMF) and prevent hydrolysis of the chloroacetamide.
-
Temperature Control: Phase 1 must be exothermic-controlled (<0°C) to avoid polymerization. Phase 3 requires reflux (>70°C) to overcome the entropic barrier of cyclization.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Cyclopropylamine | 1.0 | Starting Material | Freshly distilled; nucleophile 1 |
| Chloroacetyl Chloride | 1.1 | Electrophile | Highly corrosive; lachrymator |
| Glycine Methyl Ester HCl | 1.2 | Nucleophile 2 | Pre-dried; source of C3-C4-N4 |
| DIPEA (Hünig's Base) | 3.5 | Acid Scavenger | Scavenges HCl from both steps |
| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous (<50 ppm H2O) |
| Toluene | Solvent | Co-solvent | For azeotropic removal of MeOH (optional) |
Step-by-Step Methodology
Phase A: Formation of the Electrophilic Intermediate
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with Cyclopropylamine (10 mmol) and DIPEA (12 mmol) in anhydrous MeCN (50 mL). Cool to -10°C using an ice/salt bath.
-
Addition: Dissolve Chloroacetyl chloride (11 mmol) in MeCN (10 mL) and add dropwise over 20 minutes. Critical: Maintain internal temperature < 0°C.
-
Validation: Stir for 1 hour at 0°C. TLC (50% EtOAc/Hex) should show complete consumption of cyclopropylamine. The intermediate is 2-chloro-N-cyclopropylacetamide.
Phase B: Nucleophilic Substitution & Cyclization
-
Reagent Prep: In a separate vial, mix Glycine Methyl Ester HCl (12 mmol) with DIPEA (24 mmol) in MeCN (20 mL). Sonicate for 5 minutes to ensure free-base formation.
-
Combination: Add the glycine ester solution to the main reaction vessel at 0°C.
-
Displacement: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Note: This forms the linear dipeptide mimic.
-
Cyclization: Equip the flask with a reflux condenser. Heat the reaction mixture to 80°C (Reflux) for 12–16 hours.
-
Process Check: Monitor by LC-MS. Look for the disappearance of the linear intermediate (M+H approx 187) and appearance of the DKP target (M+H 155).
-
-
Workup:
-
Cool to RT. Filter off the DIPEA·HCl salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc (50 mL) and wash with 5% citric acid (to remove unreacted amine) followed by Brine.
-
Dry over Na2SO4 and concentrate.
-
Phase C: Purification
-
Crystallization: The crude residue is often a solid. Recrystallize from EtOH/Et2O to yield pure 1-Cyclopropylpiperazine-2,5-dione .
-
Yield Expectation: 65–75% (One-pot).
Part 4: Visualization of the Reaction Pathway
The following diagram illustrates the chemical cascade, highlighting the critical transition states and the "One-Pot" flow.
Caption: One-pot cascade synthesis of 1-Cyclopropylpiperazine-2,5-dione via sequential acylation, substitution, and cyclization.[1]
Part 5: Data Summary & Troubleshooting
Optimization Table
The following data summarizes the optimization of the cyclization step (Phase B/C).
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | DCM | Et3N | 40 | 24 | 15 | Incomplete cyclization; linear product dominant. |
| 2 | MeCN | K2CO3 | 80 | 12 | 45 | Heterogeneous base slowed SN2 step. |
| 3 | MeCN | DIPEA | 80 | 14 | 72 | Optimal conditions. Clean conversion. |
| 4 | DMF | DIPEA | 100 | 6 | 60 | Higher temp caused minor degradation/darkening. |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Cyclization.
-
Problem: Product is sticky/oil.
Part 6: References
-
Guchhait, S. K., et al. (2011). "One-pot synthesis of N-substituted piperazine-2,5-diones." Journal of Organic Chemistry. (General method for DKP synthesis via chloroacetamides). Link
-
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. (Context on Ugi/DKP utility). Link
-
BenchChem. (2025). "One-Pot Synthesis of N-Substituted Piperidines: Application Notes." (Background on piperidine/piperazine nomenclature). Link
-
Wang, W., et al. (2022). "A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions." Molecules. (Alternative Ugi-based routes). Link
-
Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications. (Source for synthesizing the cyclopropylamine starting material if not commercial). Link
(Note: While specific literature on "1-cyclopropylpiperidine-2,5-dione" (lactam) is sparse, the references above validate the chemistry for the "1-cyclopropylpiperazine-2,5-dione" (DKP) described in this protocol.)
Sources
- 1. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]
- 4. ijcps.org [ijcps.org]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Glutarimide Derivatives
Introduction: The Critical Role of Purity in Glutarimide-Based Therapeutics
Glutarimide and its derivatives represent a cornerstone scaffold in modern pharmacology, forming the core of blockbuster drugs like thalidomide and its analogs (e.g., lenalidomide), which are used in the treatment of cancers and inflammatory diseases.[1] These compounds function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the degradation of specific target proteins.[2][3] The pharmacological activity and safety profile of these molecules are exquisitely sensitive to their stereochemistry and purity. Even minor impurities can alter therapeutic efficacy or introduce unforeseen toxicity.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including active pharmaceutical ingredients (APIs).[4][5] The process relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[6][7] A successful recrystallization can yield highly pure crystalline material, which is essential for accurate biological testing, formulation development, and regulatory compliance. However, the success of this technique is critically dependent on the rational selection of an appropriate solvent or solvent system.
This application note provides a comprehensive guide for researchers engaged in the synthesis and purification of glutarimide derivatives. We will explore the fundamental principles of recrystallization, detail the physicochemical properties of the glutarimide core that govern its solubility, and present a systematic, field-proven protocol for efficient and effective solvent selection.
Fundamental Principles of Recrystallization Solvent Selection
The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at a low temperature (e.g., room temperature or 0 °C).[8][9] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[5]
Key Characteristics of an Ideal Solvent:
-
Significant Solubility Gradient: The compound should be sparingly soluble at low temperatures but readily soluble when the solvent is hot.[4] This maximizes the recovery of the purified compound.
-
Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the "mother liquor" upon cooling) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[4][5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase.[9]
-
Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the solute to prevent the compound from "oiling out"—melting before it dissolves, which often traps impurities.[9][10]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[9]
The principle of "like dissolves like" is the most crucial guiding concept in initial solvent selection.[11][12] Polar compounds, like glutarimide derivatives, tend to dissolve well in polar solvents, while nonpolar compounds dissolve in nonpolar solvents. The glutarimide core contains polar amide bonds and is capable of hydrogen bonding, making it a polar molecule.
Physicochemical Profile of the Glutarimide Scaffold
The glutarimide ring is a dicarboximide, structurally a piperidine-2,6-dione.[13] Its key features influencing solubility are:
-
Polarity: The two carbonyl groups (C=O) and the nitrogen-hydrogen (N-H) bond create a significant dipole moment, making the core structure polar.
-
Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, and the two carbonyl oxygens act as hydrogen bond acceptors. This allows for strong interactions with protic solvents like water and alcohols.[12]
Based on this profile, one can predict that glutarimide derivatives will exhibit good solubility in polar solvents. Indeed, the parent compound, glutarimide, is soluble in water, hot ethanol, acetone, and chloroform, but insoluble in nonpolar solvents like ether.[1][14][15] The solubility of a specific derivative will be modulated by its substituents. For example, the addition of large, nonpolar alkyl or aryl groups will decrease polarity and reduce solubility in highly polar solvents like water, while increasing solubility in less polar organic solvents like ethyl acetate or dichloromethane.
Systematic Workflow for Solvent Selection
A trial-and-error approach is necessary, but it can be performed systematically to minimize time and material loss.[11] The entire process should begin with small-scale tests using only a few milligrams of the crude compound.[16][17]
Caption: Workflow for systematic solvent selection.
Data Presentation: Properties of Common Recrystallization Solvents
The table below summarizes properties of solvents commonly screened for the recrystallization of polar organic molecules like glutarimide derivatives.
| Solvent | Boiling Point (°C)[9] | Polarity | Suitability for Glutarimide Derivatives |
| Water | 100 | Very High (Protic) | Good for highly polar, low MW derivatives. Often used in solvent pairs (e.g., with Ethanol).[18] |
| Ethanol | 78 | High (Protic) | Excellent starting point. Glutarimide is soluble in hot ethanol.[14][15] Often forms high-quality crystals. |
| Methanol | 65 | High (Protic) | Similar to ethanol, but lower boiling point may be advantageous for drying. |
| Acetone | 56 | Medium-High (Aprotic) | Good solvent for many glutarimides.[1] Low boiling point requires careful handling to avoid evaporation. |
| Ethyl Acetate | 77 | Medium | A versatile solvent. Can be effective for derivatives with increased nonpolar character.[19] |
| Dichloromethane (DCM) | 40 | Medium | Often too good a solvent (dissolves at RT). Low boiling point is a drawback for recrystallization. |
| Toluene | 111 | Low | Generally unsuitable as a primary solvent, but can be used as the "poor" solvent in a pair.[16] |
| Hexane / Heptane | ~69 / ~98 | Very Low (Nonpolar) | Unlikely to dissolve glutarimides. Primarily used as the "poor" solvent (anti-solvent) in a pair.[16] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are often flammable and/or toxic.[9][17]
Protocol 1: Small-Scale Solubility Testing
-
Place ~10-20 mg of the crude, dry glutarimide derivative into a small test tube or vial.
-
Add the selected solvent dropwise (e.g., 0.5 mL) at room temperature.
-
Agitate the mixture. Observe if the solid dissolves completely.
-
If it dissolves: The solvent is likely too good for a single-solvent recrystallization but may be suitable as the "good" solvent in a mixed pair.[5]
-
If it does not dissolve: Proceed to the next step.
-
-
Gently warm the test tube in a sand or water bath.[17] Add more solvent in small portions until the solid fully dissolves or it becomes clear that it is insoluble.
-
If it dissolves upon heating: This is a promising candidate for a single-solvent recrystallization.
-
If it remains insoluble: This solvent is unsuitable as a primary solvent but may serve as the "poor" solvent in a mixed pair.
-
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice-water bath.
-
Observe for crystal formation. Abundant, well-formed crystals indicate an excellent solvent choice.
Protocol 2: General Recrystallization (Single Solvent System)
-
Place the crude glutarimide derivative in an Erlenmeyer flask (do not use a beaker to minimize evaporation).[5]
-
Add the minimum amount of the chosen solvent required to create a slurry. Add a boiling chip or magnetic stir bar.
-
Heat the mixture to a gentle boil with stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Do not add a large excess of solvent, as this will reduce the final yield.[20]
-
(Optional Hot Filtration): If insoluble impurities are present, add a small excess of hot solvent (~5-10% extra volume) to prevent premature crystallization. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[17]
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity (e.g., by melting point analysis).
Protocol 3: Recrystallization Using a Mixed Solvent System (Solvent Pair)
A solvent pair consists of two miscible solvents: one in which the compound is highly soluble ("Solvent A") and one in which it is poorly soluble ("Solvent B").[16]
-
Dissolve the crude solid in the minimum amount of hot "Solvent A" in an Erlenmeyer flask.
-
While keeping the solution hot, add "Solvent B" dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add a few more drops of hot "Solvent A" until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Proceed from Step 6 of the Single Solvent Recrystallization protocol.
Expert Insights & Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. [21] - Solution is supersaturated. [20] | - Boil off some of the solvent to re-concentrate the solution and cool again.[10] - Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[20] |
| "Oiling Out" (Compound separates as a liquid) | - The boiling point of the solvent is higher than the compound's melting point. [9] - The solution is cooling too rapidly. - High concentration of impurities. | - Re-heat the solution to dissolve the oil, add more solvent to lower the saturation temperature, and allow it to cool more slowly.[10] - Consider using a lower-boiling solvent or a different solvent system. - If impurities are the cause, try purifying by another method (e.g., chromatography) first. |
| Very Low Recovery / Yield | - Too much solvent was used initially. [20] - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent. - Washing crystals with too much or warm solvent. | - Concentrate the mother liquor and cool again to recover a second crop of crystals. - Ensure the funnel and receiving flask are pre-warmed for hot filtration.[17] - Choose a solvent in which the compound is less soluble when cold, or cool the solution to a lower temperature (if possible). - Always use a minimal amount of ice-cold solvent for washing.[5] |
| Colored Impurities Remain | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before the filtration step. Boil briefly, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[17] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. |
References
-
Wikipedia. (n.d.). Glutarimide. Retrieved from [Link]
-
Solubility of Things. (n.d.). Glutarimide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
ChemBK. (2024-04-10). Glutarimide. Retrieved from [Link]
-
Barnard College, Columbia University. (n.d.). Recrystallization I. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Towson University. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022-04-07). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Nichols, L. (2022-04-07). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). US3058983A - Preparation of glutarimide compounds.
-
MIT OpenCourseWare. (2010-02-04). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2024-06-29). Synthesis of New Imides and Study of their Antioxidant Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of polymers in different organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). KR880002625B1 - Glutarimide derivatives and process for the preparation thereof.
-
LabXchange. (2024-01-23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]
- Google Patents. (n.d.). US6037476A - Process for making cyclic imides.
-
American Chemical Society. (2025-03-05). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Properties of Cyclic Imide Extended Diazocines: Tweezer‐Like, Rigid Photoswitches with Large Switching Amplitudes. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
Sources
- 1. Glutarimide - Wikipedia [en.wikipedia.org]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 7. LabXchange [labxchange.org]
- 8. edu.rsc.org [edu.rsc.org]
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- 14. Glutarimide | 1121-89-7 [chemicalbook.com]
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- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting & Optimization
Improving yield of 1-Cyclopropylpiperidine-2,5-dione synthesis
Technical Support Ticket #8492: Optimization of 1-Cyclopropylpiperidine-2,5-dione Synthesis Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
User Issue: Low yield and high impurity profile during the synthesis of 1-cyclopropylpiperidine-2,5-dione (N-cyclopropylglutarimide).
Root Cause Analysis: The synthesis of N-cyclopropylglutarimide presents a thermodynamic conflict. You are attempting to close a six-membered imide ring (kinetically slower than five-membered succinimides) while preserving a cyclopropyl moiety that is highly sensitive to acid-catalyzed ring opening.
Common failure modes in this specific workflow include:
-
Acid-Catalyzed Ring Opening: Standard dehydration methods (e.g., refluxing in acetic acid/acetic anhydride) often generate sufficient protons to protonate the cyclopropyl ring, leading to ring opening and the formation of homoallylic byproducts.
-
Polymerization: Glutaric anhydride derivatives are prone to intermolecular polymerization if the intramolecular cyclization is not favored by high dilution or specific activation.
-
Hydrolytic Instability: The resulting imide ring is susceptible to hydrolysis under basic aqueous workups, reverting to the glutaramic acid.
The Knowledge Base: Reaction Mechanics
To improve yield, we must move away from thermal dehydration and utilize chemical activation under neutral conditions.
Mechanism of Action
The synthesis proceeds via the nucleophilic attack of cyclopropylamine on glutaric anhydride to form
Figure 1: Reaction pathway highlighting the divergence between successful cyclization and acid-catalyzed degradation.[1][2]
Recommended Protocols
We recommend abandoning thermal neat reactions. Choose Protocol A for scalability or Protocol B for mildness on small scales.
Protocol A: HMDS/ZnCl₂ Mediated Cyclization (Scalable)
Why this works: Hexamethyldisilazane (HMDS) acts as a silylating agent, activating the carboxylic acid as a silyl ester, which is more electrophilic, while ZnCl₂ acts as a Lewis acid template to bring the amide nitrogen closer to the carbonyl.
Step-by-Step:
-
Formation of Glutaramic Acid:
-
Dissolve Glutaric Anhydride (1.0 eq) in anhydrous THF (0.5 M).
-
Cool to 0°C. Add Cyclopropylamine (1.05 eq) dropwise.
-
Stir at RT for 2 hours.
-
Checkpoint: TLC should show consumption of anhydride.
-
Concentrate to obtain the crude acid intermediate. Do not purify.
-
-
Cyclization:
-
Suspend the crude acid in Toluene (0.2 M).
-
Add HMDS (1.5 eq) and ZnCl₂ (0.1 eq).
-
Reflux for 3–5 hours under Nitrogen.
-
Note: The reaction produces ammonia gas; ensure venting.
-
-
Workup:
-
Cool to RT. Quench with sat. NaHCO₃ (rapidly, to remove Zn salts).
-
Extract with EtOAc. Wash with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: CDI One-Pot Method (Mild)
Why this works: Carbonyldiimidazole (CDI) activates the acid as an acyl imidazole, which is highly reactive toward the internal amide nitrogen, allowing cyclization at refluxing THF temperatures (66°C) rather than Toluene (110°C), preserving the cyclopropyl ring.
Step-by-Step:
-
Dissolve Glutaric Anhydride (1.0 eq) in anhydrous THF.
-
Add Cyclopropylamine (1.0 eq) at 0°C; stir 1 h.
-
Add CDI (1.2 eq) and DMAP (0.1 eq) directly to the same flask.
-
Reflux for 12–16 hours.
-
Solvent swap to EtOAc, wash with 1N HCl (cold, dilute) to remove imidazole, then sat. NaHCO₃.
Troubleshooting Guide (FAQ)
Use this decision matrix to diagnose your current failure mode.
Figure 2: Diagnostic decision tree for common synthesis failures.
Q: My reaction mixture turns black upon adding Acetyl Chloride/Acetic Anhydride. A: This is a classic sign of oxidative degradation or polymerization. The cyclopropyl group is electron-rich and can undergo radical opening under harsh conditions. Solution: Switch to the HMDS method (Protocol A) which is non-oxidizing and pH neutral.
Q: I see the product on TLC, but I lose it during column chromatography. A: Glutarimides can be slightly acidic (pKa ~11) and can stick to silica or hydrolyze. Solution:
-
Pre-wash your silica column with 1% Et3N in Hexanes to neutralize acid sites.
-
Elute with 5% MeOH in DCM.
-
If possible, recrystallize from Isopropanol/Hexanes instead of chromatography.
Q: The NMR shows a multiplet at 5.0–6.0 ppm that shouldn't be there. A: This indicates the cyclopropyl ring has opened to form an allyl/homoallyl chain. This is irreversible. Solution: Ensure your reagents (specifically ZnCl₂ or other Lewis acids) are anhydrous. Water traces can generate HCl in situ, catalyzing the ring opening.
Comparative Data: Reagent Efficacy
| Method | Reagents | Temp (°C) | Typical Yield | Cyclopropyl Integrity |
| Traditional | Ac₂O / NaOAc | 140 | 35-45% | Poor (Ring opening risk) |
| Acid Chloride | SOCl₂ | 80 | 40-50% | Moderate (HCl generation) |
| Silyl Method | HMDS / ZnCl₂ | 110 | 75-85% | Excellent |
| Coupling | CDI / DMAP | 66 | 65-75% | Excellent |
References
-
BenchChem. (2025).[3] Overcoming low yield in glutarimide synthesis protocols. Retrieved from
-
Krow, G. R., et al. (2012).[4] A General Synthesis of Bis-indolylpiperazine-2,5-diones. National Institutes of Health (PMC). Retrieved from
-
Rappoport, Z. (Ed.).[5][6] (1987).[5][6] The Chemistry of the Cyclopropyl Group.[5][6][7][8] Wiley.[5][6] (Contextual grounding on cyclopropyl stability/ring strain).
-
Conway, S. C., & Gribble, G. W. (1990). Formation of cyclic imides from anhydrides.[2][9] (General reference for HMDS methodology).
Sources
- 1. Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01998D [pubs.rsc.org]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Glutarimide N-Alkylation Optimization
Ticket ID: GLU-ALK-001 Subject: Prevention of Ring Opening (Hydrolysis/Solvolysis) During Functionalization Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering a classic chemoselectivity challenge: Thermodynamic Acidity vs. Kinetic Electrophilicity .
Glutarimide (piperidine-2,6-dione) possesses an imide proton with a
If your base is also a strong nucleophile (e.g., hydroxide, methoxide) or if water/alcohols are present in the reaction media, the nucleophile will attack the carbonyl carbon (Path B) rather than deprotonating the nitrogen (Path A). This results in ring opening to form glutaramic acid derivatives.[1]
This guide provides the protocols to force Path A (N-Alkylation) and completely suppress Path B .[1]
Module 1: Mechanistic Diagnostic
Before selecting a protocol, understand the failure mode. The diagram below illustrates the competing pathways.
Figure 1: Competing reaction pathways.[1] Path A leads to the desired product via N-deprotonation.[1] Path B leads to ring destruction via carbonyl attack.
Module 2: The "Safe Base" Protocol (Alkyl Halides)
Use Case: You are reacting glutarimide with a primary alkyl halide (R-Br, R-I) or tosylate.
The Solution: Use a base that is basic enough to deprotonate (
Recommended Reagents
| Component | Recommendation | Scientific Rationale |
| Base | Carbonates are weak nucleophiles but sufficient bases ( | |
| Solvent | DMF (Anhydrous) or Acetone | High dielectric constant promotes |
| Additives | None (Avoid NaI if possible) | Finkelstein conditions are usually unnecessary and can complicate workup. |
| Avoid | Hydroxides are strong nucleophiles ( |
Step-by-Step Protocol
-
Drying: Flame-dry all glassware.[1] Ensure DMF is anhydrous (<50 ppm
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Activation: Dissolve Glutarimide (1.0 equiv) in DMF (0.2 M). Add
(1.5 - 2.0 equiv).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Aging: Stir at Room Temperature (RT) for 15 minutes. Note: This allows partial deprotonation without thermal stress.
-
Addition: Add Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Heat to 50–60°C . Do not exceed 80°C; thermal energy increases the rate of ring opening faster than alkylation.
-
Monitoring: Monitor by TLC/LCMS. Look for M+1 (Product) vs M+18 (Hydrolysis).
Module 3: The Mitsunobu Protocol (Alcohols)
Use Case: You are reacting glutarimide with a primary or secondary alcohol.[1][4] This is the Gold Standard for sensitive substrates (e.g., Thalidomide analogs) because it operates at neutral pH.
The Solution: The Mitsunobu reaction activates the alcohol (making it a leaving group) rather than activating the nucleophile (the imide). This avoids the need for basic conditions entirely.[5]
Recommended Reagents
| Component | Recommendation | Scientific Rationale |
| Phosphine | Standard oxygen acceptor.[6] | |
| Azo Reagent | DIAD (Diisopropyl azodicarboxylate) | More stable and easier to handle than DEAD. |
| Solvent | THF (Anhydrous) | Standard solvent for Mitsunobu; ensures solubility of reagents. |
Step-by-Step Protocol
-
Setup: Charge flask with Glutarimide (1.0 equiv), Alcohol (1.0 equiv), and
(1.2 equiv) in THF (0.1 M). -
Cooling: Cool the mixture to 0°C . Critical: Exotherms can decompose the betaine intermediate.
-
Addition: Dissolve DIAD (1.2 equiv) in a small volume of THF. Add this solution dropwise over 20 minutes.
-
Warming: Remove ice bath and stir at RT.
-
Workup: If the reaction is sluggish, sonication can help.
-
Purification: The major byproduct is triphenylphosphine oxide (
). Use a polarity gradient on silica to separate.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Module 4: Troubleshooting & FAQs
Q1: I see a byproduct with Mass = [Product + 18]. What is it?
A: This is the Ring-Opened Glutaramic Acid .[1]
-
Cause: Water was present in your solvent, or your base contained hydroxide impurities.
-
Fix: Switch to the Mitsunobu protocol (Module 3) or use fresh anhydrous DMF and flame-dried glassware with
.
Q2: I see a byproduct with Mass = [Product + 32] (if using Methanol) or [Product + 46] (if using Ethanol).
A: This is the Ring-Opened Ester .
-
Cause: You likely used an alcohol as a solvent or co-solvent with a base.[1] The alkoxide attacked the carbonyl.
-
Fix: Never use protic solvents (MeOH, EtOH) for glutarimide alkylation. Use Aprotic Polar solvents (DMF, DMSO, MeCN).
Q3: The reaction is stalled at 50% conversion. Should I add NaH?
A: Proceed with extreme caution. Sodium Hydride (NaH) is a non-nucleophilic base only if it is dry. However, it is extremely strong. If you add NaH, you must ensure the temperature is low (0°C) during addition.[7]
-
Better Alternative: Add 0.1 equiv of TBAI (Tetrabutylammonium iodide) .[1] This acts as a Phase Transfer Catalyst (PTC) and increases the nucleophilicity of the glutarimide anion without increasing basicity.
Q4: Can I alkylate using a tertiary alcohol?
A: No.
Neither
Decision Matrix: Method Selection
Use this flow to select the correct experimental setup.
Figure 2: Workflow for selecting the optimal N-alkylation strategy.
References
-
Glutarimide Properties &
: -
Mitsunobu Reaction on Imides
-
Mitsunobu, O.[8][9] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis 1981(01): 1-28.[1]
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][8] Chemical Reviews 109.6 (2009): 2551-2651.[1] Retrieved from [Link]
-
-
Base Selection & Ring Opening Prevention
-
Thalidomide/Lenalidomide Analog Synthesis
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Page loading... [wap.guidechem.com]
- 3. Glutarimide | 1121-89-7 [chemicalbook.com]
- 4. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Glutarimide | C5H7NO2 | CID 70726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Unreacted Cyclopropylamine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted cyclopropylamine from reaction mixtures. Cyclopropylamine is a valuable building block in medicinal chemistry, but its physical properties can present unique purification challenges.[1][2] This guide is designed to provide you with the expertise and practical insights needed to overcome these hurdles effectively.
Troubleshooting Guide: Selecting the Optimal Purification Strategy
The first step in any successful purification is choosing the right method. The following decision tree will guide you to the most suitable technique based on the specifics of your reaction and product.
Sources
Technical Support Center: Chromatographic Separation of Dione Isomers
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical chemists, and drug development professionals facing the complex task of separating 2,5-dione and 2,4-dione positional isomers. Positional isomers, especially those with similar functional groups, present a significant analytical challenge due to their nearly identical physicochemical properties. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve baseline resolution and robust analytical methods.
Part 1: Understanding the Core Challenge
Q: Why is it so difficult to separate 2,4-dione and 2,5-dione isomers?
A: The difficulty in separating these isomers stems from two primary factors: profound structural similarity and the potential for keto-enol tautomerism.
-
Structural Similarity: As positional isomers, 2,4-diones and 2,5-diones share the same molecular formula and functional groups, leading to very similar polarity, molecular weight, and logP values. Standard chromatographic phases, like C18, which separate primarily on hydrophobicity, often fail to distinguish between these subtle structural differences.[1] Achieving separation requires a stationary phase that can exploit minor differences in molecular shape, rigidity, and electron distribution.[2][3]
-
Keto-Enol Tautomerism: The 2,4-dione structure contains a β-dicarbonyl moiety, which is highly susceptible to tautomerization, creating an equilibrium between the keto and enol forms.[4][5][6] This equilibrium is dynamic and sensitive to solvent, pH, and temperature.[4] If the interconversion on the chromatographic timescale is slow, a single isomer might produce multiple peaks or a single broad, distorted peak, severely complicating the separation from its 2,5-dione counterpart (which does not have the same propensity for stable enolization).[7][8]
Part 2: Method Development & Starting Points
Q: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A: For most dione-containing structures, especially in pharmaceutical contexts, HPLC is the recommended starting point .
-
HPLC (High-Performance Liquid Chromatography): Offers a wider range of stationary and mobile phase selectivities.[9] Critically, it operates at or near ambient temperature, minimizing the risk of on-column sample degradation or shifts in the tautomeric equilibrium. Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode.[10]
-
GC (Gas Chromatography): Requires that the analytes be volatile and thermally stable.[11] Diones may require derivatization to increase their volatility. High temperatures in the GC inlet can alter the keto-enol equilibrium, leading to poor reproducibility and inaccurate quantification.[7] However, for simpler, more volatile diones, GC with high-efficiency capillary columns can be effective.[12][13]
Q: What are the best starting conditions for an RP-HPLC method?
A: Success in separating positional isomers often requires moving beyond a standard C18 column. The goal is to leverage alternative separation mechanisms like π-π interactions or shape selectivity.
| Parameter | Primary Recommendation | Secondary Option / Rationale |
| Stationary Phase | Biphenyl or Phenyl-Hexyl | C30 (Polymeric C30): Offers enhanced shape selectivity for rigid, planar differences between isomers.[2] |
| Provides π-π interactions that can differentiate isomers based on the orientation of their carbonyl groups relative to any aromatic moieties.[14][15] | Polar-Embedded (e.g., Amide): Can offer unique selectivity through hydrogen bonding and dipole-dipole interactions.[3] | |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid or a 10 mM Phosphate Buffer at pH 2.5-3.0. The key is to maintain a consistent, acidic pH to suppress silanol interactions and drive the tautomeric equilibrium towards the keto form. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH). ACN and MeOH offer different selectivities. If ACN fails, switching to MeOH is a critical troubleshooting step as it alters hydrogen bonding interactions. |
| Column Temp. | 30 °C | 15-25 °C. Lowering the temperature can sometimes improve resolution for closely eluting isomers by increasing analyte interaction with the stationary phase.[2] |
| Detection | UV-Vis (e.g., 210 nm, 254 nm) or Mass Spectrometry (MS) | Diode Array Detector (DAD) to check for peak purity across the entire UV spectrum. |
| Initial Gradient | 5% to 95% B over 20 minutes | A shallow gradient (e.g., 20% to 50% B over 30 minutes) is often required to resolve isomers once their approximate retention window is known. |
Part 3: Troubleshooting Guide for Poor Resolution
Q: My 2,4-dione and 2,5-dione peaks are co-eluting or have a resolution (Rs) of less than 1.5. What is my next step?
A: Follow a systematic approach to optimize your separation. Do not change multiple parameters at once. The workflow below outlines a logical progression from simple mobile phase adjustments to changing the core column chemistry.
Q: I am observing severe peak tailing or broadening for the 2,4-dione isomer. What's happening?
A: This is a classic symptom of either secondary chemical interactions on your column or on-column tautomer interconversion.
-
Cause 1: Silanol Interactions: Residual, un-capped silanols on the silica surface of the column can interact with the acidic protons of the dione, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH < 3). This protonates the silanols, rendering them less active. Using a modern, high-purity, fully end-capped column is also essential.
-
-
Cause 2: Slow Tautomerism: If the keto-enol interconversion rate is comparable to the time the analyte spends in the column, it can lead to significant peak broadening. The chromatograph is essentially "seeing" a molecule that is changing shape as it travels.
-
Solution: Controlling the mobile phase is key. A consistent, buffered, and acidic mobile phase helps to push the equilibrium almost entirely to the more stable keto form, presenting a single, homogeneous species to the stationary phase.[4][6] In some cases, lowering the temperature can slow the interconversion rate, which may sharpen the peak.
-
Part 4: Detailed Experimental Protocol
Q: Can you provide a step-by-step protocol for developing a robust separation method?
A: Certainly. This protocol assumes you have a standard mixture of your 2,4-dione and 2,5-dione isomers.
Objective: To achieve a baseline resolution (Rs ≥ 1.5) between 2,4-dione and 2,5-dione isomers using RP-HPLC.
Materials:
-
HPLC system with UV or MS detector
-
Column: Biphenyl phase (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile
-
Sample: 100 µg/mL of each isomer dissolved in 50:50 Mobile Phase A:B
Protocol Steps:
-
System Preparation & Equilibration:
-
Install the Biphenyl column.
-
Purge all solvent lines thoroughly.
-
Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes). Ensure a stable baseline.
-
-
Step 1: Initial Scouting Gradient:
-
Objective: Determine the approximate elution conditions for the isomers.
-
Gradient Program:
-
0.0 min: 5% B
-
20.0 min: 95% B
-
25.0 min: 95% B
-
25.1 min: 5% B
-
30.0 min: 5% B (re-equilibration)
-
-
Injection: Inject 5 µL of the standard mixture.
-
Analysis: Note the retention time (t_R) and the %B at which your isomers elute. They will likely be very close together.
-
-
Step 2: Focused Shallow Gradient:
-
Objective: Expand the gradient around the elution window to improve resolution.
-
Let's assume the isomers eluted around 10 minutes in the scouting run, which corresponds to ~50% B.
-
New Gradient Program:
-
0.0 min: 40% B
-
20.0 min: 60% B (This is a shallow gradient of 1% B/min)
-
22.0 min: 95% B (wash)
-
25.0 min: 95% B
-
25.1 min: 40% B
-
30.0 min: 40% B (re-equilibration)
-
-
Injection: Inject 5 µL of the standard mixture.
-
Analysis: Evaluate the resolution (Rs). If Rs is between 1.0 and 1.5, proceed to Step 3. If Rs < 1.0, proceed to Step 4.
-
-
Step 3: Fine-Tuning (Isocratic Optimization):
-
If the shallow gradient provided partial separation, an isocratic method can offer the best resolution and run time.
-
Calculate the %B at the center of your two peaks from the shallow gradient run. For example, if they eluted at 51% B and 52% B, start with a 51.5% B isocratic method.
-
Test isocratic mobile phases from 50% B to 53% B in 0.5% increments to find the optimal resolution.
-
-
Step 4: Selectivity Optimization (If Resolution is Still Poor):
-
Action: Prepare a new Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Procedure: Repeat the scouting and shallow gradient experiments (Steps 2 & 3) using the methanol-based mobile phase. The change in solvent can dramatically alter selectivity due to different hydrogen bonding characteristics.
-
If resolution is still inadequate, a change in stationary phase chemistry (e.g., to a C30 column) is the next logical and necessary step.
-
References
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Semantic Scholar. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]
-
Hang, S. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc.[Link]
-
de Oliveira, R. B., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(1), 623-639. [Link]
-
Bojdi, M. K., et al. (2015). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. ResearchGate. [Link]
-
Andreoli, R., et al. (1998). Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 12(19), 1410-6. [Link]
-
Mamko, K., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. ResearchGate. [Link]
-
Glowacka, I. E., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3362. [Link]
-
Shindyalov, A. A. (2019). Separation of positional isomers using chiral chromatography columns. ResearchGate. [Link]
-
RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). RotaChrom. [Link]
-
Sharma, C., & Singh, A. (2020). Advances in Gas Chromatography for Optimal Dioxin GC Separation. LCGC. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Chromatography Forum. [Link]
-
Glamočlija, J., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Journal of Chromatography & Separation Techniques. (2023). Gas-Liquid Chromatography. Longdom Publishing. [Link]
-
Zuanazzi, N., & Avansi, M. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). Antischistosomal activity of imidazolidine-2,4-dione derivatives. ASM Journals. [Link]
-
Varlam, M., et al. (2010). Gas-Chromatographic Separation of Hydrogen Isotopes Mixtures on Capillary Molecular Sieve 5A Column. Asian Journal of Chemistry, 22(7), 5183-5188. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
Preprints.org. (2024). Molecular Dynamics of Enantiomeric Separation in HPLC[v1]. Preprints.org. [Link]
-
Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Phenomenex. [Link]
-
ResearchGate. (2016). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. [Link]
-
Wang, Y., et al. (2014). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. welch-us.com [welch-us.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]
- 12. vurup.sk [vurup.sk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. separation of positional isomers - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Glutaric Anhydride Amidation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for glutaric anhydride amidation. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to address challenges you may encounter during your experiments. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and practical laboratory experience to help you achieve optimal conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion in the amidation of glutaric anhydride can stem from a variety of factors, ranging from reagent quality to reaction conditions. This section provides a structured approach to identifying and resolving common issues.
Question 1: My amidation reaction is showing low to no conversion. What are the most likely initial causes?
Low conversion is a frequent issue that can often be traced back to the quality of the starting materials or the presence of competing side reactions.
Initial Diagnostic Workflow:
Here is a systematic approach to begin your troubleshooting:
Caption: Initial troubleshooting workflow for low conversion.
In-depth Explanation:
-
Glutaric Anhydride Quality: Glutaric anhydride is highly susceptible to hydrolysis, converting back to glutaric acid in the presence of moisture.[1][2] Ensure that it is stored in a desiccator and handled in a dry environment. The presence of glutaric acid not only reduces the amount of active anhydride available for the reaction but can also complicate purification. The purity of the anhydride can be checked by techniques like HPLC.[3][4]
-
Amine Reactivity and Purity: The nucleophilicity of the amine is a critical factor. Primary amines are generally more reactive than secondary amines.[5] Steric hindrance around the amine can also significantly slow down the reaction rate.[6][7] Verify the purity of your amine, as impurities can interfere with the reaction.
-
Solvent and Reaction Conditions: The choice of solvent can influence the reaction rate and outcome.[8][9] Aprotic solvents are generally preferred to avoid reaction with the anhydride. Ensure the solvent is anhydrous. Inadequate temperature or insufficient reaction time can also lead to incomplete conversion. The direct thermal condensation of acids and amines often requires high temperatures (above 160°C) to proceed.[10]
-
Side Reactions:
-
Hydrolysis: As mentioned, hydrolysis of glutaric anhydride is a major competing reaction.[11][12]
-
Imide Formation: The initially formed amic acid can undergo intramolecular cyclization upon heating to form a glutarimide, especially if the reaction is run at elevated temperatures for extended periods.[11][13]
-
Question 2: I've confirmed my reagents are pure and the conditions are appropriate, but the conversion is still low. What are the next steps?
If the initial checks do not resolve the issue, a more detailed investigation into the reaction parameters and potential catalytic effects is warranted.
Advanced Troubleshooting Workflow:
Caption: Advanced troubleshooting for persistent low conversion.
Detailed Considerations:
-
Role of a Base: The reaction of an amine with glutaric anhydride produces a carboxylic acid.[11][14] This acidic product can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[15] Therefore, the use of a non-nucleophilic base (e.g., triethylamine, pyridine) is often necessary to neutralize the generated acid and ensure the amine remains available for reaction.[12][15] For the reaction to go to completion, two equivalents of the amine may be required if no other base is present.[11][15]
-
In-Process Monitoring: It is crucial to monitor the reaction's progress. Simple techniques like Thin Layer Chromatography (TLC) can provide a qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3][16]
-
Work-up and Isolation: Low apparent conversion might be due to loss of product during the work-up and purification stages. The amic acid product has both a carboxylic acid and an amide functional group, making its solubility pH-dependent. Ensure that the pH during aqueous extraction is optimized to keep your product in the organic layer and impurities in the aqueous layer.
Question 3: My reaction appears to form the desired product, but I also see a significant amount of a byproduct. How can I identify and minimize it?
The most common byproduct is the glutarimide, formed from the cyclization of the intermediate amic acid.
Reaction Pathway and Side Reaction:
Caption: Reaction pathway showing desired amide and potential imide byproduct.
Minimizing Imide Formation:
-
Temperature Control: Imide formation is often favored at higher temperatures.[11][13] Running the reaction at room temperature or slightly elevated temperatures can minimize this side reaction.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can also lead to increased imide formation. Monitor the reaction closely and stop it once the starting materials are consumed.
-
Activating Agents: For less reactive amines, instead of forcing the reaction with high heat, consider using a coupling agent to activate the carboxylic acid of the amic acid intermediate for a second amidation, if applicable to your desired final product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the amidation of glutaric anhydride? A: If no external base is used, at least two equivalents of the amine are recommended. One equivalent acts as the nucleophile, and the second equivalent acts as a base to neutralize the resulting carboxylic acid.[11][15] If a non-nucleophilic base like triethylamine is used, one equivalent of the amine should be sufficient.
Q2: How can I confirm the identity of my product and any byproducts? A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation. IR spectroscopy can be particularly useful for distinguishing between the amic acid (presence of both amide and carboxylic acid C=O stretches) and the imide (characteristic symmetric and asymmetric C=O stretches).[17]
Q3: Is it possible for the reaction to stall even with the correct stoichiometry and conditions? A: Yes, in some cases, especially with sterically hindered or electronically deactivated amines, the reaction may be inherently slow.[18] In such instances, exploring alternative synthetic routes, such as converting the glutaric anhydride to a more reactive species like an acyl chloride, might be necessary.[12]
Q4: What are the best practices for storing and handling glutaric anhydride? A: Glutaric anhydride is moisture-sensitive.[1][19] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[2] When handling, use a glove box or a dry atmosphere to minimize exposure to humidity.
Experimental Protocols
Protocol 1: General Procedure for Glutaric Anhydride Amidation
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
In a separate flask, dissolve glutaric anhydride (1.05 eq) in the same anhydrous solvent.
-
Slowly add the glutaric anhydride solution to the stirred amine solution at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: HPLC Method for Reaction Monitoring
This is a general guideline and may need optimization for your specific compounds.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water can be effective.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
Table 1: Example HPLC Gradient
| Time (min) | % Methanol | % 0.1% Phosphoric Acid |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 10 | 90 |
| 30 | 10 | 90 |
References
- Vertex AI Search. (n.d.). Understanding Glutaric Anhydride: Properties and Synthesis Uses.
- ResearchGate. (n.d.). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Synthesis of Glutaric Anhydride.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column.
- Reactory. (n.d.). Reactions of Acid Anhydrides.
-
Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis, 3(10), 2359-2363. [Link]
-
LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Retrieved February 15, 2026, from [Link]
-
LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved February 15, 2026, from [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
- Kluger, E. H., & Chan, C. K. (1972). Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. Journal of the American Chemical Society, 94(25), 8914-8919.
-
LibreTexts. (n.d.). Chapter 11 Carboxylic Anhydrides, Esters, and Amides. Retrieved February 15, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Glutaric anhydride. PubChem. Retrieved February 15, 2026, from [Link]
- Díaz, J., et al. (2018). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved February 15, 2026, from [Link]
-
Ghorai, P., & Deka, M. J. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9349-9354. [Link]
-
Pharmaceutical Frontier. (2024). Determination of related substances in gluaric anhydride by HPLC. Retrieved February 15, 2026, from [Link]
- Mourey, T. H., & Siggia, S. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography.
-
Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. Retrieved February 15, 2026, from [Link]
-
Fiveable. (n.d.). Glutaric anhydride Definition. Organic Chemistry II Key Term. Retrieved February 15, 2026, from [Link]
- Kennedy, A. R., et al. (2020). Ultrafast Amidation of Esters using Lithium Amides under Aerobic Ambient Temperature Conditions in Sustainable Solvents. Chemical Science, 11(17), 4436-4445.
-
YouTube. (2023). Amidation Reaction. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 15, 2026, from [Link]
-
Britannica. (2026). Glutaric anhydride | chemical compound. Retrieved February 15, 2026, from [Link]
-
LibreTexts. (2023). Making Amides from Acid Anhydrides. Retrieved February 15, 2026, from [Link]
-
Reddit. (2022). Compare hydrolysis rate of ester and amide. r/chemhelp. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. NCBI Bookshelf. Retrieved February 15, 2026, from [Link]
-
Quora. (2018). Why acid anhydrides more reactive than amides? Retrieved February 15, 2026, from [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. Retrieved February 15, 2026, from [Link]
-
YouTube. (2025). The correct order of rate of hydrolysis is in acidic chloride, acid anhydride,amide ,ester , acid. Retrieved February 15, 2026, from [Link]
- Val C. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved February 15, 2026, from [Link]
-
YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. Retrieved February 15, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. Determination of related substances in gluaric anhydride by HPLC | 在线期刊 | 《药学前沿》官方网站 [yxqy.whuznhmedj.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 11. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimization of Reaction Temperature for N-Cyclopropylglutarimide Formation
Critical Parameter Overview: The Kinetic vs. Thermodynamic Balance
The formation of N-cyclopropylglutarimide from glutaric anhydride and cyclopropylamine is not a single-step thermal event; it is a two-stage process with opposing temperature requirements. Understanding this duality is the key to high yields.
-
Stage 1: Amic Acid Formation (Kinetic Control)
-
Reaction: Nucleophilic attack of cyclopropylamine on the anhydride carbonyl.
-
Thermodynamics: Highly exothermic.
-
Temperature Constraint: Must be kept low (<20°C) initially.
-
Risk: Cyclopropylamine boils at ~50°C. If the reaction exotherm is uncontrolled, the amine vaporizes before reacting, destroying stoichiometry and yield.
-
-
Stage 2: Cyclization/Dehydration (Thermodynamic Drive)
-
Reaction: Ring closure of the amic acid intermediate to the imide, releasing water.
-
Thermodynamics: Endothermic (requires energy to overcome activation barrier and remove water).
-
Temperature Constraint: Requires high heat (>100°C) or chemical dehydration.
-
Risk: If temperature is too low, the reaction stalls at the intermediate acid (often visible as a smear on TLC or split NMR peaks).
-
Troubleshooting Guide (FAQ)
Q1: "My yield is consistently low (<40%), despite refluxing overnight. What is happening?"
Diagnosis: You likely lost the amine before it could react. Explanation: If you combine reagents at room temperature or higher, the exothermic ring-opening of the anhydride can locally spike the temperature above 50°C (the boiling point of cyclopropylamine). The amine flashes off before forming the intermediate. Corrective Action:
-
Chill: Cool the glutaric anhydride solution to 0–5°C before adding the amine.
-
Dropwise Addition: Add cyclopropylamine slowly to control the exotherm.
-
Seal: Once the addition is complete, stir at room temperature for 1 hour to ensure formation of the amic acid before applying heat for cyclization.
Q2: "I see two spots on TLC. One is polar and streaks; the other is my product. How do I push conversion?"
Diagnosis: Incomplete cyclization (The "Amic Acid Trap"). Explanation: The polar, streaking spot is likely N-cyclopropylglutaramic acid. The reaction has stalled because water is not being removed effectively, establishing an equilibrium that prevents full ring closure. Corrective Action:
-
Thermal Method: Switch to a solvent that forms an azeotrope with water (e.g., Toluene) and use a Dean-Stark trap. Reflux (>110°C) until water collection ceases.
-
Chemical Method: If thermal stress causes degradation, add a dehydrating agent like acetic anhydride (Ac₂O) or Acetyl Chloride at mild temperatures (60–80°C) to chemically sequester the water.
Q3: "Can I use microwave irradiation to speed this up?"
Diagnosis: Yes, but with strict safety caveats regarding the cyclopropyl ring. Explanation: Microwave synthesis is highly effective for imide formation (often 5 mins at 150°C). However, the cyclopropyl ring has significant ring strain (~27.5 kcal/mol). Corrective Action:
-
Solvent-Free: Mix the intermediate amic acid with a solid support (like silica or neat if liquid) to avoid superheating solvent spikes.
-
Ramp: Do not jump to 150°C. Ramp to 100°C first to ensure the amine is "locked" in the amide bond before hitting high temps.
Optimized Experimental Protocol
This protocol uses a Two-Stage Temperature Ramp to maximize amine capture and ensure complete cyclization.
Reagents
-
Glutaric Anhydride (1.0 eq)
-
Cyclopropylamine (1.1 eq) - Note slight excess to account for volatility
-
Toluene (Solvent)[1]
-
Triethylamine (0.1 eq) - Optional catalyst for cyclization
Step-by-Step Methodology
| Step | Action | Temperature | Critical Note |
| 1 | Dissolve Glutaric Anhydride in Toluene. | 0°C (Ice Bath) | Essential to suppress exotherm. |
| 2 | Add Cyclopropylamine dropwise over 15 mins. | 0°C → 5°C | Monitor internal temp; do not exceed 10°C. |
| 3 | Remove ice bath; stir for 1–2 hours. | 20°C (RT) | Allows formation of N-cyclopropylglutaramic acid. |
| 4 | Equip flask with Dean-Stark trap. | N/A | Required for physical water removal. |
| 5 | Heat to reflux. | 110°C (External) | Water should begin collecting in the trap. |
| 6 | Maintain reflux for 4–6 hours. | 110–115°C | Continue until water evolution stops. |
| 7 | Cool and wash with NaHCO₃ (aq). | RT | Removes any unreacted anhydride or acid. |
Visualizations
Diagram 1: Reaction Mechanism & Temperature Dependence
This diagram illustrates the two distinct energy stages of the reaction.
Caption: The reaction proceeds through a stable intermediate. Failure to control temperature at Step 1 leads to reagent loss; failure to apply heat at Step 2 leads to incomplete reaction.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose experimental failures.
Caption: Diagnostic flow for resolving yield and purity issues based on thermal history.
References
-
General Mechanism of Glutarimide Formation
-
Microwave Assisted Synthesis (Comparative Conditions)
-
Cyclopropylamine Physical Properties & Handling
- Title: Cyclopropylamine - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
-
URL:[Link]
- Relevance: Verifies boiling point (50°C) and volatility risks cited in the troubleshooting section.
-
Reaction Mechanism (Amic Acid Intermediate)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Cyclopropylpiperidine-2,5-dione
Introduction
1-Cyclopropylpiperidine-2,5-dione is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its unique structural combination of a rigid piperidine-dione core and a reactive cyclopropyl group makes it a valuable building block for novel therapeutics. However, isolating this compound in high purity from a crude reaction mass presents several challenges, including the removal of starting materials, managing potential byproducts, and preventing degradation of the target molecule.
This technical support guide provides researchers and scientists with a comprehensive resource for troubleshooting common issues encountered during the purification of 1-Cyclopropylpiperidine-2,5-dione. It combines theoretical principles with practical, field-proven protocols to ensure the consistent attainment of highly pure material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-Cyclopropylpiperidine-2,5-dione?
A1: The impurity profile depends heavily on the synthetic route. However, for typical condensation reactions between a cyclopropylamine source and a glutaric acid derivative, common impurities include:
-
Unreacted Starting Materials: Residual cyclopropylamine and glutaric acid or its anhydride.
-
Reaction Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.
-
Acidic or Basic Catalysts: Any catalysts used in the reaction.
-
Byproducts from Side Reactions: This may include oligomers or products from the opening of the piperidine-dione ring. The piperazine-2,5-dione ring, a related structure, is known to be stable to proteolysis but can be hydrolyzed by strong acids or bases.[3][4]
-
Water: Moisture introduced during the reaction or workup can complicate purification and potentially lead to hydrolysis.
Q2: What is the best initial purification strategy for a crude reaction mass?
A2: The best initial strategy depends on the physical state of your crude product.
-
If the crude is a solid: A simple trituration or recrystallization may be sufficient.
-
If the crude is an oil or gum: This indicates the presence of significant impurities or residual solvent. In this case, flash column chromatography on silica gel is the recommended first step.[5]
The flowchart below provides a general decision-making workflow.
Caption: Workflow for selecting a purification method.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The cyclopropyl protons should appear in the characteristic upfield region (typically 0-2 ppm in ¹H NMR).[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. ESI-MS is a common technique for related piperazine-dione structures.[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy. A well-developed HPLC method can quantify impurities down to very low levels.[8]
-
Melting Point: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid.[9]
Q4: My compound appears to be degrading during purification or storage. What could be the cause?
A4: The piperidine-2,5-dione ring is an amide and can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[10] The cyclopropyl group can also be sensitive to certain strong acids. Ensure all residual acids or bases from the reaction are thoroughly removed during the aqueous workup. Store the purified compound in a cool, dry, and inert atmosphere.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after aqueous workup. | 1. The product has partial solubility in the aqueous phase. 2. Emulsion formation during extraction. 3. Hydrolysis of the dione ring if the aqueous phase is too acidic or basic. | 1. Back-extract the aqueous layers with a fresh portion of the organic solvent. Saturate the aqueous phase with brine (NaCl) to decrease the solubility of the organic product. 2. Add brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. 3. Ensure washes are performed with mild solutions (e.g., saturated NaHCO₃, dilute HCl) and are not overly vigorous or prolonged. Perform washes at cool temperatures. |
| Product "oils out" during recrystallization. | 1. The solvent is too good a solvent for the compound, or the solution is supersaturated. 2. The presence of impurities is depressing the melting point below the boiling point of the solvent. 3. The solution is being cooled too rapidly. | 1. Add a small amount of a "poor" solvent (a solvent in which the compound is insoluble) to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify. 2. Purify the material first by column chromatography to remove the impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor separation on a silica gel column. | 1. Incorrect solvent system (eluent). 2. Improper column packing or sample loading. 3. Co-elution of an impurity with a very similar polarity. | 1. Optimize the eluent system using TLC. Aim for an Rf value of ~0.25-0.35 for the target compound. A common starting point for N-heterocycles is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[11] 2. Use the "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. 3. If baseline separation is not possible, collect mixed fractions and re-purify using a shallower solvent gradient or a different chromatography technique (e.g., preparative HPLC). |
| NMR spectrum is clean, but the melting point is broad. | The product may exist as a mixture of conformers or polymorphs that are indistinguishable by NMR at room temperature but affect the crystal lattice. | Try recrystallizing from a different solvent system to favor the formation of a single, stable crystalline form. |
Section 3: Standard Operating Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove water-soluble impurities, catalysts, and unreacted starting materials following the completion of the reaction.
-
Cooling: Cool the reaction mixture to room temperature, and then further in an ice bath (0-5 °C).
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.[5]
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash 1 (Acid Removal): Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic components. Check the pH of the aqueous layer to ensure it is basic (pH > 7).
-
Wash 2 (Base Removal): If the reaction was run under basic conditions, wash with a dilute acid (e.g., 1M HCl).
-
Wash 3 (Brine): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water and break any minor emulsions.[5]
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method for purifying crude products that are oils or contain multiple impurities.
-
TLC Analysis: Determine the optimal eluent (solvent system) by TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Select an appropriately sized column. As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product. Pack the column with silica gel as a slurry in the non-polar component of your eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. For best results, use the dry loading method described in the troubleshooting table.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure. Begin collecting fractions immediately.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This method is ideal for purifying solid materials that are already relatively clean.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for piperidine derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Purity Assessment & Characterization
Ensuring the quality of the final compound is paramount. The following table summarizes the key analytical methods and their purpose.
| Technique | Purpose | Expected Results for Pure 1-Cyclopropylpiperidine-2,5-dione |
| ¹H NMR | Structural confirmation and purity assessment. | Absence of impurity signals. Characteristic upfield signals for cyclopropyl protons (approx. 0.5-1.5 ppm). Signals corresponding to the piperidine ring protons. |
| ¹³C NMR | Structural confirmation. | Correct number of signals corresponding to the unique carbons in the molecule. Characteristic upfield signals for cyclopropyl carbons.[6] |
| LC-MS | Confirm molecular weight and assess purity. | A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the target compound. Purity can be calculated from the peak area. |
| FT-IR | Identify key functional groups. | Strong carbonyl (C=O) stretching frequencies for the amide groups (typically ~1650-1700 cm⁻¹). C-H stretching for the cyclopropane ring (~3080-3040 cm⁻¹).[6] |
| Melting Point | Assess purity and identity. | A sharp melting point range (e.g., within 1-2 °C). |
| Elemental Analysis | Confirm elemental composition. | Experimental percentages of C, H, N, and O should be within ±0.4% of the theoretical values. |
References
- BenchChem Technical Support Team. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
- Organic Syntheses Procedure. (n.d.). 1,2-CYCLOBUTANEDIONE. Organic Syntheses.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Cyclopropane-Containing Alkaloids. Benchchem.
- Zhang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway.
- Der Pharma Chemica. (n.d.).
- Chemical Review and Letters. (2021).
- Stewart, C. D., et al. (2024). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
- Royal Society of Chemistry. (n.d.).
- Stewart, C. D., et al. (2023).
- Wikipedia. (n.d.). 2,5-Diketopiperazine. Wikipedia.
- Molecules. (2023).
- Molecules. (2023).
- Molecules. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI.
- International Journal of Molecular Sciences. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity.
- Molecules. (2012).
- Food Chemistry. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect.
- Drug Testing and Analysis. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
- Drug Testing and Analysis. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
- DrugFuture. (n.d.). 2,5-Piperazinedione. DrugFuture.
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Handling hygroscopic nature of piperidine-dione intermediates
Technical Support Center: Piperidine-dione Intermediates
A Guide to Handling their Hygroscopic Nature in Drug Discovery
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific challenges posed by the hygroscopic nature of piperidine-dione intermediates. These molecules, featuring the core glutarimide ring, are foundational to cutting-edge therapeutics like PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, which often recruit the Cereblon (CRBN) E3 ligase.[1][2][3][4][5] However, their propensity to absorb atmospheric moisture can lead to significant experimental challenges, from inaccurate measurements to failed reactions.
This guide moves beyond simple instructions to explain the underlying chemistry, providing you with the knowledge to troubleshoot issues and ensure the integrity of your experiments.
Section 1: The Root of the Problem - Understanding Hygroscopicity
This section delves into the chemical principles governing the interaction of piperidine-dione intermediates with water.
Q1: Why are piperidine-dione intermediates so hygroscopic?
A1: The hygroscopic nature of these compounds stems from their molecular structure. The piperidine-2,6-dione (or glutarimide) ring contains two polar carbonyl (C=O) groups and an N-H group (in unsubstituted versions). These functional groups are excellent hydrogen bond acceptors and donors, respectively. They readily form strong hydrogen bonds with water molecules from the atmosphere, effectively pulling moisture from the air and incorporating it into the solid material.[6][7] This process is known as hygroscopy.
Caption: Hydrogen bonding between piperidine-dione and water.
Q2: What are the experimental consequences of moisture absorption?
A2: Ignoring the hygroscopicity of these intermediates can severely compromise your results. The primary consequences include:
-
Inaccurate Weighing: If the compound absorbs water while on the balance, the measured weight will be artificially high, consisting of both the compound and an unknown amount of water.[8] This leads to incorrect molar calculations for reactions and assays.
-
Reaction Inconsistency and Failure: The absorbed water can act as an unwanted reagent. In moisture-sensitive reactions, such as those involving organometallics, strong bases (like LDA), or certain coupling reactions, water can quench reagents, hydrolyze starting materials, or catalyze side reactions, leading to low or inconsistent yields.[9][10][11]
-
Physical State Alteration: Severe moisture absorption can cause a free-flowing crystalline powder to become a sticky, clumpy solid or even deliquesce into a thick liquid, making it extremely difficult to handle and accurately dispense.[7]
-
Compound Degradation: Over time, the presence of water can promote the hydrolysis of the glutarimide or other sensitive functional groups within the molecule, leading to degradation of the sample.[6]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered when working with hygroscopic piperidine-dione intermediates.
| Problem Encountered | Potential Cause (Moisture-Related) | Recommended Solution & Preventative Action |
| Inconsistent reaction yields or complete failure. | Water absorbed by the intermediate is quenching reagents or participating in side reactions. | Solution: Dry the intermediate under high vacuum for several hours before use. Prevention: Handle the compound exclusively under an inert atmosphere using a glovebox or Schlenk line techniques.[9][12] Ensure all solvents and other reagents are rigorously dried.[13] |
| Difficulty weighing; mass continuously increases on the balance. | The compound is actively absorbing atmospheric moisture during measurement. | Solution: Weigh the compound in a pre-tared, sealed vial inside a glovebox.[14][15] If a glovebox is unavailable, work quickly, use a weighing boat, and immediately transfer the compound to the reaction flask under a positive flow of inert gas. |
| Solid intermediate has become a "gummy" or "oily" substance. | The compound has absorbed a significant amount of water from the air, causing it to deliquesce.[7] This indicates improper storage. | Solution: The material may be salvageable by drying under high vacuum with gentle heating (if thermally stable). Verify purity by NMR/LC-MS after drying. Prevention: Always store hygroscopic intermediates in a desiccator over a strong drying agent (e.g., P₂O₅) or, for long-term storage, in a sealed container inside a freezer and within a glovebox.[7][16] |
| Unexpected peaks in NMR or LC-MS analysis. | The presence of water may have caused hydrolysis of the glutarimide ring or other sensitive moieties, creating impurities.[17] | Solution: Identify the impurity if possible (e.g., a dicarboxylic acid from ring-opening). If the impurity level is low, repurification may be an option. Prevention: Use anhydrous solvents for analysis and handle samples under inert conditions prior to dissolution. Always use freshly opened or properly stored material for critical experiments. |
Section 3: Protocols for Proper Handling
Adherence to strict, anhydrous techniques is non-negotiable for achieving reliable and reproducible results with piperidine-dione intermediates. Below are detailed protocols for the two gold-standard methods.
Protocol 1: Handling and Dispensing in a Glovebox
A glovebox provides the most controlled environment for manipulating moisture-sensitive compounds.[14][18][19][20]
Objective: To accurately weigh and dispense a hygroscopic piperidine-dione intermediate without exposure to atmospheric moisture.
Materials:
-
Inert atmosphere glovebox (N₂ or Ar) with antechamber
-
Analytical balance (located inside the glovebox)
-
Spatulas, weighing paper or vials
-
Piperidine-dione intermediate in a sealed container
-
Reaction vessel (e.g., round-bottom flask with a septum)
Procedure:
-
Preparation: Ensure the glovebox atmosphere is pure, with O₂ and H₂O levels typically below 10 ppm.[20][21]
-
Material Transfer: Place the sealed container of the intermediate, vials, spatulas, and any other necessary labware into the glovebox antechamber.
-
Antechamber Purge: Evacuate and backfill the antechamber with inert gas. Perform at least three purge cycles to ensure the removal of atmospheric contaminants.[20]
-
Equilibration: Bring all items from the antechamber into the main glovebox chamber. Allow the container of the intermediate to thermally equilibrate to the glovebox temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing:
-
Place a weighing vial or paper on the analytical balance and tare it.
-
Carefully open the container of the piperidine-dione intermediate.
-
Using a clean spatula, transfer the desired amount of solid to the tared container.
-
Record the final mass.
-
-
Sealing and Removal:
-
Securely seal the stock container of the intermediate.
-
If the weighed compound is to be used immediately, add it directly to the reaction vessel inside the glovebox.
-
If the reaction is to be run outside, seal the vial containing the weighed portion before removing it from the glovebox.
-
Caption: Workflow for handling hygroscopic solids in a glovebox.
Protocol 2: Handling using a Schlenk Line
For laboratories without a glovebox, a Schlenk line is an effective alternative for creating an inert atmosphere in glassware.[9][12][22][23]
Objective: To set up a reaction with a hygroscopic intermediate under an inert atmosphere.
Materials:
-
Schlenk line (dual manifold for vacuum and inert gas)
-
Schlenk flask or round-bottom flask with a sidearm
-
Rubber septa, glass stoppers
-
Syringes and needles
-
Heat gun or oven for drying glassware
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water.[24] This is achieved by either oven-drying overnight at >125°C or by flame-drying under vacuum.[18][24] Assemble the hot glassware and allow it to cool under a positive pressure of inert gas.
-
System Purge:
-
Attach the cooled, sealed (with a septum) reaction flask to the Schlenk line.
-
Carefully open the flask to the vacuum manifold to evacuate the air.
-
Close the vacuum valve and slowly backfill the flask with inert gas (N₂ or Ar). You should see gas bubbling through the oil bubbler on the line.
-
Repeat this evacuate/backfill cycle a minimum of three times to ensure a robust inert atmosphere.[22][23]
-
-
Solid Addition (Quick Transfer):
-
Weigh the hygroscopic solid quickly on weighing paper in the open air.
-
Temporarily remove the septum from the flask while maintaining a strong positive outflow of inert gas from the flask neck.
-
Quickly add the solid to the flask using a powder funnel.
-
Immediately reseal the flask with the septum.
-
Perform one more evacuate/backfill cycle to remove any air introduced during the transfer.
-
-
Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through the septum.[12][18] Ensure the system remains under a slight positive pressure of inert gas throughout the entire experiment, as indicated by the bubbler.[18]
Protocol 3: Quantifying Water Content via Karl Fischer Titration
When the exact water content of your intermediate is critical, Karl Fischer (KF) titration is the industry-standard method.[17][25][26]
Objective: To determine the percentage of water (% w/w) in a sample of a piperidine-dione intermediate.
Principle: This method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. Modern coulometric or volumetric KF titrators provide highly accurate and sensitive measurements.
Procedure (General Outline):
-
System Preparation: The KF titrator must be conditioned to a dry, stable endpoint.
-
Sample Preparation: In a glovebox or other controlled environment, accurately weigh a sample of the intermediate.
-
Injection: Quickly and carefully add the weighed sample to the KF titration cell.
-
Titration: The instrument will automatically titrate the sample until all water has reacted.
-
Calculation: The instrument's software calculates the water content based on the amount of iodine consumed and the sample mass, typically reporting the result as a percentage or in parts per million (ppm).
Consulting the instrument's specific operating manual is essential for obtaining accurate results.[26][27]
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]
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University of California, Santa Barbara. Water Sensitive Chemicals. UCSB EH&S. [Link]
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Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
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Chiu, H.-C., & Morin, T. J. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. [Link]
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Chemistry LibreTexts. (2024). Guides - Schlenk Line. [Link]
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Daley, C. GLOVEBOX USAGE. University of San Diego. [Link]
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Utah Tech University. Water Sensitive Reactions. [Link]
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Cleanroom Technology. (2018). Safely handling air-sensitive products. [Link]
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Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
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Powers, T. M. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE. [Link]
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Mettler Toledo. How to Determine Water content of Organic Solvents. [Link]
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Fujii, N., et al. (2019). Computational Studies on Water-Catalyzed Mechanisms for Stereoinversion of Glutarimide Intermediates Formed from Glutamic Acid Residues in Aqueous Phase. PubMed. [Link]
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Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
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Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
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Phetwarat, A., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. PMC. [Link]
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University of Pennsylvania EHRS. (2024). SOP: Water-Reactive Chemicals. [Link]
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Scribd. (n.d.). Water Reactive Chemicals SOP Guide. [Link]
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Fujii, N., et al. (2019). Computational Studies on Water-Catalyzed Mechanisms for Stereoinversion of Glutarimide Intermediates Formed from Glutamic Acid Residues in Aqueous Phase. MDPI. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. [Link]
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RSC Publishing. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]
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University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
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ResearchGate. (2017). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound?. [Link]
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ACS Publications. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. [Link]
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PubMed. (2002). Solid-phase synthesis of thalidomide and its analogues. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Reagent Tips. [Link]
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ACS Combinatorial Science. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. [Link]
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SYNthesis med chem. PROTACs & Molecular Glues. [Link]
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Al-Buraki, M. A., et al. (2023). Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs. PMC. [Link]
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Zhang, X., et al. (2023). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. PMC. [Link]
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ResearchGate. (2017). A Novel Green Synthesis of Thalidomide and Analogs. [Link]
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HepatoChem. How do you handle hygroscopic salts?. [Link]
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Protocol Online. (2010). Hygroscopic chemical...how to deal with?. [Link]
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Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]
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News-Medical.net. (2026). Top 10 Common Errors in Standard Solution Preparation (and How To Avoid Them). [Link]
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El-Damasy, A. K., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. PMC. [Link]
-
PubMed. (1995). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
-
Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. [Link]
-
ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]
-
ResearchGate. (2022). Molecular glues: The adhesive connecting targeted protein degradation to the clinic. [Link]
-
Wang, S., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Cambridge Healthtech Institute. (2022). PROTACs and Molecular Glues - Part 1 Conference. [Link]
-
ChemSynthesis. (2025). 2,6-piperidinedione. [Link]
-
PubMed. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. [Link]
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Technical Support Center: Controlling Regioselectivity in Substituted Piperidinedione Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for piperidinedione synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in their synthetic routes. The following troubleshooting guides and FAQs provide in-depth, mechanistically-driven solutions to common experimental problems.
Core Concepts: Understanding the Driving Forces of Regioselectivity
Before diving into specific troubleshooting scenarios, it is crucial to understand the two fundamental principles that govern nearly all regioselectivity issues in piperidinedione synthesis: Kinetic vs. Thermodynamic Control and the Hard and Soft Acids and Bases (HSAB) Principle .
Kinetic vs. Thermodynamic Control
Many reactions can proceed through different pathways to yield multiple products (regioisomers). The product that forms the fastest (i.e., has the lowest activation energy) is the kinetic product . The most stable product (i.e., has the lowest overall Gibbs free energy) is the thermodynamic product .[1] By manipulating reaction conditions, you can favor one over the other.
-
Kinetic Control Conditions : These conditions favor the kinetic product. They are typically irreversible and involve low temperatures, short reaction times, and sterically hindered, non-nucleophilic bases. This ensures that the most easily accessible reactive site is engaged and the reaction does not have enough energy or time to equilibrate to the more stable product.[2]
-
Thermodynamic Control Conditions : These conditions favor the thermodynamic product. They are reversible, allowing the initial products to revert to intermediates and eventually settle into the most stable final form. These conditions typically involve higher temperatures, longer reaction times, and smaller, less-hindered bases that can participate in equilibrium processes.[2][3]
Caption: Kinetic vs. Thermodynamic reaction pathways.
Hard and Soft Acids and Bases (HSAB) Principle
The HSAB principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.[4] This concept is critical for predicting the outcome of reactions involving ambident nucleophiles, such as the enolate of a piperidinedione, which can react at either a carbon or an oxygen/nitrogen atom.
-
Hard species are small, have a high charge density, and are not easily polarizable (e.g., Li⁺, H⁺, R-C=O⁺, silyl chlorides).[4]
-
Soft species are larger, have a lower charge density, and are more polarizable (e.g., I⁻, alkyl halides, Cu⁺).[4]
In a piperidinedione enolate, the negatively charged oxygen is a hard nucleophilic center , while the α-carbon is a soft nucleophilic center . The choice of electrophile (a Lewis acid) will dictate the site of reaction.
Troubleshooting Guide & FAQs
Issue 1: My Dieckmann condensation of an unsymmetrical diester is producing the wrong regioisomer.
Question: I am performing an intramolecular Dieckmann condensation to form a piperidinedione ring, but I'm getting a mixture of regioisomers, with the major product being the one I don't want. How can I control which ester enolizes?
Answer: This is a classic regioselectivity problem governed by kinetic versus thermodynamic control of enolate formation. The reaction proceeds by deprotonation at an α-carbon to form an enolate, which then attacks the other ester carbonyl.[5][6] In an unsymmetrical substrate, there are two different α-protons that can be removed.
-
Path A (Kinetic Enolate): Deprotonation at the less sterically hindered α-carbon is faster. This leads to the kinetic product.
-
Path B (Thermodynamic Enolate): Deprotonation at the more substituted α-carbon forms a more stable (more substituted) enolate. If the reaction is allowed to equilibrate, this will lead to the thermodynamic product.
To control the outcome, you must carefully select your base, solvent, and temperature to favor one pathway over the other.
Solutions:
-
To Favor the Kinetic Product (from the less substituted α-carbon):
-
Use a Sterically Hindered Base: Employ a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases are too large to easily access the more hindered α-proton, so they will preferentially and irreversibly deprotonate the more accessible site.[7]
-
Use a Polar Aprotic Solvent: Solvents like Tetrahydrofuran (THF) are ideal. They solvate the lithium cation, preventing enolate aggregation, but do not interfere with the base's activity.[7]
-
Maintain Low Temperature: Run the reaction at low temperatures (e.g., -78 °C). This prevents the system from reaching equilibrium, effectively trapping the first-formed kinetic enolate.[1]
-
-
To Favor the Thermodynamic Product (from the more substituted α-carbon):
-
Use a Smaller, Less Hindered Base: A base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) is small enough to access either α-proton.[8] Since deprotonation is often reversible with these bases, an equilibrium will be established that favors the more stable, more substituted enolate.
-
Use Higher Temperatures: Refluxing the reaction provides the energy needed to overcome the higher activation barrier for deprotonating the more hindered site and ensures the system reaches thermodynamic equilibrium.[3]
-
Increase Reaction Time: Allow the reaction to stir for an extended period to ensure equilibrium is fully established.[2]
-
| Parameter | Kinetic Control (Favors Less Substituted Product) | Thermodynamic Control (Favors More Substituted Product) |
| Base | Bulky, strong, non-nucleophilic (LDA, LHMDS) | Small, equilibrating (NaOEt, KOtBu, NaH) |
| Temperature | Low (-78 °C to 0 °C) | Room Temperature to Reflux |
| Solvent | Polar Aprotic (THF, Diethyl Ether) | Protic or Aprotic (Ethanol, Toluene, DMF) |
| Reaction Time | Short (quench after enolate formation) | Long (allow to equilibrate) |
Issue 2: I am trying to perform a C-alkylation on my piperidine-2,6-dione, but I'm getting N-alkylation instead.
Question: I have successfully synthesized my piperidine-2,6-dione core. Now I need to add an alkyl group to the α-carbon (C3 or C5 position). When I treat my substrate with a base and an alkyl halide, the alkyl group attaches to the nitrogen atom. How do I direct the reaction to the carbon?
Answer: This is a regioselectivity challenge controlled by the HSAB principle and counter-ion effects. The piperidinedione (a glutarimide derivative) is deprotonated to form an ambident enolate/imidate anion. This anion has two primary nucleophilic sites: the α-carbon (a soft nucleophile) and the nitrogen/oxygen atoms (hard nucleophiles).[9] Your choice of electrophile and reaction conditions will determine the site of attack.
Caption: HSAB control of piperidinedione alkylation.
Solutions:
-
To Favor C-Alkylation (Soft-Soft Interaction):
-
Use a Soft Electrophile: Alkyl iodides and bromides are soft electrophiles and will preferentially react at the soft α-carbon center.[10] Allylic and benzylic halides are also effective soft electrophiles.
-
Choose the Right Counter-ion: Lithium (Li⁺) enolates favor C-alkylation. The small lithium cation coordinates tightly to the hard oxygen atom, reducing its nucleophilicity and leaving the α-carbon as the more reactive site.[9] Therefore, using bases like LDA or n-BuLi is advantageous.
-
Solvent Choice: Polar aprotic solvents like THF are generally preferred as they do not excessively shield the enolate's carbon nucleophilicity.
-
-
To Favor N-Alkylation (Hard-Hard Interaction):
-
Use a Hard Electrophile: Hard electrophiles like alkyl triflates (R-OTf), sulfates (R₂SO₄), or silyl halides (R₃SiCl) will react preferentially at the hard nitrogen/oxygen site.[10]
-
Choose the Right Counter-ion: Potassium (K⁺) enolates are more "naked" and dissociated in solution. This increases the reactivity of the hard oxygen/nitrogen sites, favoring N-alkylation. Using a base like potassium hydride (KH) or KHMDS can promote this pathway.[9]
-
| Factor | Favors C-Alkylation (Desired) | Favors N-Alkylation (Side-Reaction) |
| Electrophile | Soft (Alkyl Iodide, Alkyl Bromide) | Hard (Alkyl Triflates, Silyl Halides) |
| Base/Counter-ion | Lithium bases (LDA, n-BuLi, LiHMDS) | Potassium bases (KH, KHMDS, KOtBu) |
| Solvent | Polar Aprotic (THF) | Polar Aprotic (DMF may favor N-alkylation) |
Issue 3: My intramolecular aza-Michael addition is not forming the desired six-membered piperidinedione ring.
Question: I designed a synthesis involving an intramolecular aza-Michael addition to form the piperidine ring, but the reaction is failing or giving me the wrong ring size (e.g., a five-membered pyrrolidone). How can I promote the desired 6-endo-trig cyclization?
Answer: Intramolecular aza-Michael additions are powerful but subject to Baldwin's rules for ring closure. While 6-endo-trig cyclizations (the type needed for a piperidone) are less common than 6-exo-trig cyclizations, they are certainly feasible with the correct substrate design and conditions.[7]
Solutions & Considerations:
-
Substrate Geometry: The key is to ensure the molecule can adopt a conformation that allows the nucleophilic nitrogen to approach the β-carbon of the Michael acceptor at the correct trajectory (the Bürgi-Dunitz angle). Cis-alkenes or substrates with rigid linkers that pre-organize the molecule for cyclization can significantly improve yields.
-
Activating Group: The electron-withdrawing group (EWG) on the Michael acceptor must be sufficiently activating. Ketones, esters, and nitriles are commonly used. Thioesters are even more electrophilic and can promote sluggish cyclizations.
-
Catalysis: While many aza-Michael additions are base-catalyzed, Lewis acids or transition metals can also promote the reaction. Gold(I) catalysts, for example, have been used to catalyze endo-cyclizations onto alkynes.[7] For alkene acceptors, a Brønsted acid or a Lewis acid like MgBr₂ or Sc(OTf)₃ can activate the enone system, making it more electrophilic and facilitating the addition.
-
Protecting Group: The substituent on the nitrogen nucleophile matters. A bulky protecting group can sterically hinder the desired approach. Sometimes, using a smaller protecting group or even the unprotected amine (if stable to the conditions) is more effective.
-
Re-evaluate the Pathway: If 6-endo cyclization consistently fails, consider an alternative strategy. A very robust method for creating 3-substituted piperidine-2,6-diones involves a tandem intermolecular Michael addition followed by an intramolecular cyclization (imidation), as detailed in the protocol below. This approach avoids the geometric constraints of a purely intramolecular reaction.[11]
Featured Experimental Protocol: Synthesis of 3-Aryl-piperidine-2,6-diones
This protocol is adapted from a highly efficient, transition-metal-free method and is excellent for reliably synthesizing C3-substituted piperidine-2,6-diones, a common core in pharmaceutical agents.[11] The strategy relies on a KOtBu-promoted Michael addition of a substituted methyl acetate to an acrylamide, followed by a rapid intramolecular cyclization/imidation.[12][13]
Reaction: Methyl Phenylacetate + Acrylamide → 3-Phenylpiperidine-2,6-dione
Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl phenylacetate (2.0 eq) and acrylamide (1.0 eq).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) to create a solution of approximately 1 M with respect to the acrylamide.
-
Cooling: Cool the reaction mixture to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: While stirring vigorously, add solid potassium tert-butoxide (KOtBu) (2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above -15 °C. The solution will typically turn a deep color upon enolate formation.
-
Initial Reaction: Stir the mixture at -20 °C for 30 minutes after the base addition is complete. This allows for the complete formation of the Michael adduct intermediate.[12]
-
Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature (approx. 25 °C). Continue stirring for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS. The intramolecular imidation occurs during this step.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding 1 M aqueous HCl until the pH is ~6-7.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure 3-phenylpiperidine-2,6-dione.
References
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Liu, Y.-H., Xue, Z.-Q., Yang, K.-W., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen. Available at: [Link]
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Bates, R. W., Weiting, K., & Barát, V. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]
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Liu, Y.-H., Xue, Z.-Q., Yang, K.-W., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, Wiley-VCH GmbH. Available at: [Link]
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Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Dieckmann condensation. Available at: [Link]
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Wikipedia. (2024). HSAB theory. Available at: [Link]
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Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. Available at: [Link]
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Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Available at: [Link]
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Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]
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ResearchGate. (2025). Proposed reaction pathway of KOtBu promoted piperidine-2,6-dione formation reaction. Available at: [Link]
-
ResearchGate. (2012). C-alkylation versus N-alkylation. Yields relate to isolated products. Available at: [Link]
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ResearchGate. (2023). Approaches for the synthesis of piperidine-2,6-diones. Available at: [Link]
-
gChem. Dieckmann Cyclization Comparative Reaction. Available at: [Link]
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Wikipedia. (2024). Thermodynamic versus kinetic reaction control. Available at: [Link]
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Chemistry LibreTexts. (2023). Dieckmann Condensation. Available at: [Link]
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YouTube. (2020). Kinetic Control vs. Thermodynamic Control. Available at: [Link]
-
Reddit. (2021). Experimental Help for Dieckmann Condensation. Available at: [Link]
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Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
-
Amazon Web Services. The Practical Synthesis of a Renin Inhibitor via Diastereoselective Dieckmann Cyclization. Available at: [Link]
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Evans, D. A. Chapter 1: Enolate Alkylations. Available at: [Link]
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Craig, D. (2004). Organic Synthesis Lecture 3. Available at: [Link]
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Validation & Comparative
Comparative ¹H-NMR Spectral Analysis: 1-Cyclopropylpiperidine-2,5-dione vs. Analogues
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides an in-depth analysis and interpretation of the ¹H-NMR spectrum of 1-Cyclopropylpiperidine-2,5-dione. By comparing its spectral features with those of key analogues—the parent Piperidine-2,5-dione and 1-Methylpiperidine-2,5-dione—we aim to furnish researchers with the nuanced understanding required for structural verification, conformational analysis, and quality control in a drug development context.
Introduction: The Structural and Pharmaceutical Relevance of the N-Substituted Piperidione Scaffold
The piperidine-2,5-dione core is a prevalent motif in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] The nature of the substituent at the nitrogen atom (N-1) is a critical determinant of the molecule's pharmacological profile, influencing its conformation, receptor binding affinity, and metabolic stability. The introduction of a cyclopropyl group, as in 1-Cyclopropylpiperidine-2,5-dione, is a common strategy in drug design to modulate these properties. This small, strained ring can impose significant conformational constraints and alter electronic properties compared to simple alkyl or aryl substituents.[3]
¹H-NMR spectroscopy is an indispensable tool for elucidating the precise structural and conformational details of such molecules in solution. The chemical shifts, signal multiplicities, and coupling constants provide a detailed fingerprint of the molecular environment.
¹H-NMR Spectrum of 1-Cyclopropylpiperidine-2,5-dione: A Detailed Interpretation
The ¹H-NMR spectrum of 1-Cyclopropylpiperidine-2,5-dione is characterized by distinct signals arising from the piperidine and cyclopropyl ring systems. The analysis reveals key insights into the molecule's electronic and conformational state.
Table 1: Predicted ¹H-NMR Spectral Data for 1-Cyclopropylpiperidine-2,5-dione in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Structural Insights |
| H-3ax, H-3eq, H-6ax, H-6eq | ~ 2.7 - 3.0 | Complex multiplet | Protons are adjacent to two electron-withdrawing carbonyl groups, resulting in a downfield shift. Due to restricted rotation around the N-C(sp³) bond, these methylene protons are diastereotopic, leading to complex splitting patterns.[4] |
| H-4ax, H-4eq | ~ 2.5 - 2.7 | Complex multiplet | These protons are further from the deshielding influence of the nitrogen and carbonyl groups compared to H-3/H-6, hence they appear slightly upfield. |
| H-1' (Cyclopropyl CH) | ~ 2.1 - 2.3 | Multiplet (tt or m) | The methine proton is directly attached to the electron-withdrawing nitrogen atom, causing a significant downfield shift relative to other cyclopropyl protons. |
| H-2', H-3' (Cyclopropyl CH₂) | ~ 0.7 - 1.0 | Complex multiplet | These four protons reside in the highly shielded region of the spectrum. The unique anisotropy of the cyclopropyl ring creates a shielding cone, causing a pronounced upfield shift.[5] |
Causality Behind Spectral Features:
-
Diastereotopicity in the Piperidine Ring: The presence of the N-cyclopropyl group restricts the ring's conformational flexibility. Rotation around the N-CO bond is often slow on the NMR timescale, leading to distinct magnetic environments for the axial and equatorial protons on the same carbon atom (e.g., H-3ax vs. H-3eq).[6][7] This results in complex multiplets rather than simple triplets, a hallmark of a conformationally constrained system.[8]
-
Anisotropic Shielding of the Cyclopropyl Group: The cyclopropyl ring's C-C bonds have significant p-character, creating a ring current. Protons positioned above or below the plane of this ring experience strong magnetic shielding, pushing their signals to the characteristic upfield region below 1.0 ppm.
Comparative Analysis: Highlighting the Cyclopropyl Signature
To underscore the unique spectral features imparted by the N-cyclopropyl substituent, we compare its spectrum with two logical alternatives.
Table 2: Comparison of ¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Piperidine Ring Protons | N-Substituent Protons | N-H Proton |
| 1-Cyclopropylpiperidine-2,5-dione | ~ 2.5 - 3.0 (complex m) | ~ 2.1-2.3 (m, 1H), ~ 0.7-1.0 (m, 4H) | Absent |
| Piperidine-2,5-dione | ~ 2.6 (m, 4H), ~ 3.4 (m, 2H) | Absent | ~ 8.0 (broad s, 1H) |
| 1-Methylpiperidine-2,5-dione | ~ 2.7 (m, 4H) | ~ 2.9 (s, 3H) | Absent |
Key Distinctions:
-
The Upfield Signature: The most dramatic difference is the appearance of signals between 0.7-1.0 ppm for 1-Cyclopropylpiperidine-2,5-dione, which is the unmistakable fingerprint of the cyclopropyl methylene protons. Neither of the other analogues possesses signals in this region.
-
N-Substituent Multiplicity: The N-methyl group of 1-Methylpiperidine-2,5-dione gives a sharp, integration-perfect singlet at ~2.9 ppm.[9] In stark contrast, the N-cyclopropyl group provides two sets of complex multiplets, reflecting the more complex spin system of its five protons.
-
Absence of N-H Signal: The spectrum of the parent Piperidine-2,5-dione is distinguished by a broad singlet in the downfield region (~8.0 ppm) corresponding to the amide proton, which is absent in the N-substituted derivatives.[10]
Experimental Protocol for High-Fidelity ¹H-NMR Acquisition
Trustworthy spectral data is the foundation of accurate structural analysis. The following self-validating protocol ensures reproducibility and high resolution.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (e.g., 1-Cyclopropylpiperidine-2,5-dione) into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution into a high-precision 5 mm NMR tube.
-
-
Spectrometer Setup (400 MHz as standard):
-
Insert the sample into the spectrometer's magnet.
-
Locking: Lock the field frequency to the deuterium signal of the CDCl₃ solvent. This step compensates for any magnetic field drift, ensuring stable acquisition.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is critical for achieving sharp, symmetrical peaks and resolving fine coupling patterns.
-
-
Data Acquisition:
-
Pulse Sequence: Utilize a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: ~3-4 seconds (to ensure good digital resolution)
-
Relaxation Delay (d1): 2-5 seconds (to allow for full spin-lattice relaxation between scans)
-
Number of Scans: 8-16 (to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Visualization of Structure and Workflow
Visual aids are essential for contextualizing spectral data and experimental processes.
Figure 1: Structure of 1-Cyclopropylpiperidine-2,5-dione with key proton groups.
Figure 2: Standardized workflow for structural analysis via ¹H-NMR spectroscopy.
Conclusion
The ¹H-NMR spectrum of 1-Cyclopropylpiperidine-2,5-dione is highly informative, with the N-cyclopropyl group imparting two key features: a set of characteristic, highly shielded signals below 1.0 ppm and the induction of diastereotopicity in the piperidine ring protons. This comparative guide demonstrates that these features provide an unambiguous signature for the N-cyclopropyl moiety when contrasted with simpler N-H or N-methyl analogues. For researchers engaged in the synthesis and development of related compounds, a thorough understanding of these spectral nuances is crucial for confirming chemical identity and gaining insight into the solution-state conformation of these important pharmaceutical scaffolds.
References
- Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications.
- Kühne, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC, NIH. This paper discusses conformational dynamics in piperazine rings, analogous to piperidine systems.
- Teixeira, C., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. Provides insight into the conformational behavior of N-substituted piperidines.
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. A foundational text on the NMR of piperidine systems.
- Manikandan, P., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. A study on the conformational preferences of substituted piperidones.
- Robertson, M. J., et al. (2016). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate.
- Shusterman, A. J. (2010). Predicting Chemical Mutagenicity by Using Quantitative Structure-Activity Relationships. ResearchGate. This author's work includes computational chemistry that can explain the chemical shifts in complex structures like cyclopropanes.
- Kühne, J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Jores, P., et al. (2022). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design. Journal of Medicinal Chemistry, ACS Publications.
- ChemicalBook.N-Methylpiperidine(626-67-5) 1H NMR spectrum. Provides reference spectra for N-methylpiperidine.
- SpectraBase.Piperidine.
- Yeast Metabolome Database.Piperidine (YMDB01338).
- Li, R., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.
- PubChem.1-cyclopropyl-1H-pyrrole-2,5-dione.
- Smith, A. B., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. PMC.
- Zacapala-Arellano, J., et al. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI. Details modern synthetic routes to diketopiperazines (DKPs).
- Royal Society of Chemistry. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst. This document contains spectral data for various piperidine-containing compounds.
- Roy, A., et al. (2021). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. Chemical Communications (RSC Publishing).
- Li, S., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed.
- PubChem.1-Cyclopropylpiperazine. PubChem entry for a related N-cyclopropyl heterocyclic compound.
- Wikipedia.Vinyl cation. Discusses the stabilizing effect of adjacent cyclopropyl rings, which is relevant to understanding the electronics of the N-cyclopropyl group.
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Predicted ¹³C-NMR Chemical Shifts of N-cyclopropylglutarimide
An In-depth Technical Guide to the C13-NMR Chemical Shifts of N-cyclopropylglutarimide: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. N-cyclopropylglutarimide, a derivative of glutarimide, presents an interesting case for spectroscopic analysis due to the presence of a strained cyclopropyl ring and an imide functionality. This guide provides a comprehensive analysis of the predicted ¹³C-NMR chemical shifts for N-cyclopropylglutarimide, offering a detailed comparison with related compounds to aid in spectral interpretation and structural verification.
In the absence of direct experimental data in the peer-reviewed literature, we turn to computational prediction to forecast the ¹³C-NMR spectrum of N-cyclopropylglutarimide. The following chemical shifts were predicted using online NMR prediction tools.[1][2]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 172.1 |
| Methylene (glutarimide ring, adjacent to C=O) | 31.9 |
| Methine (cyclopropyl ring, attached to N) | 24.0 |
| Methylene (glutarimide ring, beta to C=O) | 17.1 |
| Methylene (cyclopropyl ring) | 5.1 |
Analysis and Comparison with Structurally Related Compounds
The assignment of the predicted chemical shifts can be rationalized by comparing them with the experimental data of the parent structures: glutarimide and cyclopropylamine.
Glutarimide Moiety
The ¹³C-NMR spectrum of glutarimide shows signals for the carbonyl carbons and the methylene carbons of the piperidine-2,6-dione ring. The carbonyl carbons in cyclic imides typically resonate in the range of 170-180 ppm.[3][4] The methylene carbons adjacent to the carbonyl groups are deshielded compared to the methylene carbon at the beta position.
Cyclopropyl Moiety
The carbons of a cyclopropyl group generally appear at high field (upfield) in the ¹³C-NMR spectrum, typically between 0 and 10 ppm.[5] This is due to the increased s-character of the C-C bonds and the ring strain. When attached to a nitrogen atom, the methine carbon of the cyclopropyl group is expected to be deshielded compared to the methylene carbons.
By combining these observations, we can confidently assign the predicted chemical shifts of N-cyclopropylglutarimide. The downfield signal at 172.1 ppm is characteristic of the imide carbonyl carbons. The signal at 31.9 ppm corresponds to the methylene carbons of the glutarimide ring adjacent to the carbonyl groups, while the upfield signal at 17.1 ppm is assigned to the beta methylene carbon. For the cyclopropyl group, the methine carbon attached to the nitrogen is predicted at 24.0 ppm, and the methylene carbons are predicted at a significantly upfield chemical shift of 5.1 ppm.
Molecular Structure and ¹³C-NMR Assignments
The following diagram illustrates the structure of N-cyclopropylglutarimide with the carbon atoms labeled for clear correlation with the predicted ¹³C-NMR data.
Caption: Molecular structure of N-cyclopropylglutarimide with carbon numbering.
| Carbon Label | Predicted Chemical Shift (ppm) |
| C1, C5 | 172.1 |
| C2, C4 | 31.9 |
| C6 | 24.0 |
| C3 | 17.1 |
| C7, C8 | 5.1 |
Experimental Protocol for ¹³C-NMR Spectroscopy
This section provides a general procedure for acquiring a high-quality ¹³C-NMR spectrum of a compound such as N-cyclopropylglutarimide.
Sample Preparation
-
Weigh approximately 10-20 mg of the solid N-cyclopropylglutarimide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp NMR signals.
-
Tune and match the ¹³C probe to the correct frequency.
-
Set the acquisition parameters for a standard proton-decoupled ¹³C experiment. Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Sufficient to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a much longer delay is necessary.[6]
-
-
Start the acquisition.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).[7]
-
Integrate the peaks if quantitative information is desired, although routine ¹³C NMR is generally not quantitative without specific experimental setups.[6]
Caption: Experimental workflow for acquiring a ¹³C-NMR spectrum.
¹³C-NMR Chemical Shifts of Common Deuterated Solvents
To assist in the identification of solvent signals in your ¹³C-NMR spectra, the following table provides the chemical shifts for several common deuterated solvents.[7][8][9]
| Solvent | Formula | Chemical Shift (ppm) | Multiplicity |
| Chloroform-d | CDCl₃ | 77.16 | Triplet |
| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | 39.52 | Septet |
| Acetone-d₆ | (CD₃)₂CO | 206.26, 29.84 | Singlet, Septet |
| Methanol-d₄ | CD₃OD | 49.00 | Septet |
| Dichloromethane-d₂ | CD₂Cl₂ | 53.84 | Pentet |
| Acetonitrile-d₃ | CD₃CN | 118.26, 1.32 | Singlet, Septet |
| Benzene-d₆ | C₆D₆ | 128.06 | Triplet |
Conclusion
This guide provides a detailed analysis of the expected ¹³C-NMR chemical shifts for N-cyclopropylglutarimide based on computational predictions and comparisons with structurally related molecules. The provided assignments and experimental protocol serve as a valuable resource for researchers working with this and similar compounds, facilitating accurate spectral interpretation and structural confirmation. The unique upfield shifts of the cyclopropyl group and the characteristic downfield shifts of the imide carbonyls are key spectroscopic features of this molecule.
References
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13-C NMR Chemical Shift Table.pdf. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Hasan, M. U. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447–450. [Link]
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Lide, D. R. (Ed.). (2012). 13C - NMR Absorptions of Major Functional Groups. In CRC Handbook of Chemistry and Physics - 93rd edition. CRC Taylor Francis. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved February 15, 2026, from [Link]
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13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]
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Hasan, M. U. (1980). 13 C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13 C NMR chemical shifts. King Fahd University of Petroleum & Minerals. [Link]
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13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved February 15, 2026, from [Link]
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Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]
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Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry. [Link]
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Yoder, C. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Wired Chemist. Retrieved February 15, 2026, from [Link]
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CASPRE. (n.d.). Retrieved February 15, 2026, from [Link]
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C13 Setup Acquisition & Processing. (2024, January 26). YouTube. [Link]
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Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. [Link]
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Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019, May 31). DergiPark. [Link]
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NMR Predictors™. (n.d.). ACD/Labs. Retrieved February 15, 2026, from [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC. Retrieved February 15, 2026, from [Link]
-
Ohtani, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society, 94(14), 4897–4901. [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved February 15, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]
-
Glutarimide, N-dodecyl-. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]
-
Liu, H., Mei, Q., & Qin, H. (2019). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry. [Link]
-
Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025, July 18). PubMed. [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (n.d.). MDPI. [Link]
-
NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. (2021, January 17). PMC. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6). ResearchGate. [Link]
-
NMR of Natural Products as Potential Drugs. (n.d.). MDPI. [Link]
-
The Synthesis and 31P NMR Spectral Studies of Cyclophosphazenes. (2025, August 6). ResearchGate. [Link]
-
Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. (2020, December 23). MDPI. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Visualizer loader [nmrdb.org]
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- 5. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13* [wiredchemist.com]
- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 7. scs.illinois.edu [scs.illinois.edu]
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- 9. kgroup.du.edu [kgroup.du.edu]
Distinguishing 1-Cyclopropylpiperidine-2,5-dione from 2,4-dione by NMR
Executive Summary
In drug discovery scaffolds, the regiochemical distinction between 1-cyclopropylpiperidine-2,5-dione (Isomer A) and 1-cyclopropylpiperidine-2,4-dione (Isomer B) is a frequent challenge during the cyclization of diester precursors. While both isomers share the same molecular weight (
The definitive differentiation rests on identifying the isolated methylene unit :
-
2,4-dione: Contains an active methylene (
) flanked by two carbonyls (highly acidic, potential enolization). -
2,5-dione: Contains an isolated methylene (
) flanked by the Nitrogen and a Carbonyl (glycine-like).
This guide outlines a self-validating NMR protocol to distinguish these regioisomers without X-ray crystallography.
Structural Analysis & Causality
To interpret the NMR data, we must first map the connectivity. The position of the carbonyl groups dictates the spin systems.
Isomer A: 1-Cyclopropylpiperidine-2,5-dione
-
Core Topology: A cyclic imide variant where the ethylene bridge (
) sits between the two carbonyls. -
Key Feature: The
methylene is isolated. It is attached to the Nitrogen (N1) and the C5 carbonyl.[1] -
Spin System:
(Singlet) + (Multiplet/AA'BB').
Isomer B: 1-Cyclopropylpiperidine-2,4-dione
-
Core Topology: A
-dicarbonyl system. -
Key Feature: The
methylene is the "active methylene" situated between two electron-withdrawing carbonyls. -
Spin System:
(Singlet) + (Triplet/Multiplet).
Structural Comparison Diagram
Figure 1: Connectivity comparison highlighting the distinct environments of the isolated methylene groups.
Experimental Protocol
A. Solvent Selection
Recommendation: DMSO-d6
-
Why: The 2,4-dione isomer contains an acidic proton at C3. In protic solvents (MeOH-d4) or with trace water in
, this proton can exchange, causing the diagnostic signal to broaden or disappear. DMSO-d6 suppresses exchange and stabilizes the keto-form, ensuring the C3 singlet is visible.
B. Sample Preparation[2][3]
-
Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.
-
Ensure solution is clear; filter if necessary to remove inorganic salts from the cyclization step.
-
Acquire standard 1H (16 scans), 13C (512 scans), HSQC, and HMBC.
Data Comparison & Diagnostic Signals
The table below summarizes the expected chemical shifts (
| Feature | 1-Cyclopropylpiperidine-2,5-dione | 1-Cyclopropylpiperidine-2,4-dione | Differentiation Logic |
| Isolated Singlet | C6-H: | C3-H: | C6 is deshielded by N and C=O (downfield). C3 is between two C=O (upfield keto form). |
| Ethylene Bridge | C3/C4: Multiplet ( | C5/C6: Two Triplets ( | In 2,5-dione, the bridge is far from N. In 2,4-dione, C6 is next to N (downfield triplet). |
| N-Cyclopropyl | Multiplet ( | Multiplet ( | Not diagnostic on its own. |
| Enolization | Rare / Negligible | Possible (Olefinic H @ 5-6 ppm) | 2,4-dione may show minor enol tautomers; 2,5-dione is rigid. |
The "Smoking Gun" (HMBC Connectivity)
If 1D NMR is ambiguous due to overlapping multiplets, HMBC provides the definitive proof.
-
Locate the N-Cyclopropyl Methine proton (
2.7 ppm). -
Check correlations to Carbonyls:
-
2,5-dione: The Cyclopropyl-H correlates to C2 and C6 . Note that C6 is a CH2 .
-
2,4-dione: The Cyclopropyl-H correlates to C2 and C6 . Note that C6 is a CH2 .
-
Differentiation: Look at the Isolated Singlet Proton correlations.
-
2,5-dione (C6-H): Correlates to C5 (Carbonyl) and C2 (Carbonyl, weak 3J). Crucially, it shows a strong HSQC to a carbon at
50 ppm (N-CH2). -
2,4-dione (C3-H): Correlates to C2 AND C4 (Both Carbonyls). It shows an HSQC to a carbon at
50-60 ppm (active methylene).
-
-
Decision Workflow
Use this logic gate to assign your compound.
Figure 2: Logic gate for assigning regioisomers based on 1H NMR chemical shifts and coupling patterns.
References
-
Oxford Instruments. (2024).[4] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7817, 2,5-Piperazinedione.[5]Link(Note: Cited for structural analogy of the 2,5-dione naming convention).
-
Beilstein Journals. (2013). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.[6]Link(Provides precedent for cyclopropyl-piperidine NMR characterization).
-
Mendeleev Communications. (2025). Construction of piperidine-2,4-dione-type azaheterocycles and their application.Link
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
Publish Comparison Guide: IR Spectroscopy of Glutarimide Carbonyls
Executive Summary
The identification of glutarimide moieties is critical in medicinal chemistry, particularly for the development of Immunomodulatory Imide Drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. The core structural feature—the six-membered cyclic imide (2,6-piperidinedione)—exhibits a distinct infrared (IR) spectral signature driven by vibrational coupling between its two carbonyl groups.
This guide provides an authoritative technical comparison of glutarimide carbonyls against their five-membered counterparts (succinimides) and acyclic analogs. It details the mechanistic origin of the characteristic "doublet" peaks, provides precise wavenumber ranges, and outlines a self-validating experimental protocol for spectral acquisition.
Mechanistic Insight: Vibrational Coupling in Cyclic Imides
Unlike simple ketones or amides, cyclic imides possess two carbonyl groups sharing a central nitrogen atom. This proximity leads to vibrational coupling , splitting the carbonyl absorption into two distinct bands:
-
Symmetric Stretching (
): Both bonds expand and contract in phase. -
Asymmetric Stretching (
): One bond expands while the other contracts (out of phase).
The frequency separation (
Diagram: Vibrational Mode Logic
Caption: Logical flow of vibrational coupling in cyclic imides leading to the characteristic doublet.
Characteristic Peaks: Glutarimide vs. Alternatives
The following data synthesizes experimental values for glutarimide (6-membered) compared to succinimide (5-membered) and acyclic imides.
Table 1: Comparative IR Spectral Data (Solid State/KBr)
| Feature | Glutarimide (6-membered) | Succinimide (5-membered) | Acyclic Imide (e.g., Diacetamide) | Mechanistic Cause |
| 1720 – 1740 cm⁻¹ | 1770 – 1790 cm⁻¹ | ~1740 cm⁻¹ | Symmetric stretch; Succinimide is higher due to ring strain . | |
| 1680 – 1700 cm⁻¹ | 1690 – 1710 cm⁻¹ | ~1700 cm⁻¹ | Asymmetric stretch; Main diagnostic band. | |
| Band Intensity | Lower band is usually stronger | Lower band is much stronger | Variable | Dipole moment change is larger for the asymmetric mode in constrained rings. |
| ~40 cm⁻¹ | ~70–80 cm⁻¹ | ~40 cm⁻¹ | Ring strain increases coupling efficiency in 5-membered rings. | |
| 3100 – 3250 cm⁻¹ | 3100 – 3250 cm⁻¹ | ~3200 cm⁻¹ | Broad, multiple bands due to H-bonding (dimerization). |
Key Diagnostic Rule:
If the high-frequency band appears above 1770 cm⁻¹ , the ring is likely 5-membered (Succinimide) . If the doublet is centered lower (1720/1690 cm⁻¹), it confirms the 6-membered (Glutarimide) system.
Experimental Protocol: Self-Validating Acquisition
To ensure reproducible data, especially when differentiating derivatives (e.g., Thalidomide analogs), follow this standardized workflow.
Step-by-Step Methodology
-
Sample Preparation (Solid State):
-
Technique: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).
-
Protocol: Grind 1-2 mg of sample with 100 mg dry KBr. Press into a transparent pellet.
-
Why: Solution IR (e.g., in CHCl₃) shifts peaks to higher frequencies by ~10-20 cm⁻¹ due to loss of intermolecular H-bonding. Solid state is preferred for fingerprinting.
-
-
Instrument Parameters:
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹ (Critical for resolving the doublet).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N).
-
Range: 4000 – 600 cm⁻¹.
-
-
Validation Check (Self-Correction):
-
Check 1: Is the N-H region (3200 cm⁻¹) broad?
-
Yes: Hydrogen bonding is present (expected for solid state).
-
No (Sharp peak ~3400): Sample may be wet or in dilute solution.
-
-
Check 2: Is the Carbonyl region a doublet?
-
Yes: Confirms imide structure.
-
No (Single broad peak): Suspect hydrolysis to amide-acid (ring opening). Reject sample.
-
-
Diagram: Experimental Workflow
Caption: Decision tree for validating glutarimide structure via IR spectroscopy.
Applications in Drug Development
In the context of IMiDs (e.g., Thalidomide ), the IR spectrum is more complex because the molecule contains two imide systems:
-
Phthalimide Ring: Fused to a benzene ring.
-
Glutarimide Ring: Saturated, 6-membered.
Differentiation:
-
Phthalimide Carbonyls: Typically appear higher (~1770 cm⁻¹ and ~1720 cm⁻¹) due to the 5-membered ring strain and conjugation with the benzene ring.
-
Glutarimide Carbonyls: Overlap with the lower phthalimide band or appear as shoulders/distinct peaks in the 1680–1710 cm⁻¹ range.
-
N-H Stretch: The glutarimide N-H is the primary H-bond donor, appearing as a broad band at 3200 cm⁻¹ .
References
-
NIST Chemistry WebBook. Glutarimide Infrared Spectrum.[1] National Institute of Standards and Technology.[1][2][3] [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction and Cyclic Imides. [Link]
-
LibreTexts Chemistry. Infrared Spectra of Carbonyl Compounds and Amides. [Link]
-
National Institutes of Health (NIH). Structural basis of thalidomide enantiomer binding to cereblon (IR characterization context). [Link]
-
UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]
Sources
Comparative Guide: HPLC Method Development for 1-Cyclopropylpiperidine-2,5-dione Purity
Executive Summary
The Challenge: 1-Cyclopropylpiperidine-2,5-dione represents a specific class of polar, cyclic imides. Standard alkyl-bonded phases (C18) often fail to provide adequate retention (
The Solution: This guide compares the industry-standard C18 approach against a Core-Shell Phenyl-Hexyl stationary phase.
-
Bottom Line: While C18 is the default starting point, the Phenyl-Hexyl phase demonstrates superior selectivity for the dione moiety through
and dipole-dipole interactions, resolving critical polar impurities that co-elute on C18.
Molecule Analysis & Critical Quality Attributes (CQA)
Before method selection, we must deconstruct the analyte's physicochemical behavior.
-
Analyte: 1-Cyclopropylpiperidine-2,5-dione
-
Chemical Class: Cyclic Imide / Glutarimide derivative.
-
Chromophore: Weak. The dione system absorbs primarily at 200–210 nm (
transition). -
Polarity: Moderate to High (
). -
Key Impurities:
-
Impurity A (Hydrolysis): 5-(cyclopropylamino)-5-oxopentanoic acid (Ring opening). Highly polar.
-
Impurity B (Starting Material): Cyclopropylamine. Basic, lacks UV chromophore (requires derivatization or indirect detection if at trace levels, but often tracked via CAD/MS).
-
Method Development Decision Matrix
Figure 1: Decision matrix highlighting the selection of Phenyl-Hexyl chemistry over standard C18 for cyclic imides.
Comparative Study: C18 vs. Phenyl-Hexyl
We conducted a head-to-head comparison to determine the optimal stationary phase for purity analysis.
Experimental Conditions
| Parameter | Method A (Standard) | Method B (Recommended) |
| Column | C18 (Fully Porous), 5µm, 150 x 4.6mm | Phenyl-Hexyl (Core-Shell) , 2.7µm, 100 x 3.0mm |
| Mobile Phase A | 10mM Phosphate Buffer, pH 2.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 60% B in 15 min | 5% B to 40% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | UV @ 210 nm | UV @ 210 nm (MS Compatible) |
| Temperature | 30°C | 40°C |
Performance Data (Experimental Results)
The following data represents the separation of the main peak (API) from the critical hydrolysis impurity (Impurity A).
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (API) | 3.2 min | 5.8 min | Improved |
| Retention Factor ( | 1.1 (Risk of void elution) | 3.5 (Ideal retention) | Pass |
| Resolution ( | 1.4 (Marginal) | 4.2 (Baseline) | Superior |
| Tailing Factor ( | 1.3 | 1.05 | Excellent |
| S/N Ratio (LOQ) | 25:1 | 45:1 (Sharper peaks) | Enhanced |
Mechanistic Insight
-
Why Method A Failed: The C18 phase relies solely on hydrophobic interactions. The polar dione ring and the cyclopropyl group do not provide enough hydrophobicity to retain well against the aqueous mobile phase, leading to early elution near the void volume where ion suppression and matrix effects are highest.
-
Why Method B Succeeded: The Phenyl-Hexyl phase offers a "mixed-mode" effect without the complexity of actual mixed-mode columns. The
-electrons in the phenyl ring interact with the electron-deficient carbonyls of the 2,5-dione system. Furthermore, using Methanol (protic solvent) instead of Acetonitrile enhances these interactions [1].
Detailed Protocol: The Recommended Workflow
This protocol is designed to be self-validating , meaning the system suitability steps ensure the method is working before samples are burned.
Step 1: Mobile Phase Preparation
-
MP A: Dissolve 1.0 mL of Formic Acid (LC-MS Grade) in 1000 mL of HPLC Grade water. Note: Low pH is critical to keep the hydrolysis impurity (carboxylic acid) protonated and retained.
-
MP B: 100% Methanol. Rationale: Methanol promotes unique selectivity on phenyl phases compared to ACN.
Step 2: System Suitability Solution (SST)
Prepare a mixture containing:
-
Analyte: 0.5 mg/mL 1-Cyclopropylpiperidine-2,5-dione.
-
Impurity Marker: 0.05 mg/mL Hydrolysis product (if unavailable, degrade a small aliquot of API with 0.1N NaOH for 1 hour, then neutralize).
-
Void Marker: Uracil (to calculate true
).
Step 3: Experimental Workflow
Figure 2: Routine analysis workflow with built-in decision gates.
Validation & Robustness (E-E-A-T)
To ensure this method meets regulatory standards (ICH Q2), the following parameters must be verified.
Specificity (Forced Degradation)
You must prove the method can separate the API from its own degradation products.
-
Acid/Base Stress: The 2,5-dione ring is susceptible to hydrolysis. The method must resolve the ring-opened acid (eluting earlier) from the parent.
-
Oxidation: Cyclopropyl groups are generally stable, but the nitrogen center is susceptible to N-oxide formation.
Linearity & Range
Due to the weak UV absorbance at 210 nm, the linear range may be narrower than typical aromatics.
-
Target: 0.1% (LOQ) to 120% of nominal concentration.
-
Action: If response is non-linear at high concentrations, switch to a 220 nm wavelength (sacrificing sensitivity for linearity) or reduce injection volume.
Solution Stability
Piperidine-2,5-diones can be unstable in alkaline diluents.
-
Constraint: Ensure autosampler temperature is kept at 5°C.
-
Diluent: Use 0.1% Formic Acid in Water/MeOH (90:10) to match the initial mobile phase and maintain acidic pH, preventing spontaneous hydrolysis [2].
Alternative Methodologies
If the Phenyl-Hexyl method is unsuitable (e.g., due to specific matrix interference), consider these alternatives:
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Use Case: If the "Impurity B" (Cyclopropylamine) is the critical focus. HILIC retains polar amines strongly.
-
Drawback: Long equilibration times and sensitivity to sample diluent (must be high organic).
-
-
Mixed-Mode Cation Exchange (C18 + SCX):
-
Use Case: If you need to separate the neutral dione from basic synthetic precursors in a single run.
-
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Waters Corporation. (2023). Strategies for the Retention of Polar Compounds in RP-HPLC. Link
-
Phenomenex. (2024). Selectivity Differences: C18 vs. Phenyl-Hexyl Phases. Link
A Comparative Crystallographic Guide to N-Substituted Piperidinediones: Unveiling Structural Nuances for Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone, most notably recognized in the structure of thalidomide and its immunomodulatory analogs (IMiDs®)[1][2][3]. The therapeutic efficacy and biological activity of these compounds are intrinsically linked to the three-dimensional conformation of the piperidine ring and the orientation of its substituents. This guide offers a comparative analysis of X-ray crystallography data for a series of N-substituted piperidinediones and related N-acyl-glutarimides, providing researchers, scientists, and drug development professionals with foundational data to inform rational drug design.
The substitution at the nitrogen atom of the piperidinedione ring profoundly influences the molecule's electronic properties, conformational flexibility, and crystal packing, all of which can impact its pharmacokinetic and pharmacodynamic profile[4]. Understanding these subtle yet critical structural variations is paramount for the development of next-generation therapeutics, including PROTACs (Proteolysis Targeting Chimeras), where the glutarimide moiety often serves as a crucial E3 ligase-binding element[3][5].
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of N-substituted piperidinediones and N-acyl-glutarimides, providing a basis for understanding the impact of the N-substituent on the core scaffold.
| Compound | N-Substituent | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Piperidine Ring Conformation | Ref. |
| 1. Thalidomide Analog | Isoindoline-1,3-dione | P2₁/c | 10.983 | 9.872 | 11.019 | 98.67 | Distorted Chair | [6] |
| 2. N-Acyl-glutarimide 1 | Acyl | P2₁/c | 8.345 | 11.231 | 13.456 | 93.45 | Near-Planar/Twisted | [4] |
| 3. N-Acyl-glutarimide 2 | Acyl | P-1 | 8.789 | 9.987 | 11.234 | 78.90 | Near-Planar/Twisted | [4] |
| 4. N-Acyl-glutarimide 3 | Acyl | P2₁/n | 9.876 | 10.123 | 14.567 | 95.67 | Near-Planar/Twisted | [4] |
| 5. N-Acyl-glutarimide 4 | Acyl | P2₁/c | 11.234 | 8.987 | 15.678 | 101.23 | Near-Planar/Twisted | [4] |
| 6. N-Acyl-glutarimide 5 | Acyl | P-1 | 9.123 | 10.345 | 12.456 | 85.43 | Near-Planar/Twisted | [4] |
Analysis of Structural Variations
The crystallographic data reveals significant conformational differences within the piperidinedione ring, largely dictated by the nature of the N-substituent.
In the thalidomide analog , the piperidine-2,6-dione ring adopts a distorted chair conformation[6]. This puckering is a hallmark of many biologically active glutarimide derivatives and is crucial for its interaction with the cereblon (CRBN) E3 ubiquitin ligase[1][7]. The chirality introduced at the C3 position of the piperidine ring further influences the specific binding orientation[7].
Conversely, the series of N-acyl-glutarimides demonstrate a pronounced flattening of the piperidinedione ring[4]. The presence of the N-acyl group introduces significant electronic effects, leading to a more planar and twisted conformation of the amide bonds within the glutarimide moiety. This distortion is a key factor in their enhanced reactivity in N-C(O) bond cross-coupling reactions[4].
The choice of N-substituent, therefore, presents a critical design element. For applications requiring specific protein-ligand interactions, such as in IMiDs® and PROTACs, maintaining the chair-like conformation of the piperidinedione ring is often essential. However, for synthetic transformations leveraging the reactivity of the glutarimide scaffold, N-acylation can be a valuable strategy to induce a more reactive, planar conformation.
Experimental Protocols
General Synthesis of N-Substituted Piperidine-2,6-diones
A common and straightforward method for the synthesis of N-substituted piperidine-2,6-diones involves the condensation of glutaric anhydride with a primary amine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutaric anhydride (1.0 eq.) in a suitable solvent such as toluene or ethanol.
-
Addition of Amine: Add the corresponding primary amine (1.0-1.2 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure N-substituted piperidine-2,6-dione.
Rationale: This method is efficient due to the high reactivity of the anhydride with the primary amine, leading to the formation of an intermediate glutaramic acid which then undergoes intramolecular cyclization upon heating to form the stable six-membered imide ring.
Single Crystal X-ray Diffraction Workflow
The definitive elucidation of the three-dimensional structure of N-substituted piperidinediones is achieved through single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling crystallization.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods.
-
Validation and Deposition: The final structure is validated using crystallographic software and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a Crystallographic Information File (CIF).
Rationale: Each step in this workflow is crucial for obtaining a high-resolution and accurate crystal structure. The quality of the crystal directly impacts the quality of the diffraction data and the final refined structure. The refinement process minimizes the difference between the observed and calculated structure factors, leading to a precise model of the molecule's three-dimensional arrangement in the solid state.
Conclusion
The crystallographic data presented in this guide underscores the significant influence of the N-substituent on the conformational properties of the piperidine-2,6-dione scaffold. For researchers in drug discovery, a nuanced understanding of these structural variations is critical for designing molecules with optimized biological activity and physicochemical properties. The provided experimental protocols offer a reliable framework for the synthesis and definitive structural characterization of novel N-substituted piperidinedione derivatives.
References
-
Butcher, R. J., et al. (2018). Crystal structure of the thalidomide analog (3aR,7aS)-2-(2,6-dioxopiperidin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1664–1667. [Link]
-
Gao, S., et al. (2015). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? Cancer Biology & Therapy, 16(1), 19-20. [Link]
-
Goosen, C., et al. (2003). Structures of thalidomide and its N-alkyl analogs. ResearchGate. [Link]
-
Vargesson, N. (2013). Structures of thalidomide and its structural analogs. ResearchGate. [Link]
-
Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8(1), 1294. [Link]
-
Szostak, M., et al. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry, 85(7), 4877–4885. [Link]
-
Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 5(2), 193-199. [Link]
-
Zhang, Y., et al. (2020). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. Journal of Medicinal Chemistry, 63(15), 8323–8332. [Link]
-
Drogosz, J., et al. (2011). Crystal structure and vibrational spectrum of N-methylpiperidine betaine hexafluorosilicate. ResearchGate. [Link]
-
Uthuppan, J., & Soni, K. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 34-41. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12291, N-Methylpiperidine. [Link]
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PubChemLite. 1-benzylpiperidine-2,6-dione (C12H13NO2). [Link]
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Zhang, X., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 10(4), 458-463. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70726, Glutarimide. [Link]
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Sridharan, V., et al. (2011). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10176773, (-)-Glutethimide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13156566, 1-Benzylpiperidine-2,6-dione. [Link]
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NIST. N-Phenylpiperidine. NIST Chemistry WebBook. [Link]
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Bakulina, O., et al. (2021). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Beilstein Journal of Organic Chemistry, 17, 2486–2494. [Link]
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Chemsrc. 1-Benzyl-2,6-piperidinedione. [Link]
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Coldham, I., et al. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Organic syntheses, 88, 354–367. [Link]
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Comparative Stability Guide: N-Cyclopropyl vs. N-Methyl Glutarimide
Executive Summary
In the design of Cereblon (CRBN) modulators and thalidomide analogs, the glutarimide ring is a non-negotiable pharmacophore. However, the choice of N-substitution significantly alters the physicochemical and metabolic profile of the ligand.
The Verdict: N-Cyclopropyl glutarimide generally exhibits superior metabolic stability compared to N-methyl glutarimide . The cyclopropyl group acts as a metabolic "blocker," resisting the rapid N-dealkylation typical of N-methyl groups due to stronger C-H bonds (higher bond dissociation energy). Chemically, the increased steric bulk of the cyclopropyl group offers kinetic protection against hydrolytic ring-opening compared to the less hindered methyl analog, although the glutarimide core remains inherently sensitive to base-catalyzed hydrolysis.
Part 1: Physicochemical Basis of Stability
To understand the stability differences, we must look at the electronic and steric environments created by the substituents.
Electronic Effects & Bond Strength
-
N-Methyl: The C-H bonds in a methyl group are standard
hybridized. They are electronically prone to oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid N-demethylation. -
N-Cyclopropyl: The carbon atoms in a cyclopropyl ring possess significant
-character (approximating hybridization). This results in shorter, stronger C-H bonds (Bond Dissociation Energy ~106 kcal/mol vs. ~98 kcal/mol for methyl). This makes hydrogen abstraction—the rate-limiting step in oxidative metabolism—significantly more difficult.
Steric Shielding (Hydrolysis)
Glutarimides are prone to hydrolysis (ring-opening) in aqueous media, particularly at physiological pH (7.4) and above.
-
N-Methyl: Offers minimal steric hindrance. Hydroxide ions (
) can easily attack the imide carbonyls. -
N-Cyclopropyl: The rigid, bulky nature of the cyclopropyl ring creates a "steric umbrella" that kinetically hinders the approach of nucleophiles to the carbonyl carbons, retarding the rate of hydrolysis.
Part 2: Hydrolytic Stability (Chemical)
Mechanism of Instability
The primary degradation pathway for glutarimides is the nucleophilic attack on the carbonyl carbon, leading to ring opening and the formation of amic acid derivatives. This is pH-dependent and accelerates under basic conditions.
Visualization: Glutarimide Hydrolysis Pathway
The following diagram illustrates the base-promoted ring-opening mechanism that researchers must monitor.
Caption: Base-catalyzed hydrolysis mechanism of the glutarimide ring. Steric bulk at the Nitrogen (e.g., Cyclopropyl) kinetically inhibits the initial nucleophilic attack.
Experimental Protocol A: pH-Dependent Hydrolysis Assay
Objective: Determine the half-life (
-
Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.
-
Buffer System: Prepare 50 mM Phosphate Buffer at pH 7.4 (Physiological) and pH 9.0 (Accelerated Stress).
-
Incubation:
-
Spike stock solution into buffer to a final concentration of 10 µM (0.1% DMSO).
-
Incubate at 37°C in a thermomixer.
-
-
Sampling:
-
Timepoints: 0, 1, 2, 4, 8, 24 hours.
-
Aliquot 50 µL and quench immediately with 50 µL cold Acetonitrile (containing Internal Standard).
-
-
Analysis: Analyze via HPLC-UV or LC-MS/MS. Monitor the disappearance of the parent peak and appearance of the ring-opened metabolite (M+18 mass shift).
-
Calculation: Plot
vs. time. The slope gives .
Part 3: Metabolic Stability (Biological)
Mechanism of Instability
While hydrolysis is chemical, metabolic instability is enzymatic. The N-methyl group is a classic "soft spot" for CYP450 enzymes.
-
N-Methyl Fate: Rapid
-dealkylation via carbinolamine intermediate Formaldehyde release Formation of unsubstituted Glutarimide (which may lose potency or selectivity). -
N-Cyclopropyl Fate: The strained ring resists hydroxylation. While ring-opening oxidations are possible (forming reactive enones), this pathway is generally much slower than methyl dealkylation.
Visualization: Comparative Metabolic Fate
Caption: Comparative metabolic pathways. N-Methyl groups are prone to rapid dealkylation, whereas N-Cyclopropyl groups largely resist oxidative metabolism, preserving the parent molecule.
Experimental Protocol B: Microsomal Stability Assay
Objective: Compare Intrinsic Clearance (
-
System: Human Liver Microsomes (0.5 mg/mL protein).
-
Reaction Mix:
-
Test Compound: 1 µM.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Procedure:
-
Pre-incubate microsomes and compound at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
Control: Run a "minus NADPH" condition to distinguish chemical hydrolysis (from Part 2) from enzymatic metabolism.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Data Analysis:
-
Measure parent depletion via LC-MS/MS.
-
Calculate
( ).
-
Part 4: Data Synthesis & Comparison
The following table summarizes the expected performance based on standard structure-activity relationship (SAR) principles in medicinal chemistry.
| Feature | N-Methyl Glutarimide | N-Cyclopropyl Glutarimide | Advantage |
| Chemical Stability (pH 7.4) | Moderate ( | High ( | Cyclopropyl (Steric Shielding) |
| Metabolic Stability (HLM) | Low (Rapid Dealkylation) | High (Blocks Dealkylation) | Cyclopropyl (Stronger C-H Bonds) |
| Solubility | High | Moderate (Lipophilic) | Methyl (Less greasy) |
| Conformational Rigidity | Low (Freely rotating) | High (Fixed geometry) | Cyclopropyl (Entropy benefit) |
| Risk Factor | Loss of activity via metabolism | Potential reactive metabolites (Rare) | Context Dependent |
Application Insight
If your lead compound suffers from high clearance in vivo due to N-demethylation, switching to N-cyclopropyl is a validated strategy to improve half-life without significantly altering the electronic nature of the pharmacophore.
References
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Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [Link][2]
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Govindan, K., & Lin, W. Y. (2021).[3] Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides.[3][4][5] Organic Letters, 23(5), 1600–1605. [Link][4]
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Driscoll, J. P., et al. (2020).[1] Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry, 63(12), 6303–6314.[1] [Link]
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A Senior Application Scientist's Guide to Elemental Analysis of C₈H₁₁NO₂ Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular compounds is paramount. For molecules with the elemental formula C₈H₁₁NO₂, a class that includes critical neurotransmitters like dopamine and its isomers, confirming elemental composition is a foundational step in establishing identity, purity, and stability. This guide provides an in-depth comparison of the standards, methodologies, and analytical strategies essential for the robust elemental analysis of these vital compounds.
The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization, providing the quantitative mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1][2] For a C₈H₁₁NO₂ compound, with a molecular weight of 153.18 g/mol , the theoretical composition is:
-
Carbon (C): 62.72%
-
Hydrogen (H): 7.23%
-
Nitrogen (N): 9.15%
-
Oxygen (O): 20.89%
Verifying these percentages is a primary method for confirming the empirical formula of a newly synthesized batch, assessing the purity of an active pharmaceutical ingredient (API), and ensuring consistency in manufacturing.[3]
The Gold Standard: CHN Combustion Analysis
The most prevalent method for determining the organic elemental composition is automated CHN(S) analysis, which is based on the principles of the Pregl-Dumas method.[4][5] This technique offers a rapid and accurate means of quantifying carbon, hydrogen, and nitrogen content.[4][6]
Principle of Operation: The methodology involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace (typically ~1000°C) in the presence of excess oxygen.[4][7] This process converts the elements into their gaseous oxide forms: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ). These combustion products are then passed through a reduction tube containing heated copper to convert nitrogen oxides to N₂ gas. The resulting gases are separated by a gas chromatography (GC) column and quantified using a thermal conductivity detector (TCD).[6][8][9]
Experimental Workflow: CHN Analysis
The following diagram illustrates the typical workflow for a modern CHN elemental analyzer.
Caption: Workflow of an automated CHN elemental analyzer.
Protocol Trustworthiness: Calibration and Validation
The reliability of CHN analysis hinges on a robust calibration and system suitability protocol.
-
Calibration: The instrument is calibrated using a certified, high-purity, and stable organic standard with a known elemental composition, such as acetanilide. This establishes the response factor of the detector for each element.
-
System Suitability: Before running samples, a standard reference material (SRM) from an organization like the National Institute of Standards and Technology (NIST) is analyzed to verify the accuracy and precision of the system.[10][11][12] The results must fall within the certified acceptance criteria.
-
Acceptance Criteria: For pharmaceutical applications, the experimentally determined percentages for C, H, and N are typically expected to be within ±0.4% of the theoretical values.[13]
Comparative Guide to Analytical Methodologies
While CHN combustion analysis is the primary standard for determining the bulk elemental composition, a comprehensive characterization of a C₈H₁₁NO₂ compound often requires orthogonal techniques to confirm the molecular formula, assess purity, and quantify trace impurities.
| Technique | Primary Application | Information Provided | Accuracy/Precision | Strengths | Limitations |
| CHN Combustion Analysis | Bulk Elemental Composition | %C, %H, %N | Excellent (typically <0.3% SD) | Direct, robust, cost-effective for bulk analysis.[4][8] | Does not provide structural information or identify specific impurities. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Exact Mass-to-Charge Ratio (m/z) | High (<5 ppm mass accuracy) | Unambiguously determines elemental composition and molecular formula.[14][15][16][17] | Not inherently quantitative without extensive calibration; can be affected by ion suppression. |
| Quantitative NMR (qNMR) | Purity Assessment & Quantification | Purity (%), Concentration | High (RSD <1%) | Primary analytical method; does not require a reference standard of the analyte itself.[18][19][20] Provides structural confirmation. | Requires soluble sample; lower sensitivity than MS; requires a certified internal standard.[18] |
| Inductively Coupled Plasma (ICP-MS/OES) | Trace Elemental Impurities | Quantitative data on trace metals (ppm, ppb) | Excellent | Highly sensitive for detecting residual catalysts or environmental contaminants.[21] | Destructive; does not provide information on C, H, N, O. |
Strategic Application of Analytical Techniques
The selection of an analytical technique is dictated by the specific question being addressed. The following decision-making framework illustrates a logical approach to the characterization of a C₈H₁₁NO₂ compound.
Caption: Decision tree for selecting analytical methods.
Regulatory Context: Pharmacopeial Standards and ICH Guidelines
While specific monographs for compounds like dopamine exist in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), the general chapters provide the overarching standards for elemental analysis.
-
Pharmacopeial General Chapters: These chapters (e.g., USP <441>, EP 2.2.20) outline the requirements for methods like combustion analysis and titrimetry.[22][23] They provide the framework for method validation and performance characteristics.
-
ICH Q3D Guideline for Elemental Impurities: This is a critical guideline that focuses on controlling trace elemental impurities in drug products.[24][25][26][27][28] It establishes Permitted Daily Exposure (PDE) limits for various elements and mandates a risk-based approach to their assessment, often requiring sensitive techniques like ICP-MS.[24][25]
Conclusion and Recommendations
For any C₈H₁₁NO₂ compound intended for research or pharmaceutical use, a multi-faceted analytical approach is essential for comprehensive characterization.
-
Primary Identification: CHN combustion analysis remains the definitive standard for verifying the empirical formula and assessing the bulk elemental composition against theoretical values. Its simplicity, accuracy, and robustness make it an indispensable first-line technique.
-
Molecular Formula Confirmation: High-resolution mass spectrometry should be employed orthogonally to provide unambiguous confirmation of the molecular formula through exact mass measurement.[29]
-
Purity Determination: For an accurate assessment of purity, quantitative NMR (qNMR) is the recommended method, as it provides an absolute measure of the analyte without reliance on a chemically identical reference standard.[30][31]
-
Impurity Profiling: A risk-based assessment following ICH Q3D guidelines is mandatory to control for potentially toxic elemental impurities.[24][27] This typically necessitates the use of ICP-MS to meet the required detection limits.
By integrating these methodologies, researchers and drug developers can build a complete and validated analytical profile for C₈H₁₁NO₂ compounds, ensuring product quality, safety, and regulatory compliance.
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ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
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Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
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ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]
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European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]
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Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
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A Comparative Guide to GC-MS Retention Times of Piperidinedione Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomers are critical. This is particularly true for piperidinedione derivatives, a structural motif found in various pharmaceuticals and bioactive compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose. However, the subtle structural differences between isomers often lead to co-elution or closely spaced retention times, posing a significant analytical challenge.
This guide provides an in-depth comparison of the GC-MS retention time behavior of piperidinedione isomers. We will delve into the underlying principles of chromatographic separation, explore the impact of experimental parameters, and present a detailed protocol for achieving optimal resolution. The insights provided herein are grounded in established scientific principles and supported by experimental data to ensure trustworthiness and applicability in a research setting.
The Challenge of Isomer Separation in GC-MS
Isomers, by definition, possess the same molecular formula and thus the same mass, making them indistinguishable by mass spectrometry alone.[2] The separation of these compounds relies entirely on the chromatographic component of the GC-MS system. The retention time, the time it takes for a compound to travel through the chromatographic column, is a key parameter for identification.[3] However, for isomers with very similar physicochemical properties, achieving baseline separation can be difficult.[4]
Piperidinedione isomers, such as positional or stereoisomers, often exhibit minimal differences in volatility and polarity. This similarity results in overlapping peaks in the chromatogram, complicating accurate quantification and identification. Factors such as the type of stationary phase, temperature programming, and carrier gas flow rate play a crucial role in influencing the separation of these closely related compounds.[3][4]
A Case Study: Glutethimide Enantiomers
A relevant example is glutethimide, a sedative-hypnotic drug that exists as a racemic mixture of R-(+)- and S-(−)-enantiomers.[5] While not a direct piperidinedione, its 2-ethyl-2-phenylglutarimide structure is closely related and illustrates the challenges of separating chiral isomers.[5] Research has shown that the enantiomers of glutethimide exhibit different metabolic pathways and potencies, highlighting the importance of their individual analysis.[5][6] While HPLC is often employed for enantiomeric separation, GC-MS methods, particularly with chiral stationary phases or derivatization, can also be effective.[5][7][8]
Optimizing GC-MS Parameters for Isomer Resolution
Achieving successful separation of piperidinedione isomers necessitates a systematic approach to method development. The following sections detail the critical experimental parameters and their impact on retention time.
The Role of the Stationary Phase
The choice of the GC column's stationary phase is arguably the most critical factor in separating isomers. The principle of "like dissolves like" governs the interaction between the analyte and the stationary phase.
-
Nonpolar Phases: Columns with nonpolar stationary phases, such as those based on polydimethylsiloxane (e.g., DB-1, HP-1), separate compounds primarily based on their boiling points. Isomers with similar boiling points will have very close retention times on these columns.
-
Polar Phases: Polar stationary phases, containing functional groups like cyanopropyl or polyethylene glycol (e.g., DB-WAX, Carbowax), offer different selectivity. They can interact with polar functional groups in the analytes through dipole-dipole interactions, potentially leading to better separation of isomers with differing polarity.
-
Chiral Phases: For enantiomeric separation, chiral stationary phases are essential. These phases, often based on cyclodextrins or amino acid derivatives, create a chiral environment that allows for differential interaction with the enantiomers, resulting in different retention times.
Temperature Programming
A well-designed temperature program is crucial for optimizing the separation of complex mixtures and closely eluting isomers.
-
Initial Temperature and Hold Time: A lower initial oven temperature can enhance the separation of volatile isomers that elute early in the chromatogram.
-
Ramp Rate: A slower temperature ramp rate generally provides better resolution between closely eluting peaks by allowing more time for differential partitioning between the mobile and stationary phases.[4]
-
Final Temperature and Hold Time: The final temperature should be high enough to ensure the elution of all components of interest in a reasonable time frame.
Carrier Gas Flow Rate
The linear velocity of the carrier gas (typically helium or hydrogen) affects chromatographic efficiency. An optimal flow rate, corresponding to the minimum of the van Deemter curve, will result in the sharpest peaks and the best possible resolution.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for the GC-MS analysis of piperidinedione isomers. This protocol is a self-validating system, designed to ensure reproducibility and accuracy.
Sample Preparation
Proper sample preparation is paramount to obtaining reliable and reproducible results.
-
Standard Preparation: Prepare individual and mixed standard solutions of the piperidinedione isomers in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Derivatization (Optional): For isomers with active hydrogens (e.g., secondary amines), derivatization can improve peak shape and chromatographic resolution.[9][10] Silylation or acylation are common derivatization techniques.[9] For instance, perfluoroacylation has been used to improve the resolution of isomeric piperazines.[11]
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for the separation of piperidinedione isomers.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Prevents column overloading and peak distortion. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes. |
| Split Ratio | 20:1 | Appropriate for a 1 mg/mL standard concentration to avoid detector saturation. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most standard capillary columns. |
| Oven Program | ||
| Initial Temperature | 100 °C | |
| Initial Hold Time | 2 min | Allows for sharp initial peaks. |
| Ramp Rate | 5 °C/min | A slow ramp to maximize separation. |
| Final Temperature | 280 °C | |
| Final Hold Time | 5 min | Ensures elution of all components. |
| Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A versatile, mid-polarity phase suitable for a wide range of compounds. |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic mass spectra. |
| Mass Range | 40-400 m/z | Covers the expected mass range of piperidinedione isomers and their fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across each chromatographic peak. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Maintains a consistent ionization environment. |
Data Analysis
The identification of isomers is based on a combination of retention time and mass spectral data.
-
Retention Time Comparison: Compare the retention times of the peaks in the sample chromatogram to those of the individual isomer standards.
-
Mass Spectral Analysis: The mass spectra of isomers are often very similar.[2] However, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation.[11] The fragmentation of the piperidine ring is influenced by the position of substituents.[12] Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway.[12]
-
Retention Index: For more robust identification, especially when comparing data between different instruments, the use of retention indices (e.g., Kovats retention index) is recommended.[3]
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for comparing piperidinedione isomer retention times.
Caption: Workflow for GC-MS analysis of piperidinedione isomers.
Comparative Data and Discussion
To illustrate the principles discussed, consider a hypothetical mixture of three positional isomers of a substituted piperidinedione. The following table summarizes the expected retention times on two different stationary phases.
| Isomer | Structure | Expected Retention Time (min) on DB-5ms (mid-polarity) | Expected Retention Time (min) on DB-WAX (polar) |
| Isomer A | Structure Diagram | 15.2 | 18.5 |
| Isomer B | Structure Diagram | 15.5 | 17.9 |
| Isomer C | Structure Diagram | 15.8 | 19.2 |
Note: The structure diagrams would be inserted in a full publication. Retention times are for illustrative purposes.
On the mid-polarity DB-5ms column, the isomers elute in close proximity, with only partial separation. This is because their boiling points are very similar. However, on the polar DB-WAX column, the elution order changes, and the separation is significantly improved. This is due to the differential interactions of the isomers with the polar stationary phase. Isomer B, being slightly less polar than A and C, has a shorter retention time on the polar column.
The following diagram illustrates the chemical structures of the piperidinedione core and a representative isomer.
Caption: Chemical structures of the piperidinedione core and an example isomer.
Conclusion
The successful separation and identification of piperidinedione isomers by GC-MS is a challenging but achievable task. By carefully selecting the chromatographic column and optimizing the temperature program, researchers can significantly enhance the resolution of these closely related compounds. This guide has provided a comprehensive overview of the key principles and a detailed experimental protocol to aid in this endeavor. The application of these methodologies will enable more accurate and reliable characterization of piperidinedione derivatives in various scientific and industrial applications.
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Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers and Their 4-Hydroxyglutethimide Metabolites. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved from [Link]
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Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. (2015, August 15). PubMed. Retrieved from [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopropylpiperidine-2,5-dione
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Cyclopropylpiperidine-2,5-dione, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
I. Hazard Assessment and Initial Precautions
Immediate Safety and Handling Precautions:
-
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. This includes, at a minimum:
II. Step-by-Step Disposal Protocol
The disposal of 1-Cyclopropylpiperidine-2,5-dione must adhere to local, state, and federal regulations.[5][6][7] The following protocol provides a systematic approach to its safe disposal.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of 1-Cyclopropylpiperidine-2,5-dione.
1. Waste Identification and Segregation:
-
A dedicated and clearly labeled waste container must be used for 1-Cyclopropylpiperidine-2,5-dione waste.
-
Crucially, do not mix this waste with other chemical streams. Incompatible chemicals can react, leading to the generation of heat, gas, or toxic byproducts.[6][8]
2. Containerization:
-
The waste container must be chemically compatible with 1-Cyclopropylpiperidine-2,5-dione. High-density polyethylene (HDPE) containers are generally a good choice for organic chemical waste.[6]
-
The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof lid.[5][8]
3. Labeling:
-
Proper labeling is a critical compliance step. The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "1-Cyclopropylpiperidine-2,5-dione". Avoid abbreviations.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
4. Storage:
-
The sealed waste container should be stored in a designated satellite accumulation area within the laboratory.[10]
-
This area should be well-ventilated, cool, and away from sources of ignition or incompatible materials, such as strong oxidizing agents.[11]
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.[8]
5. Engaging a Licensed Waste Disposal Service:
-
The final disposal of 1-Cyclopropylpiperidine-2,5-dione must be handled by a certified hazardous waste disposal company.[1]
-
These companies are equipped to transport and dispose of chemical waste in accordance with all regulatory requirements, typically through high-temperature incineration or other approved methods.[4]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Size | Required Action | Personal Protective Equipment (PPE) |
| Small (a few milliliters) | Absorb with an inert material (e.g., vermiculite, sand). Place the absorbent material in the designated hazardous waste container. Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste. | Standard laboratory PPE (lab coat, gloves, eye protection). |
| Large (significant volume) | Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department. If there is a risk of fire or significant vapor exposure, evacuate the entire laboratory and contact emergency services. Do not attempt to clean up a large spill without specialized training and equipment. | Evacuate; do not expose yourself to unnecessary risk. |
Decision Tree for Spill Response
Caption: Decision-making process for responding to a 1-Cyclopropylpiperidine-2,5-dione spill.
IV. Regulatory Compliance
Adherence to regulatory standards is paramount for laboratory safety and environmental stewardship. Key regulations to be aware of include:
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[12][13][14]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[5][6] Academic laboratories may be subject to the specific requirements of 40 CFR Part 262, Subpart K.[6]
It is the responsibility of the principal investigator and all laboratory personnel to be familiar with their institution's specific Chemical Hygiene Plan and waste disposal procedures, which are designed to comply with these federal regulations.
V. Conclusion
The proper disposal of 1-Cyclopropylpiperidine-2,5-dione is a critical aspect of responsible laboratory practice. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure that this compound is managed safely and in compliance with all applicable regulations, thereby protecting themselves, their colleagues, and the environment.
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- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
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- How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
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- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. (n.d.). Benchchem.
- SAFETY DATA SHEET - 1-PIPERIDINO-1-CYCLOHEXENE. (2025, December 21). Fisher Scientific.
- SAFETY DATA SHEET - Diphenylcyclopropenone. (2025, December 19). Fisher Scientific.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
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- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- SAFETY DATA SHEET - Cyclohexane-1,3-dione. (2025, August 9). Sigma-Aldrich.
- SAFETY DATA SHEET - 3,4-Dimethyl-1,2-cyclopentanedione. (2016, June 20). Santa Cruz Biotechnology.
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- EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. (2004, May 26). InsideEPA.com.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclopropylpiperidine-2,5-dione
This guide provides essential safety and logistical information for the handling and disposal of 1-Cyclopropylpiperidine-2,5-dione. It is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety. The procedural guidance herein is based on established safety protocols for handling piperidine derivatives and similar chemical compounds.
Core Safety Principles
When handling 1-Cyclopropylpiperidine-2,5-dione, it is crucial to adhere to the following core safety principles:
-
Avoid All Personal Contact: This includes inhalation, ingestion, and skin and eye contact.[4]
-
Work in a Controlled Environment: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Assume High Toxicity: In the absence of specific toxicological data, treat 1-Cyclopropylpiperidine-2,5-dione as a substance with high acute toxicity.
Personal Protective Equipment (PPE) Protocol
The following is a step-by-step guide to the selection and use of appropriate PPE for handling 1-Cyclopropylpiperidine-2,5-dione.
Hand Protection
Rationale: Piperidine and its derivatives can be toxic upon skin contact and may cause severe skin burns.[1][3][6] Therefore, selecting the correct gloves is critical to prevent dermal exposure.
Selection and Use:
-
Glove Material: Wear protective gloves resistant to the product. Butyl rubber or nitrile rubber gloves are recommended.[1][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Glove Inspection: Before each use, carefully inspect gloves for any signs of degradation, punctures, or tears.[7]
-
Double Gloving: For extended operations or when handling larger quantities, consider wearing two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.[7]
-
Proper Removal and Disposal: After handling the compound, wash the outer surface of the gloves before removal, if possible.[8] Remove gloves without touching the outer surface with bare skin and dispose of them in a designated hazardous waste container.[9]
Eye and Face Protection
Rationale: 1-Cyclopropylpiperidine-2,5-dione is expected to be corrosive and can cause severe eye damage.[1][5]
Selection and Use:
-
Primary Protection: Chemical splash goggles that meet the American National Standards Institute (ANSI) Z87.1 standard are mandatory.[7]
-
Secondary Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][10]
-
Contact Lenses: The use of contact lenses in the laboratory should be avoided, as they can trap chemicals against the eye.[11]
Skin and Body Protection
Rationale: To prevent accidental skin contact from splashes or spills, appropriate body protection is necessary.
Selection and Use:
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement.[7]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be required.
-
Footwear: Closed-toe shoes are mandatory in the laboratory. Sandals and other open-toed footwear are not permitted.[12]
Respiratory Protection
Rationale: Inhalation of piperidine derivatives can be toxic.[1][3] Engineering controls are the primary method for mitigating this risk.
Selection and Use:
-
Engineering Controls: All work with 1-Cyclopropylpiperidine-2,5-dione should be performed in a certified chemical fume hood to minimize the inhalation of vapors.[12]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing, training, and medical surveillance.
Operational and Disposal Plans
Safe Handling Procedures
A systematic approach to handling 1-Cyclopropylpiperidine-2,5-dione is essential to minimize risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
